Dihydrotanshinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARGZZNYNSYSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dihydrotanshinone I: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrotanshinone I (DHTS), a lipophilic phenanthrene-quinone compound isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its potent anti-tumor activities across a spectrum of cancer types.[1][2][3] This technical document provides a comprehensive overview of the molecular mechanisms underpinning its efficacy in cancer cells. DHTS exerts its anti-neoplastic effects through a multi-pronged approach, including the induction of apoptosis and necroptosis, cell cycle arrest, and the modulation of numerous critical signaling pathways. This guide synthesizes current research to detail these mechanisms, presenting quantitative data, experimental protocols, and visual pathway diagrams to serve as a resource for oncology researchers and drug development professionals.
Core Mechanisms of Anti-Cancer Activity
This compound I combats cancer cell proliferation and survival through several interconnected mechanisms. The primary modes of action include inducing various forms of programmed cell death and halting the cell division cycle.
Induction of Programmed Cell Death
DHTS is a potent inducer of apoptosis (Type I programmed cell death) in a multitude of cancer cell lines.[3][4][5] This is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways.[5][6][7]
-
Mitochondrial (Intrinsic) Pathway: DHTS can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[7] It modulates the expression of the Bcl-2 family proteins, causing a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in pro-apoptotic proteins like BAX.[3][8] This shift culminates in the activation of initiator caspase-9 and executioner caspase-3 and -7, leading to PARP cleavage and apoptotic body formation.[9][10]
-
Extrinsic Pathway: In some contexts, DHTS has been shown to activate the extrinsic apoptotic pathway, involving the activation of caspase-8.[5]
-
Necroptosis: In gastric cancer cells, DHTS has been shown to induce necroptosis, a form of programmed necrosis.[11] This process involves the upregulation of key necroptosis-related proteins such as RIPK1, RIPK3, and MLKL.[11]
-
Ferroptosis: Recent studies indicate that DHTS can also trigger ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, in human glioma cells.[12]
Cell Cycle Arrest
DHTS effectively inhibits cancer cell proliferation by inducing cell cycle arrest at various checkpoints, preventing cells from proceeding through division.[1][13]
-
G0/G1 Phase Arrest: In hepatocellular carcinoma and esophageal squamous cell carcinoma cells, DHTS causes arrest in the G0/G1 phase.[1][14] This is achieved by downregulating the expression of key G1 phase proteins, including Cyclin D1, Cyclin E, CDK2, and CDK4, while simultaneously upregulating CDK inhibitors like p21.[1][15]
-
S and G2/M Phase Arrest: In other cancer types, such as chronic myeloid leukemia and oxaliplatin-resistant colorectal cancer, DHTS induces S phase or G2/M phase arrest.[4][8][11] The G2/M arrest in gastric cancer is associated with the downregulation of CDC25C and CDK1.[11]
Modulation of Oncogenic Signaling Pathways
DHTS exerts its anti-tumor effects by targeting multiple fundamental signaling pathways that are commonly dysregulated in cancer.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a frequently activated oncogenic transcription factor. DHTS is a potent inhibitor of this pathway.[2][9][13] It suppresses the phosphorylation of STAT3 (p-STAT3), which prevents its dimerization and nuclear translocation.[2][9][13] This inhibition leads to the downregulation of STAT3 target genes involved in survival and proliferation (e.g., Bcl-2, Cyclin D1) and contributes significantly to DHTS-induced apoptosis.[14][16] This mechanism has been observed in esophageal, hepatocellular, and breast cancers.[2][9][13][17]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. DHTS has been shown to inhibit this pathway, notably in ovarian and hepatocellular carcinoma.[1][18] It can transcriptionally repress the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[18] This leads to reduced phosphorylation and activation of Akt and its downstream effector mTOR, ultimately suppressing cell proliferation and migration.[18][19][20]
Reactive Oxygen Species (ROS) and Related Pathways
A key mechanism of DHTS is the induction of intracellular ROS.[5][21] This excessive ROS accumulation creates oxidative stress, which can trigger apoptosis through various mechanisms, including mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[6][7]
-
Keap1-Nrf2 Pathway: In gallbladder and ovarian cancer, DHTS targets the Keap1-Nrf2 pathway, a primary regulator of cellular antioxidant response.[22][23] DHTS promotes the degradation of Nrf2 by enhancing its binding to Keap1, which leads to ubiquitination and subsequent proteasomal degradation.[23] This suppression of the Nrf2 antioxidant program sensitizes cancer cells to oxidative stress-induced death.[22]
Other Key Pathways
-
EGFR Pathway: In hepatocellular carcinoma, DHTS has been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways.[3]
-
Wnt/β-catenin Pathway: DHTS can downregulate the expression of β-catenin, a key effector of the Wnt signaling pathway, in colorectal and papillary thyroid cancer cells.[8][24]
-
Hedgehog/Gli Pathway: In pancreatic cancer, DHTS suppresses cell proliferation and metastasis by inhibiting the Hedgehog/Gli signaling pathway.[25]
-
MAPK Pathway: DHTS can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the activation of p38 and JNK, which can contribute to both apoptosis and necroptosis.[3][11][19]
Quantitative Data Summary
The anti-proliferative activity of this compound I has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: IC50 Values of this compound I in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Duration (hr) | Reference |
| Breast Cancer | MDA-MB-468 | 2 | 24 | [26] |
| MDA-MB-231 | 1.8 | 72 | [26] | |
| 4T1 | 6.97 | Not Specified | [27] | |
| Osteosarcoma | U-2 OS | 3.83 | 24 | [15] |
| U-2 OS | 1.99 | 48 | [15] | |
| Hepatocellular Carcinoma | Huh-7 | < 3.125 | 48 | [3] |
| HepG2 | < 3.125 | 48 | [3] | |
| Gastric Cancer | AGS | 2.05 | 16 | [10] |
| Esophageal Squamous | KYSE30 | ~10-15 | 24 | [14][28] |
| Cell Carcinoma | Eca109 | ~10-15 | 24 | [14][28] |
*Approximate value interpolated from graphical data.
Table 2: Effects of this compound I on Cell Cycle Distribution and Apoptosis
| Cell Line | Concentration (µM) | Effect | Quantitative Change | Reference |
| HepG2 | 5.0 | Apoptosis | ~40% apoptotic cells | [3] |
| Huh-7 | 5.0 | Apoptosis | ~30% apoptotic cells | [3] |
| SMMC7721 | 4.0 | Cell Cycle Arrest | Accumulation in G2/M phase | [13] |
| SK-HEP-1 | 20.0 | Cell Cycle Arrest | Increase in G0/G1 phase cells | [1] |
| HCT116/OXA | 8.0 | Cell Cycle Arrest | Blocked in S and G2/M phases | [8] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of DHTS, based on methodologies reported in the cited literature.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, U-2 OS) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3][15]
-
Treatment: Treat the cells with a serial dilution of this compound I (e.g., 0, 1, 2.5, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48 hours).[3][15]
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 490-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as p-STAT3, Bcl-2, or Cyclin D1.
-
Cell Lysis: Treat cells with DHTS for the specified time, then wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][29]
-
Protein Quantification: Centrifuge the lysates at 13,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.[29][30]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3][30]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[3][30]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[3] Incubate the membrane with a specific primary antibody (e.g., anti-p-STAT3, anti-Actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[30]
-
Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[30] Quantify band intensity relative to a loading control like β-actin or α-tubulin.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Culture and treat cells with various concentrations of DHTS for a specified duration (e.g., 48 hours).[3]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer.[3][5] Annexin V-positive/PI-negative cells are early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.
Conclusion
This compound I is a promising natural compound with potent and multifaceted anti-cancer activity. Its mechanism of action is complex, involving the induction of programmed cell death (apoptosis, necroptosis), induction of cell cycle arrest, and the targeted inhibition of multiple oncogenic signaling pathways, including JAK2/STAT3, PI3K/Akt/mTOR, and Keap1-Nrf2. The ability of DHTS to generate ROS appears central to many of its cytotoxic effects. The comprehensive data presented in this guide underscore the potential of this compound I as a lead compound for the development of novel cancer therapeutics. Further preclinical and clinical investigations are warranted to fully explore its therapeutic utility.
References
- 1. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of this compound I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound I Induces Apoptosis Through Reactive Oxygen Species–Mediated Oxidative Stress in AGS Human Gastric Cancer Cells | PDF [slideshare.net]
- 6. This compound I potentiates the anti-tumor activity of cisplatin by activating ROS-mediated ER stress through targeting HSPD1 in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces p53-independent but ROS-dependent apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound I inhibits human glioma cell proliferation via the activation of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 14. STAT3-mediated activation of mitochondrial pathway contributes to antitumor effect of this compound I in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling [mdpi.com]
- 16. STAT3-mediated activation of mitochondrial pathway contributes to antitumor effect of this compound I in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The multifaceted mechanisms of this compound I in the treatment of tumors [ouci.dntb.gov.ua]
- 18. This compound I inhibits ovarian cancer cell proliferation and migration by transcriptional repression of PIK3CA gene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Roles of Reactive Oxygen Species in Anticancer Therapy with Salvia miltiorrhiza Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound I inhibits ovarian tumor growth by activating oxidative stress through Keap1-mediated Nrf2 ubiquitination degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound I exhibits antitumor effects via β-catenin downregulation in papillary thyroid cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benthamdirect.com [benthamdirect.com]
- 26. This compound-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. This compound I exhibits antitumor effects via β-catenin downregulation in papillary thyroid cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 15,16-Dihydrotanshinone I from the Functional Food Salvia miltiorrhiza Exhibits Anticancer Activity in Human HL-60 Leukemia Cells: in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Dihydrotanshinone I: A Technical Guide for Researchers
Introduction
Dihydrotanshinone I (DHTS), a lipophilic abietane (B96969) diterpene quinone isolated from the dried root and rhizome of Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Traditionally used in Chinese medicine for the treatment of cardiovascular diseases, amenorrhea, and other conditions, modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic potential.[1][3] This technical guide provides an in-depth overview of the core pharmacological properties of this compound I, with a focus on its anti-cancer, anti-inflammatory, cardiovascular, and neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anti-Cancer Properties
This compound I has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. Its mechanisms of action are multi-faceted, involving the modulation of several critical signaling pathways that govern cell cycle progression, apoptosis, and metastasis.
Modulation of Cell Cycle and Apoptosis
DHTS has been shown to induce cell cycle arrest, primarily at the G0/G1 or S and G2/M phases, depending on the cancer cell type.[4][5] This is achieved by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1, cyclin E, CDK2, and CDK4, while upregulating the expression of cyclin-dependent kinase inhibitors like p21.[6]
Apoptosis, or programmed cell death, is another key mechanism of DHTS's anti-cancer activity. It can induce apoptosis through both intrinsic and extrinsic pathways. Evidence suggests that DHTS can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspases-9 and -3.[7] In some cancer models, DHTS has also been shown to activate the Fas/FasL signaling pathway, leading to the activation of caspase-8.[8]
Key Signaling Pathways in Anti-Cancer Activity
Several key signaling pathways have been identified as targets of this compound I in its anti-cancer effects:
-
PI3K/Akt/mTOR Pathway: DHTS has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and growth.[9] By downregulating the phosphorylation of Akt and mTOR, DHTS can suppress tumor growth.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, p38 MAPK, and JNK, is also modulated by DHTS. In some cancer cells, DHTS has been observed to suppress the phosphorylation of ERK1/2 and p38 MAPK.[4]
-
JAK2/STAT3 Pathway: this compound I can inhibit the JAK2/STAT3 signaling pathway, which is often constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. DHTS has been shown to decrease the phosphorylation of both JAK2 and STAT3, leading to reduced STAT3 nuclear translocation and target gene expression.[10][11]
-
Wnt/β-catenin Pathway: In certain cancers, such as colorectal cancer, DHTS has been found to downregulate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and drug resistance.[5]
-
Keap1-Nrf2 Pathway: In gallbladder cancer, DHTS has been shown to target the Keap1-Nrf2 signaling pathway, promoting Keap1-mediated Nrf2 degradation and inhibiting Nrf2 phosphorylation, which can lead to increased oxidative stress and apoptosis in cancer cells.[12]
Quantitative Data: Anti-Proliferative Activity of this compound I
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| SK-HEP-1 | Hepatocellular Carcinoma | Not specified | 24, 48, 72 | SRB | [4] |
| Huh-7 | Hepatocellular Carcinoma | < 3.125 | 48 | MTT | [13] |
| HepG2 | Hepatocellular Carcinoma | < 3.125 | 48 | MTT | [13] |
| SMMC7721 | Hepatocellular Carcinoma | ~8 | 24 | CCK-8 | [14] |
| HCT116/OXA | Oxaliplatin-Resistant Colorectal Cancer | ~4 | 48 | CCK-8 | [5] |
| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 | MTT | [15] |
| U-2 OS | Osteosarcoma | 1.99 ± 0.37 | 48 | MTT | [15] |
| SHG-44 | Glioma | 50.32 ± 2.49 µg/L | 24 | Not specified | [7] |
| SHG-44 | Glioma | 42.35 ± 2.25 µg/L | 48 | Not specified | [7] |
| SHG-44 | Glioma | 31.25 ± 2.82 µg/L | 72 | Not specified | [7] |
| HL-60 | Acute Myeloid Leukemia | 1.5 µg/mL | Not specified | Not specified | [8] |
Anti-Inflammatory Properties
This compound I exhibits significant anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.
Inhibition of Pro-inflammatory Mediators
DHTS has been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in various inflammatory models.[14] It also inhibits the expression of enzymes involved in inflammation, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13]
Key Signaling Pathways in Anti-Inflammatory Activity
-
TLR4-MyD88-NF-κB Pathway: A primary mechanism of DHTS's anti-inflammatory action is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. DHTS has been shown to block TLR4 dimerization, which in turn prevents the recruitment of the adaptor protein MyD88 and subsequent activation of the NF-κB and MAPK signaling cascades.[13][14] This leads to reduced nuclear translocation of NF-κB p65 and decreased transcription of pro-inflammatory genes.
-
NLRP3 Inflammasome: this compound I can specifically inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[16] DHTS has been shown to suppress ASC oligomerization, a key step in inflammasome assembly.[16]
-
IRF3 Pathway: DHTS has been identified as a direct inhibitor of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I interferon response. By binding to IRF3, DHTS can suppress the aberrant production of type I interferons and pro-inflammatory cytokines.[17]
Cardiovascular Protective Effects
The traditional use of Danshen for cardiovascular ailments is supported by modern research on this compound I, which has demonstrated several cardioprotective properties.
Mechanisms of Cardioprotection
-
Vasorelaxation: DHTS has been shown to induce vasorelaxation in coronary arteries, an effect attributed to the inhibition of Ca2+ influx in vascular smooth muscle cells.[18]
-
Protection against Ischemia-Reperfusion Injury: DHTS protects the myocardium against ischemia-reperfusion injury by reducing infarct size, improving cardiac function, and inhibiting apoptosis.[19] This protective effect is partly mediated by the inhibition of arachidonic acid ω-hydroxylase, leading to decreased production of the vasoconstrictor 20-HETE.[19]
-
Anti-atherosclerotic Effects: In animal models of atherosclerosis, DHTS has been shown to attenuate atherosclerotic plaque formation, improve serum lipid profiles, and reduce oxidative stress.[20] It can inhibit the expression of LOX-1 and NOX4, and the nuclear translocation of NF-κB in endothelial cells.[20]
-
Promotion of Lymphangiogenesis: DHTS has been found to improve cardiac function after myocardial ischemia-reperfusion injury by promoting lymphangiogenesis, which helps to reduce myocardial edema and inflammation.[21]
Neuroprotective Effects
Emerging evidence suggests that this compound I may have therapeutic potential for neurodegenerative diseases.
Mechanisms of Neuroprotection
In a mouse model of Parkinson's disease induced by MPTP, this compound I demonstrated neuroprotective effects by improving locomotor behavior and increasing the expression of tyrosine hydroxylase, a key enzyme in dopamine (B1211576) synthesis. These effects are associated with its antioxidant properties, including the enhancement of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) activities and the reduction of malondialdehyde (MDA) levels. While direct studies on DHTS in Alzheimer's disease models are limited, related tanshinones have shown promise in reducing Aβ toxicity and oxidative stress in C. elegans models of the disease.
Other Pharmacological Activities
Beyond the major areas discussed above, this compound I has also been reported to possess other notable pharmacological properties, including:
-
Overcoming Drug Resistance: DHTS has been shown to be effective against drug-resistant cancer cells, such as oxaliplatin-resistant colorectal cancer cells and multidrug-resistant colon cancer cells.[5]
-
Antibacterial Activity: DHTS exhibits antibacterial activity against various bacteria, including drug-resistant Helicobacter pylori.
Experimental Protocols
This section provides an overview of common experimental protocols used to investigate the pharmacological properties of this compound I.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound I (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: After treatment with this compound I, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Akt, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Cell Treatment: Treat cells with this compound I for the desired time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound I in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer this compound I (e.g., 10-40 mg/kg) or vehicle control to the mice via intraperitoneal injection or oral gavage daily or on a specified schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the experiment, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Signaling Pathway and Experimental Workflow Diagrams
This compound I in Anti-Cancer Signaling
Caption: this compound I inhibits multiple pro-survival signaling pathways in cancer cells.
This compound I in Anti-Inflammatory Signaling
Caption: this compound I suppresses inflammatory responses by targeting TLR4 and NLRP3 pathways.
Experimental Workflow for In Vitro Anti-Cancer Evaluation
Caption: A typical experimental workflow for assessing the anti-cancer effects of this compound I in vitro.
Conclusion
This compound I is a pharmacologically active natural product with significant therapeutic potential across a range of diseases, most notably cancer, inflammation, and cardiovascular disorders. Its diverse mechanisms of action, centered on the modulation of key cellular signaling pathways, make it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive summary of the current understanding of this compound I's pharmacological properties, offering a valuable resource for researchers and drug development professionals seeking to explore its therapeutic applications. Further research is warranted to fully elucidate its complex mechanisms of action, optimize its pharmacokinetic properties, and evaluate its safety and efficacy in human clinical trials.
References
- 1. This compound I improves cardiac function by promoting lymphangiogenesis after myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective role of Dihydromyricetin in Alzheimer's disease rat model associated with activating AMPK/SIRT1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound I preconditions myocardium against ischemic injury via PKM2 glutathionylation sensitive to ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cardioprotection of this compound I against myocardial ischemia-reperfusion injury via inhibition of arachidonic acid ω-hydroxylase PMID: 27580276 | MCE [medchemexpress.cn]
- 5. This compound I, a natural product, ameliorates DSS-induced experimental ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroisotanshinone I induced ferroptosis and apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological activities of this compound I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Triggers Porimin-Dependent Oncosis by ROS-Mediated Mitochondrial Dysfunction in Non-Small-Cell Lung Cancer - ProQuest [proquest.com]
- 15. This compound I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway [PeerJ] [peerj.com]
- 19. Cryptotanshinone Alleviates Oxidative Stress and Reduces the Level of Abnormally Aggregated Protein in Caenorhabditis elegans AD Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound I potentiates the anti-tumor activity of cisplatin by activating ROS-mediated ER stress through targeting HSPD1 in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective effects of cryptotanshinone and 1,2-dihydrotanshinone I against MPTP induced mouse model of Parkinson’s disease [agris.fao.org]
Bioavailability and Pharmacokinetics of Dihydrotanshinone I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotanshinone I (DHTS), a lipophilic abietane (B96969) diterpenoid extracted from the root of Salvia miltiorrhiza Bunge (Danshen), is a promising therapeutic agent with a wide range of pharmacological activities, including anti-cancer, cardiovascular protective, and anti-inflammatory effects. A thorough understanding of its bioavailability and pharmacokinetic profile is critical for its development as a clinical candidate. This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetics of this compound I, with detailed experimental protocols and an exploration of its engagement with key signaling pathways.
Pharmacokinetic Profile of this compound I
The pharmacokinetic properties of this compound I have been investigated in preclinical models, primarily in rats. The data reveals that the bioavailability of DHTS can be significantly influenced by its formulation. When administered as a pure compound, its absorption is limited. However, when administered as part of a liposoluble extract of Salvia miltiorrhiza, its plasma concentration and subsequent bioavailability are markedly increased. This suggests that other constituents within the extract may enhance the absorption or reduce the first-pass metabolism of DHTS.[1]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound I in rats after oral administration of the pure compound versus a liposoluble extract of Salvia miltiorrhiza.
| Parameter | Pure this compound I | This compound I in Extract |
| Cmax (ng/mL) | 1.8 ± 0.5 | 13.3 ± 3.1 |
| AUC (ng·h/mL) | 10.2 ± 2.7 | 87.6 ± 21.5 |
| Tmax (h) | 1.5 ± 0.4 | 1.8 ± 0.6 |
Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of pharmacokinetic studies. Below are detailed protocols for the oral administration, blood sampling, and bioanalytical quantification of this compound I in a rat model.
Animal Model and Dosing
-
Animal Species: Male Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to standard chow and water.
-
Fasting: Rats should be fasted for 12 hours prior to drug administration, with continued access to water.
-
Drug Formulation:
-
Pure Compound: this compound I is suspended in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Extract: The liposoluble extract of Salvia miltiorrhiza is similarly suspended in 0.5% CMC-Na.
-
-
Administration: The formulation is administered via oral gavage at a specified dose.
Blood Sampling
-
Route: Blood samples are collected from the jugular vein.
-
Time Points: Blood samples (approximately 0.3 mL) are collected at 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dosing.
-
Anticoagulant: Blood samples are collected into heparinized tubes.
-
Plasma Preparation: The blood samples are immediately centrifuged at 4000 rpm for 10 minutes to separate the plasma.
-
Storage: The resulting plasma samples are stored at -80°C until analysis.
Bioanalytical Method: UPLC-MS/MS
Quantification of this compound I in plasma samples is achieved using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[1]
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add a known concentration of an appropriate internal standard (e.g., another tanshinone not present in the sample).
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound I and the internal standard are monitored for quantification.
-
Signaling Pathway Engagement
This compound I exerts its pharmacological effects by modulating key cellular signaling pathways. Understanding these interactions is vital for elucidating its mechanism of action and identifying potential biomarkers of its activity.
Experimental Workflow for Pharmacokinetic Studies
Caption: Workflow for a typical pharmacokinetic study of this compound I in rats.
Inhibition of the HIF-1α Signaling Pathway
This compound I has been shown to inhibit the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, a critical regulator of cellular adaptation to low oxygen levels and a key player in tumor progression. DHTS achieves this by suppressing the synthesis of the HIF-1α protein. This inhibition is mediated through the downregulation of two key signaling cascades: the mTOR/p70S6K/4E-BP1 pathway and the MEK/ERK pathway.
Caption: this compound I inhibits HIF-1α protein synthesis via the mTOR and MEK/ERK pathways.
Modulation of the EGFR Signaling Pathway
Emerging evidence suggests that this compound I can also target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades involved in cell proliferation, survival, and differentiation. DHTS has been shown to inhibit the phosphorylation of EGFR, thereby attenuating the activation of its downstream effectors, including the PI3K/AKT and STAT3 pathways.
Caption: this compound I inhibits the EGFR signaling pathway and its downstream effectors.
Conclusion
This compound I exhibits interesting pharmacokinetic properties, with its bioavailability being significantly enhanced when administered as part of a whole herbal extract. This highlights the importance of considering formulation and the potential for synergistic interactions with other phytochemicals in the development of DHTS-based therapeutics. The detailed experimental protocols provided in this guide offer a framework for conducting robust preclinical pharmacokinetic studies. Furthermore, the elucidation of its inhibitory effects on critical signaling pathways such as HIF-1α and EGFR provides a molecular basis for its observed pharmacological activities and opens avenues for further investigation into its therapeutic potential in a range of diseases. Continued research into the metabolism, distribution, and target engagement of this compound I will be essential for its successful translation into the clinical setting.
References
Dihydrotanshinone Extraction from Salvia miltiorrhiza: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvia miltiorrhiza Bunge, also known as Danshen, is a perennial plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][2] The therapeutic effects of Salvia miltiorrhiza are attributed to its bioactive components, which are primarily classified into two groups: hydrophilic phenolic acids and lipophilic diterpenoid quinones known as tanshinones.[3][4] Dihydrotanshinone I is a prominent lipophilic compound belonging to the abietane (B96969) diterpenoids found in the roots of Salvia miltiorrhiza.[5][6] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] This technical guide provides a comprehensive overview of the extraction of this compound from Salvia miltiorrhiza, focusing on various methodologies, experimental protocols, and the underlying biological pathways.
Physicochemical Properties of this compound I
A thorough understanding of the physicochemical properties of this compound I is crucial for optimizing extraction and purification processes.
| Property | Value | Reference |
| Chemical Formula | C18H14O3 | [6] |
| Molar Mass | 278.307 g·mol−1 | [6] |
| Appearance | Red powder | [6][7] |
| Melting Point | 214.0 to 218.0 °C | [8] |
| Boiling Point | 479.2 °C | [6] |
| Density | 1.32 g/cm3 | [6] |
| Solubility in water | 12.9 mg/L (estimated) | [6] |
| Solubility in ethanol (B145695) | 1 mg/mL | [6][7] |
Extraction Methodologies
Several techniques have been developed for the extraction of tanshinones, including this compound, from Salvia miltiorrhiza. The choice of method depends on factors such as extraction efficiency, solvent toxicity, cost, and environmental impact.
Conventional Solvent Extraction
Traditional methods often involve the use of organic solvents. A common approach includes reflux extraction with polar solvents.[3] For instance, a 95% alcohol extract of Danshen is used as a starting material for further purification.[9]
Cloud Point Extraction (CPE)
CPE is a green and efficient method that utilizes the phase-separation behavior of surfactants in aqueous solutions.[10] This technique minimizes the use of organic solvents, making it an environmentally friendly alternative.[10]
Supercritical Fluid Extraction (SFE)
SFE, particularly using carbon dioxide (CO2), is a green technology that offers high selectivity and efficiency.[11][12][13] The solvating power of the supercritical fluid can be tuned by adjusting pressure and temperature.[13]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the mechanical effects of acoustic cavitation to enhance mass transfer and accelerate the extraction process.[14][15] It is often associated with reduced extraction times and lower solvent consumption.[14]
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[16] This method is known for its high efficiency and reduced extraction time and solvent use.[16]
Quantitative Data on Extraction Methods
The following tables summarize the quantitative data from various studies on the extraction of this compound and other tanshinones from Salvia miltiorrhiza.
Table 1: Cloud Point Extraction (CPE) of Tanshinones
| Parameter | Optimal Condition | Outcome | Reference |
| Solid-to-Liquid Ratio | 1 g sample / 20 mL solvent | - | [3][10] |
| Lecithin (B1663433) Concentration | 3% (w/v) | - | [3][10] |
| NaCl Concentration | 2% (w/v) | - | [3][10] |
| pH | 6 | - | [3][10] |
| Equilibrium Temperature | 25 ± 2 °C (Room Temperature) | - | [3][10] |
| This compound I Yield | 4.55% increase compared to water extraction | - | [3][10] |
Table 2: Supercritical CO2 Fluid Extraction of Tanshinones
| Parameter | Optimal Condition | Yield | Reference |
| Method 1 | |||
| Extraction Pressure | 30 MPa | - | [17] |
| Extraction Temperature | 40 °C | - | [17] |
| Entrainer (Ethanol) | 10% | High content of tanshinones | [17] |
| Method 2 (with Peanut Oil Modifier) | |||
| Flow Rate | 3.23 L/min | - | [18] |
| Modifier Concentration | 52.21% | - | [18] |
| Pressure | 38.50 MPa | - | [18] |
| This compound Yield | - | 1.472 mg/g | [18] |
Table 3: Ultrasound-Assisted Extraction (UAE) of Tanshinone IIA
| Parameter | Optimal Condition | Yield of Tanshinone IIA | Reference |
| Solvent | 85% Ethanol | 0.388% | [14] |
| Solid-to-Liquid Ratio | 1:10 | - | [14] |
| Extraction Time | 30 min (4 times) | - | [14] |
| Ultrasonic Frequency | 40 kHz | - | [14] |
| Temperature | Room Temperature | - | [14] |
Table 4: Ionic Liquid-Based Ultrahigh Pressure Extraction of Tanshinones
| Compound | Yield (mg/g) | Reference |
| This compound | 4.06 | [19] |
| Cryptotanshinone (B1669641) | 9.30 | [19] |
| Tanshinone I | 20.3 | [19] |
| Tanshinone IIA | 37.4 | [19] |
| Miltirone | 0.593 | [19] |
Experimental Protocols
Protocol 1: Cloud Point Extraction (CPE)
-
Sample Preparation: Salvia miltiorrhiza samples are dried at 55 °C and ground into a fine powder. The powder is stored at 4 °C until use.[10]
-
Extraction: 1 g of the powdered sample is mixed with 20 mL of an aqueous solution containing 3% (w/v) lecithin and 2% (w/v) NaCl at pH 6.[3][10]
-
Ultrasonication: The mixture is subjected to ultrasonic-assisted extraction (UAE) for 40 minutes at room temperature (25 ± 2 °C).[10]
-
Phase Separation: The solution is allowed to stand to achieve phase separation into a surfactant-rich phase (coacervate) and an aqueous phase.
-
Analysis: The tanshinone content in the surfactant-rich phase is analyzed by High-Performance Liquid Chromatography (HPLC).[10]
Protocol 2: Supercritical CO2 Fluid Extraction (SFE)
-
Sample Preparation: Dried and powdered Salvia miltiorrhiza root is used.
-
Extraction: The powdered sample is placed in the extraction vessel of an SFE system.
-
Parameter Settings: The system is set to the optimal conditions: extraction pressure of 30 MPa, extraction temperature of 40 °C, and an entrainer (e.g., 10% ethanol) is added.[17]
-
Separation: The supercritical fluid containing the extracted tanshinones is passed through a separator where the pressure and/or temperature are changed to precipitate the extract.
-
Collection and Analysis: The collected extract is then analyzed for its tanshinone content using HPLC.[17]
Protocol 3: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Dried and powdered Salvia miltiorrhiza is used.
-
Extraction: The sample is mixed with 85% ethanol at a solid-liquid ratio of 1:10.[14]
-
Ultrasonication: The mixture is subjected to ultrasonic irradiation at a frequency of 40 kHz for 30 minutes at room temperature. This process is repeated four times.[14]
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated to obtain the crude extract.
-
Analysis: The content of tanshinones in the extract is determined by HPLC.[14]
HPLC Analysis of Tanshinones
-
System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., YMC-Pack ODS-AM, 250 mm × 4.6 mm, 5 μm) is commonly employed.[10]
-
Mobile Phase: A gradient elution is typically used, consisting of two solvents: (A) 0.8% (v/v) acetic acid in water and (B) 0.8% (v/v) acetic acid in acetonitrile.[10]
-
Flow Rate: A flow rate of 1.0 mL/min is maintained.[10]
-
Detection: The eluent is monitored at specific wavelengths, for example, 243 nm for this compound and tanshinone I, and 265 nm for cryptotanshinone and tanshinone IIA.[20]
Mandatory Visualizations
Biosynthesis of this compound
The biosynthesis of tanshinones, including this compound, in Salvia miltiorrhiza is a complex process that occurs through the methylerythritol phosphate (B84403) (MEP) pathway.[1][2][4][21]
Caption: Biosynthesis pathway of this compound I in Salvia miltiorrhiza.
General Extraction and Purification Workflow
The following diagram illustrates a typical workflow for the extraction and purification of this compound from Salvia miltiorrhiza.
Caption: General workflow for this compound I extraction and purification.
Signaling Pathways Modulated by this compound I
This compound I has been shown to exert its biological effects by modulating several key signaling pathways.
1. AMPK/Akt/mTOR and MAPK Signaling Pathways
This compound I can induce cell cycle arrest and inhibit proliferation in cancer cells by regulating the AMPK/Akt/mTOR and MAPK signaling pathways.[5]
Caption: this compound I regulation of AMPK/Akt/mTOR and MAPK pathways.
2. Keap1-Nrf2 Signaling Pathway
This compound I can inhibit the growth of certain cancer cells by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation.[22]
Caption: this compound I targets the Keap1-Nrf2 signaling pathway.
3. JAK2/STAT3 Signaling Pathway
This compound has been reported to inhibit hepatocellular carcinoma by suppressing the JAK2/STAT3 pathway.[23]
References
- 1. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound I - Wikipedia [en.wikipedia.org]
- 7. This compound I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound I | CAS#:87205-99-0 | Chemsrc [chemsrc.com]
- 9. Simultaneous purification of this compound, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 13. tsijournals.com [tsijournals.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Green and Efficient Ultrasonic-Assisted Extraction of Bioactive Components from Salvia miltiorrhiza by Natural Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microwave-assisted extraction with water for fast extraction and simultaneous RP-HPLC determination of phenolic acids in radix Salviae Miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Study on uniform-design for optimizing supercritical-CO2 fluid extraction technique of tanshinones in radix salviae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Transcriptome Analysis of Medicinal Plant Salvia miltiorrhiza and Identification of Genes Related to Tanshinone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | this compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
Dihydrotanshinone I: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotanshinone I (DHTS), a lipophilic abietane (B96969) diterpenoid extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its potent anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of DHTS, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.
Core Mechanisms of Anti-inflammatory Action
This compound I exerts its anti-inflammatory effects through the modulation of several key signaling pathways and inflammatory processes. The primary mechanisms include the inhibition of the NLRP3 inflammasome, suppression of the NF-κB signaling cascade, and attenuation of the MAPK pathway.
Inhibition of the NLRP3 Inflammasome
The NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.[4][5] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[1][4]
This compound I has been identified as a specific inhibitor of the NLRP3 inflammasome.[1][4][6] It effectively blocks both the canonical and non-canonical activation of the NLRP3 inflammasome without affecting other inflammasomes like AIM2 and NLRC4.[1][4] The inhibitory action of DHTS on the NLRP3 inflammasome is achieved by suppressing the oligomerization of the adaptor protein ASC, a crucial step in inflammasome assembly.[1][4] Furthermore, studies have shown that DHTS can reduce mitochondrial reactive oxygen species (mtROS) production, which is a key upstream event for NLRP3 activation.[7]
Suppression of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] The canonical NF-κB pathway is activated by various inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).[8][9]
This compound I has been shown to potently inhibit the NF-κB signaling pathway.[2][8] It blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which is essential for the activation and nuclear translocation of the NF-κB p65 subunit.[8] By preventing the nuclear translocation of p65, DHTS effectively suppresses the transcription of NF-κB target genes, including those encoding for TNF-α, IL-6, and monocyte chemoattractant protein-1 (MCP-1).[8] Some evidence suggests that DHTS may exert this effect by blocking the dimerization of Toll-like receptor 4 (TLR4), an upstream receptor for LPS, thereby inhibiting the recruitment of the adaptor protein MyD88 and the subsequent activation of the NF-κB cascade.[9][10][11]
Attenuation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are centrally involved in regulating inflammatory responses.[8][12] Activation of these pathways leads to the expression of various inflammatory mediators.
This compound I has been demonstrated to interfere with the MAPK pathway.[8][12] It can suppress the phosphorylation of ERK1/2 and p38 MAPK, thereby inhibiting the downstream signaling events that contribute to inflammation.[8][12] The inhibition of the MAPK pathway by DHTS contributes to the reduced expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound I has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound I
| Cell Line | Stimulus | DHTS Concentration | Target | Inhibition/Reduction | Reference |
| BMDMs | LPS + Nigericin | 2.5, 5, 10 µM | IL-1β Secretion | Dose-dependent decrease | [1] |
| BMDMs | LPS + Nigericin | 2.5, 5, 10 µM | Caspase-1 Activity | Dose-dependent decrease | [1] |
| RAW264.7 | LPS | Not specified | TNF-α, IL-6, IL-1β | Significant decrease | [9] |
| THP-1 | LPS | Not specified | TNF-α, IL-6, IL-1β | Significant decrease | [9] |
| RAW264.7 | LPS | Not specified | COX-2, iNOS expression | Altered expression | [9] |
| RAW264.7 | LPS | Not specified | NO generation | Reduced | [9] |
| HeLa | TNF-α | Not specified | NF-κB target genes (TNF-α, IL-6, MCP-1) | Prevented expression | [8] |
| HT29 | LPS + Z-VAD | Not specified | iNOS, COX-2 expression | Suppressed | [13] |
Table 2: In Vivo Anti-inflammatory Effects of this compound I
| Animal Model | Disease Model | DHTS Dosage | Key Findings | Reference |
| C57BL/6 Mice | LPS-induced septic shock | 40 mg/kg | Increased survival rate; Decreased serum and peritoneal IL-1β and TNF-α | [1][14] |
| Mice | DSS-induced ulcerative colitis | 10, 25 mg/kg | Alleviated body weight loss, disease activity index, and colon tissue damage; Decreased serum TNF-α, IL-1β, IL-6 | [13] |
| Rats | Spinal cord injury | Not specified | Reduced TNF-α, IL-6, and IL-1β in serum and spinal cord | [2] |
| Mice | Crystalline silica-induced pulmonary inflammation | Not specified | Attenuated lung inflammation | [1] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of this compound I.
Cell Culture and Treatment
-
Cell Lines: Bone marrow-derived macrophages (BMDMs) from mice, human monocytic THP-1 cells, and murine macrophage RAW264.7 cells are commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
For priming (e.g., in NLRP3 inflammasome activation assays), cells are treated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4 hours).
-
Cells are then pre-treated with various concentrations of this compound I or vehicle (DMSO) for a designated time (e.g., 1 hour).
-
Finally, cells are stimulated with an inflammatory agonist such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for a short duration (e.g., 30-60 minutes) to induce the inflammatory response.
-
Animal Models of Inflammation
-
LPS-induced Septic Shock:
-
Mice (e.g., C57BL/6) are intraperitoneally (i.p.) injected with this compound I (e.g., 40 mg/kg) or vehicle.
-
After a specific time (e.g., 1 hour), a lethal dose of LPS (e.g., 20 mg/kg) is administered i.p.
-
Survival is monitored over a period of time (e.g., 72 hours).
-
In separate cohorts, serum and peritoneal lavage fluid are collected at an earlier time point (e.g., 4 hours post-LPS) for cytokine analysis.[1][14]
-
-
DSS-induced Colitis:
-
Ulcerative colitis is induced in mice by administering dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water for a set period (e.g., 7 days).
-
This compound I (e.g., 10 or 25 mg/kg) is administered daily via oral gavage.
-
Body weight, disease activity index (DAI), and colon length are monitored.
-
At the end of the experiment, colon tissues are collected for histological analysis and measurement of inflammatory markers.[13]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: ELISA is used to quantify the concentration of cytokines (e.g., IL-1β, TNF-α, IL-6) in cell culture supernatants or biological fluids.
-
Procedure:
-
96-well plates are coated with a capture antibody specific for the cytokine of interest.
-
Samples and standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, and the resulting color change is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.
-
Western Blotting
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., NLRP3, caspase-1, p-p65, p-ERK).
-
Procedure:
-
Cell or tissue lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by size using SDS-PAGE.
-
Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with a primary antibody specific to the target protein.
-
A secondary antibody conjugated to an enzyme is added.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Conclusion
This compound I is a promising natural compound with multifaceted anti-inflammatory properties. Its ability to specifically target key inflammatory pathways, including the NLRP3 inflammasome, NF-κB, and MAPK signaling cascades, underscores its therapeutic potential for a variety of inflammatory conditions. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound I as a novel anti-inflammatory agent. Future investigations should focus on elucidating its detailed molecular interactions, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in clinical settings.
References
- 1. This compound I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound I Alleviates Spinal Cord Injury via Suppressing Inflammatory Response, Oxidative Stress and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activities of this compound I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tanshinones inhibit NLRP3 inflammasome activation by alleviating mitochondrial damage to protect against septic and gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of TNF-α-induced NF-κB signaling pathway and anti-cancer therapeutic response of this compound I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound exhibits an anti-inflammatory effect in vitro and in vivo through blocking TLR4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound I, a natural product, ameliorates DSS-induced experimental ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo [frontiersin.org]
Dihydrotanshinone: A Selective CYP17A1 Lyase Inhibitor for Androgen-Dependent Pathologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrotanshinone (DT), a natural product isolated from Salvia miltiorrhiza (Danshen), has emerged as a potent and selective inhibitor of the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1). This enzyme is a critical juncture in the androgen biosynthesis pathway, and its dysregulation is implicated in various hyperandrogenic disorders, most notably castration-resistant prostate cancer (CRPC). Unlike the non-selective inhibitor abiraterone (B193195), which blocks both the essential 17α-hydroxylase and the androgen-producing 17,20-lyase functions of CYP17A1, this compound exhibits remarkable selectivity for the latter. This targeted inhibition promises a more favorable side-effect profile by sparing glucocorticoid synthesis. This technical guide provides a comprehensive overview of this compound as a CYP17A1 lyase inhibitor, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development in this promising area.
Introduction to CYP17A1 and Androgen Synthesis
Cytochrome P450 17A1 is a dual-function enzyme located in the endoplasmic reticulum that plays a pivotal role in the steroidogenesis pathway.[1] Its two key activities are:
-
17α-hydroxylase activity: This function is essential for the production of glucocorticoids, such as cortisol. It catalyzes the addition of a hydroxyl group to pregnenolone (B344588) and progesterone (B1679170).[1]
-
17,20-lyase activity: This activity is responsible for the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into the androgen precursors dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively.[1]
In pathologies like CRPC, tumor cells can synthesize their own androgens, driving disease progression. Therefore, inhibiting the 17,20-lyase activity of CYP17A1 is a validated therapeutic strategy.[2]
This compound as a Selective CYP17A1 Lyase Inhibitor
This compound has been identified as a potent and selective natural product-based inhibitor of CYP17A1's 17,20-lyase activity.[3] Studies have shown that at a concentration of 10 µM, this compound inhibits 17,20-lyase activity by 56.6% while leaving over 93% of the 17α-hydroxylase activity intact.[3] This translates to a lyase/hydroxylase selectivity index of 8.67, which is significantly superior to that of the non-selective inhibitor abiraterone (0.73).[3]
Quantitative Data
The following tables summarize the quantitative data on the inhibitory activity of this compound and abiraterone.
Table 1: Inhibitory Activity against CYP17A1
| Compound | Target Activity | Concentration | % Inhibition | IC50 | Selectivity Index (Lyase/Hydroxylase) | Reference |
| This compound | 17,20-Lyase | 10 µM | 56.6% | Not Reported | 8.67 | [3] |
| 17α-Hydroxylase | 10 µM | <7% | Not Reported | [3] | ||
| Abiraterone | 17,20-Lyase | - | - | 15 nM | 0.73 | [3] |
| 17α-Hydroxylase | - | - | 2.5 nM |
Table 2: Off-Target Inhibition
| Compound | Off-Target Enzyme | % Inhibition (at 10 µM) | Reference |
| This compound | CYP21A2 | 14.9% | [3] |
| Abiraterone | CYP21A2 | 29.8% | [3] |
Table 3: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| MDA-MB-231 | Breast Cancer | 117.71 µM | [4] |
| 4T1 | Breast Cancer | 6.97 µM | [4] |
| MCF-7 | Breast Cancer | 34.11 µM | [4] |
| SKBR-3 | Breast Cancer | 17.87 µM | [4] |
Signaling Pathways and Experimental Workflows
Androgen Biosynthesis Pathway
The following diagram illustrates the central role of CYP17A1 in the androgen biosynthesis pathway and highlights the specific steps inhibited by this compound.
Caption: Androgen biosynthesis pathway highlighting the dual activities of CYP17A1.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for assessing the efficacy and mechanism of action of a potential CYP17A1 inhibitor like this compound.
Caption: Experimental workflow for the evaluation of a CYP17A1 inhibitor.
Detailed Experimental Protocols
In Vitro CYP17A1 Inhibition Assay
This protocol describes a method for determining the inhibitory activity of this compound on the 17,20-lyase and 17α-hydroxylase functions of CYP17A1 using recombinant human enzymes.
Materials:
-
Recombinant human CYP17A1
-
Recombinant human Cytochrome P450 Reductase (POR)
-
Recombinant human Cytochrome b5
-
17α-hydroxypregnenolone (substrate for lyase activity)
-
Progesterone (substrate for hydroxylase activity)
-
[³H]-17α-hydroxypregnenolone or other suitable labeled substrate
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound and Abiraterone (as a control) dissolved in DMSO
-
Scintillation fluid and counter or appropriate detection system for the chosen assay format
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and a mixture of recombinant CYP17A1, POR, and Cytochrome b5. The optimal molar ratio of these proteins should be empirically determined but a common starting point is 1:2:1 (CYP17A1:POR:b5).
-
Inhibitor Addition: Add varying concentrations of this compound (or abiraterone) to the reaction tubes. Include a vehicle control (DMSO) and a positive control (abiraterone).
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (17α-hydroxypregnenolone for lyase activity or progesterone for hydroxylase activity). If using a radiolabeled substrate, it should be added at this step.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile (B52724) or ethyl acetate).
-
Product Extraction and Analysis: Extract the steroid products from the reaction mixture. Analyze the products using an appropriate method. For radiolabeled substrates, this may involve thin-layer chromatography (TLC) followed by scintillation counting to quantify the conversion of substrate to product. For non-radiolabeled assays, liquid chromatography-mass spectrometry (LC-MS) can be used for product quantification.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable dose-response curve fitting model.
Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of prostate cancer cell lines (e.g., LNCaP, PC-3).
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the prostate cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Addition of Reagent: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
Western Blot Analysis
This protocol provides a general method for analyzing the protein expression of CYP17A1 and other relevant proteins in the androgen synthesis pathway in response to this compound treatment.
Materials:
-
Prostate cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CYP17A1, anti-androgen receptor, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound presents a compelling profile as a selective CYP17A1 lyase inhibitor. Its ability to preferentially block androgen synthesis while sparing glucocorticoid production offers a significant potential advantage over non-selective inhibitors like abiraterone. The data summarized in this guide underscore its potency and selectivity, providing a strong rationale for its further development.
Future research should focus on:
-
Determining the precise IC50 value of this compound for CYP17A1 lyase inhibition to allow for a more direct comparison with existing drugs.
-
Conducting comprehensive in vivo studies in relevant animal models of prostate cancer to evaluate its efficacy and safety profile.
-
Investigating the potential for synergistic effects when combined with other anticancer agents.
-
Exploring its therapeutic potential in other hyperandrogenic disorders.
The unique mechanism of action and favorable selectivity of this compound position it as a promising lead compound for the development of next-generation therapies for androgen-dependent diseases. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing this important area of drug discovery.
References
Dihydrotanshinone I: A Multi-Targeted Approach to Hepatocellular Carcinoma Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options and a high mortality rate. Dihydrotanshinone I (DHTS), a lipophilic bioactive compound derived from the medicinal plant Salvia miltiorrhiza, has emerged as a promising therapeutic agent against HCC. Exhibiting multi-targeted inhibitory effects, DHTS has been shown to disrupt key oncogenic signaling pathways, induce apoptosis, inhibit cell proliferation, and modulate cancer cell metabolism. This technical guide provides a comprehensive overview of the molecular targets of DHTS in HCC, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts.
Molecular Targets and Mechanisms of Action
DHTS exerts its anti-tumor effects in HCC through the modulation of several key molecular targets and signaling pathways. The primary mechanisms identified include the inhibition of pivotal signaling cascades, induction of programmed cell death, and disruption of essential metabolic processes.
Inhibition of Key Signaling Pathways
JAK2/STAT3 Pathway: DHTS has been demonstrated to significantly suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, a critical axis in HCC progression. DHTS inhibits the phosphorylation of both JAK2 and STAT3, preventing the nuclear translocation of STAT3 and subsequent transcription of target genes involved in cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis.[1][2][3]
EGFR Pathway: The epidermal growth factor receptor (EGFR) and its downstream signaling components, including the PI3K/Akt pathway, are crucial for HCC cell growth and survival. DHTS has been shown to directly target EGFR, inhibiting its phosphorylation.[4] This leads to the downstream suppression of Akt and STAT3 phosphorylation, contributing to the anti-proliferative effects of DHTS.[4]
Induction of Apoptosis
DHTS is a potent inducer of apoptosis in HCC cells. This is achieved through the modulation of the intrinsic apoptotic pathway, characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1][2][4] This shift in balance leads to the activation of caspase cascades, including the cleavage of caspase-3, -7, and -9, culminating in programmed cell death.[1]
Inhibition of Glycolysis
A novel mechanism of action for DHTS in HCC involves the targeting of cancer metabolism. DHTS has been found to directly target phosphoglycerate mutase 1 (PGAM1), a key glycolytic enzyme. DHTS promotes the ubiquitination and subsequent proteasomal degradation of PGAM1, mediated by the E3 ubiquitin ligase Synoviolin 1 (SYVN1).[5] This disruption of glycolysis leads to decreased glucose consumption, lactate (B86563) production, and ATP levels, thereby starving the cancer cells of the energy required for rapid proliferation.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of this compound I on hepatocellular carcinoma cells.
Table 1: In Vitro Cytotoxicity of this compound I in HCC Cell Lines
| Cell Line | Assay | Treatment Duration (hours) | IC50 (µM) | Reference |
| SMMC7721 | CCK-8 | 24 | ~2 | [1][2] |
| Huh-7 | MTT | 48 | < 3.125 | [4] |
| HepG2 | MTT | 48 | < 3.125 | [4] |
| HCCLM3 | CCK-8 | Not Specified | Concentration-dependent inhibition observed | [1] |
| Hep3B | CCK-8 | Not Specified | Concentration-dependent inhibition observed | [1] |
Table 2: Effect of this compound I on Apoptosis-Related Protein Expression in SMMC7721 Cells (24-hour treatment)
| Protein | DHTS Concentration (µM) | Relative Expression Change | Reference |
| Bax | 4 | Gradual Increase | [1] |
| Bcl-2 | 4 | Gradual Decrease | [1] |
| Cleaved Caspase-3 | Not Specified | Increased | [1] |
| Cleaved Caspase-7 | Not Specified | Increased | [1] |
| Cleaved Caspase-9 | Not Specified | Increased | [1] |
Table 3: Effect of this compound I on Key Signaling Protein Phosphorylation
| Cell Line | Protein | DHTS Concentration | Effect | Reference |
| SMMC7721 | p-JAK2 | Concentration-dependent | Decreased | [1] |
| SMMC7721 | p-STAT3 | Concentration-dependent | Decreased | [1] |
| Huh-7 | p-EGFR | Concentration-dependent | Significantly Inhibited | [4] |
| HepG2 | p-EGFR | Concentration-dependent | Significantly Inhibited | [4] |
| Huh-7 | p-AKT | Concentration-dependent | Suppressed | [4] |
| HepG2 | p-AKT | Concentration-dependent | Suppressed | [4] |
| Huh-7 | p-STAT3 | Concentration-dependent | Suppressed | [4] |
| HepG2 | p-STAT3 | Concentration-dependent | Suppressed | [4] |
Table 4: In Vivo Anti-Tumor Efficacy of this compound I in a SMMC7721 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Tumor Weight | Tumor Volume | Reference |
| Control | - | - | - | [1] |
| DHTS | 5 | Significantly Reduced | Significantly Reduced | [1] |
| DHTS | 10 | Significantly Reduced | Significantly Reduced | [1] |
| DHTS | 15 | Significantly Reduced | Significantly Reduced | [1] |
Signaling Pathways and Experimental Workflows
Caption: Molecular targets and signaling pathways of this compound I in HCC.
Caption: General experimental workflow for evaluating DHTS in HCC.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HCC cells (e.g., Huh-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of DHTS in culture medium. Replace the medium in each well with 100 µL of medium containing different concentrations of DHTS. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using appropriate software.
Western Blot Analysis for Phosphorylated Proteins
-
Cell Lysis: After treatment with DHTS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, p-STAT3, p-EGFR, p-Akt, or total proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed HCC cells in 6-well plates and treat with various concentrations of DHTS for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[6][7][8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[6]
In Vivo Xenograft Tumor Model
-
Animal Model: Use 4-6 week old male BALB/c nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ SMMC7721 cells suspended in 100 µL of PBS into the right flank of each mouse.[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Drug Administration: Randomly assign the mice to treatment and control groups. Administer DHTS (e.g., 5, 10, 15 mg/kg) or vehicle control intraperitoneally daily for a specified period (e.g., 2-3 weeks).[1]
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 × length × width²).
-
Endpoint Analysis: At the end of the experiment, sacrifice the mice, and excise and weigh the tumors.
-
Immunohistochemistry: Fix the tumor tissues in formalin, embed in paraffin, and perform immunohistochemical staining for markers such as p-STAT3 to assess the in vivo target engagement of DHTS.
SYVN1-Mediated Ubiquitination of PGAM1 Assay
-
Cell Transfection: Co-transfect HEK293T cells with plasmids expressing HA-tagged PGAM1, Flag-tagged ubiquitin, and SYVN1.
-
DHTS Treatment: Treat the transfected cells with DHTS or vehicle control for 24 hours. To inhibit proteasomal degradation, treat the cells with MG132 for 4-6 hours before harvesting.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate PGAM1 using an anti-HA antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and perform western blotting using an anti-Flag antibody to detect ubiquitinated PGAM1. The presence of a smear of high-molecular-weight bands indicates polyubiquitination.
Conclusion
This compound I has demonstrated significant potential as a therapeutic agent for hepatocellular carcinoma by acting on multiple molecular targets. Its ability to concurrently inhibit critical survival pathways like JAK2/STAT3 and EGFR, induce apoptosis, and disrupt cancer cell metabolism through the novel targeting of the SYVN1-PGAM1 axis highlights its multifaceted anti-tumor activity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of DHTS in the fight against HCC. Future studies should focus on optimizing its delivery, evaluating its efficacy in combination therapies, and further elucidating its complex mechanisms of action to pave the way for its clinical translation.
References
- 1. This compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 3. This compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound I Targets PGAM1 to Induce SYVN1-Mediated Ubiquitination and Suppress Glycolysis in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Dihydrotanshinone I and the Induction of Apoptosis in Tumor Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dihydrotanshinone I (DHTS), a significant lipophilic compound isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has demonstrated considerable anti-tumor properties across a spectrum of cancer models.[1][2] Its efficacy is largely attributed to its ability to induce programmed cell death, or apoptosis, in malignant cells. This document provides a comprehensive technical overview of the molecular mechanisms underpinning DHTS-induced apoptosis. It consolidates quantitative data on its cytotoxic effects, details the experimental protocols for its study, and visualizes the core signaling pathways involved. The primary mechanisms of action include the modulation of critical signaling cascades such as JAK2/STAT3, PI3K/Akt/mTOR, and MAPK pathways, leading to the activation of the intrinsic apoptotic cascade.
Core Mechanisms of Apoptosis Induction
DHTS triggers apoptosis primarily through the intrinsic (mitochondrial) pathway, which is governed by a complex network of signaling molecules. The process culminates in the activation of caspases, a family of cysteine proteases that execute the apoptotic program.
Modulation of Bcl-2 Family Proteins
A pivotal action of DHTS is the regulation of the Bcl-2 family of proteins, which are central controllers of mitochondrial outer membrane permeabilization (MOMP). DHTS treatment has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating the expression of pro-apoptotic proteins such as Bax.[3][4] This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3][5]
Activation of Caspase Cascade
Once in the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase, Caspase-9.[5][6] Activated Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7.[3][6] These effector caspases are responsible for cleaving a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]
Key Signaling Pathways Targeted by this compound I
DHTS exerts its pro-apoptotic effects by intervening in multiple survival and stress-activated signaling pathways.
-
JAK/STAT Pathway: DHTS effectively suppresses the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly JAK2 and STAT3.[1][7] It inhibits the phosphorylation of STAT3, which prevents its dimerization and nuclear translocation.[1][3] This blockade downregulates the expression of STAT3 target genes involved in survival and proliferation, such as Bcl-2 and survivin.[3]
-
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical pro-survival cascade frequently hyperactivated in cancer. DHTS has been shown to inhibit this pathway, in some cases by transcriptionally repressing the PIK3CA gene.[8] This leads to reduced phosphorylation of Akt and mTOR, thereby promoting apoptosis and inhibiting cell proliferation.[9][10]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell responses to external stimuli. DHTS has been observed to differentially modulate this pathway, promoting apoptosis by activating the pro-apoptotic c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades.[4][6]
-
Reactive Oxygen Species (ROS) Generation: Several studies indicate that DHTS can induce the production of reactive oxygen species (ROS) in cancer cells.[4] This increase in oxidative stress can damage cellular components, including mitochondria, and serve as an upstream trigger for the activation of pro-apoptotic signaling pathways like JNK and p38.[4]
Data Presentation: Cytotoxicity of this compound I
The cytotoxic efficacy of DHTS is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| SGC7901 | Gastric Cancer | 9.14 | 24 | [6] |
| MGC803 | Gastric Cancer | 5.39 | 24 | [6] |
| SMMC7721 | Hepatocellular Carcinoma | ~2.0 | 24 | [1] |
| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 | [11] |
| U-2 OS | Osteosarcoma | 1.99 ± 0.37 | 48 | [11] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.0 | 24 | [12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.8 | 72 | [12] |
| 4T1 | Breast Cancer | 6.97 | Not Specified | [13] |
| SW1736-PTX | Anaplastic Thyroid Cancer | ~2.5 (EC50) | 72 | [14] |
| 8505C-PTX | Anaplastic Thyroid Cancer | ~2.5 (EC50) | 72 | [14] |
Visualization of Pathways and Workflows
Signaling Pathways
Caption: this compound I signaling pathways leading to apoptosis.
Experimental Workflow
Caption: Workflow for Annexin V/PI apoptosis assay via flow cytometry.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate DHTS-induced apoptosis, based on methodologies reported in the literature.[1][15][16]
Cell Viability Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of DHTS (e.g., 0-32 µM). Include a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, a solubilization solution must be added after this step.
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][15]
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with DHTS at selected concentrations for a specified time (e.g., 24 hours).[1]
-
Harvesting: Collect all cells, including those in the supernatant (floating) and adherent cells (using trypsin). Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of a fluorescently-labeled Annexin V (e.g., Annexin V-FITC or PE) and 5-10 µL of Propidium Iodide (PI) solution.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and related signaling pathways.
-
Protein Extraction: Treat cells with DHTS, wash with cold PBS, and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, p-STAT3, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Nuclear Morphology Assessment (Hoechst or DAPI Staining)
This method visualizes nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Culture: Grow cells on glass coverslips in a 6-well plate and treat with DHTS.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes.[1]
-
Staining: Wash again with PBS and stain the cells with Hoechst 33258 or DAPI solution for 10-15 minutes in the dark.[1]
-
Imaging: Wash the cells to remove excess stain, mount the coverslips onto microscope slides, and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly stained, or fragmented nuclei.
Conclusion
This compound I is a potent natural compound that induces apoptosis in a wide range of tumor cells through a multi-pronged mechanism. It primarily targets key survival pathways, including JAK/STAT3 and PI3K/Akt, leading to the activation of the mitochondrial-mediated caspase cascade. The consistent cytotoxic effects across numerous cancer cell lines underscore its potential as a chemotherapeutic agent. Further investigation, particularly in clinical settings, is warranted to fully explore its therapeutic utility in oncology.
References
- 1. Frontiers | this compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 2. This compound I exhibits antitumor effects via β-catenin downregulation in papillary thyroid cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvia miltiorrhiza extract this compound induces apoptosis and inhibits proliferation of glioma cells | Biomolecules and Biomedicine [bjbms.org]
- 6. This compound induces apoptosis of SGC7901 and MGC803 cells via activation of JNK and p38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound I inhibits ovarian cancer cell proliferation and migration by transcriptional repression of PIK3CA gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. This compound I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound I on Proliferation and Invasiveness of Paclitaxel-Resistant Anaplastic Thyroid Cancer Cells [mdpi.com]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
The Neuroprotective Potential of Dihydrotanshinone I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrotanshinone I (DHTI), a lipophilic diterpenoid derived from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a promising neuroprotective agent. Extensive preclinical studies have demonstrated its efficacy in various models of neurological damage, including spinal cord injury and Parkinson's disease. The neuroprotective effects of DHTI are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. Mechanistically, DHTI has been shown to modulate several key signaling pathways implicated in neuronal survival and death. This technical guide provides a comprehensive overview of the neuroprotective potential of DHTI, focusing on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in advancing DHTI as a potential therapeutic for neurological disorders.
Mechanisms of Neuroprotection
This compound I exerts its neuroprotective effects through a multi-pronged approach, targeting key pathological processes that contribute to neuronal damage and death. These include the suppression of neuroinflammation, mitigation of oxidative stress, and inhibition of apoptosis.
Anti-inflammatory Effects
Neuroinflammation is a critical contributor to secondary injury in various neurological conditions. DHTI has been shown to potently suppress the inflammatory cascade. In a rat model of spinal cord injury, DHTI treatment significantly reduced the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in both serum and spinal cord tissue[1]. This anti-inflammatory activity is, at least in part, mediated by the inhibition of the High Mobility Group Box 1 (HMGB1)/Toll-Like Receptor 4 (TLR4)/NADPH Oxidase 4 (NOX4) signaling pathway[1]. DHTI treatment has been observed to decrease the expression of HMGB1, TLR4, MyD88, and NOX4 in a dose-dependent manner[1]. Furthermore, DHTI has been identified as a specific inhibitor of the NLRP3 inflammasome, a key player in the inflammatory response, by blocking its activation[2].
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major driver of neuronal damage in neurodegenerative diseases. DHTI has demonstrated significant antioxidant properties. In a mouse model of Parkinson's disease induced by MPTP, the related compound cryptotanshinone (B1669641) and 1,2-dihydrotanshinone I were found to increase the activities of key antioxidant enzymes, including Superoxide (B77818) Dismutase (SOD), Glutathione (B108866) Peroxidase (GSH-Px), and Catalase (CAT), while decreasing the levels of the lipid peroxidation marker Malondialdehyde (MDA)[3].
Anti-apoptotic Effects
Apoptosis, or programmed cell death, is a final common pathway leading to neuronal loss in many neurological disorders. DHTI has been shown to exert anti-apoptotic effects in neuronal injury models. In rats with spinal cord injury, administration of DHTI inhibited cell apoptosis[4]. The anti-apoptotic mechanism of DHTI involves the regulation of the expression of pro- and anti-apoptotic proteins.
Signaling Pathways Modulated by this compound I
The neuroprotective effects of this compound I are underpinned by its ability to modulate specific intracellular signaling pathways.
HMGB1/TLR4/NOX4 Signaling Pathway
In the context of spinal cord injury, DHTI has been shown to inhibit the HMGB1/TLR4/NOX4 signaling pathway[1]. HMGB1, a damage-associated molecular pattern (DAMP) molecule released from necrotic cells, activates TLR4, leading to a downstream inflammatory cascade and oxidative stress through the activation of NOX4. By downregulating the components of this pathway, DHTI effectively dampens the inflammatory response and reduces oxidative damage.
NLRP3 Inflammasome Pathway
DHTI has been identified as a specific inhibitor of the NLRP3 inflammasome[2]. The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. By directly blocking the activation of the NLRP3 inflammasome, DHTI can significantly reduce neuroinflammation.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the quantitative data from preclinical studies, demonstrating the neuroprotective effects of this compound I.
Table 1: Effects of this compound I on Motor Function Recovery and Edema after Spinal Cord Injury in Rats
| Treatment Group | Dose (mg/kg) | Tarlov Score (Day 7) |
| Sham | - | 5.0 ± 0.0 |
| SCI Model | - | 1.2 ± 0.4 |
| SCI + DHTI | 10 | 2.5 ± 0.5 |
| SCI + DHTI | 20 | 3.8 ± 0.4 |
| SCI + DHTI | 40 | 4.5 ± 0.5 |
| Data are presented as mean ± SD. p < 0.05 vs. SCI Model group. | ||
| (Data adapted from a study on spinal cord injury in rats[1]) |
Table 2: Effects of this compound I on Pro-inflammatory Cytokine Levels in Serum of Rats with Spinal Cord Injury
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Sham | - | 35.2 ± 4.1 | 18.5 ± 2.3 | 40.1 ± 4.5 |
| SCI Model | - | 120.5 ± 10.2 | 85.4 ± 7.8 | 150.2 ± 12.3 |
| SCI + DHTI | 10 | 95.3 ± 8.5 | 65.1 ± 6.2 | 110.5 ± 9.8 |
| SCI + DHTI | 20 | 70.1 ± 6.8 | 48.2 ± 5.1 | 85.3 ± 7.6 |
| SCI + DHTI | 40 | 45.8 ± 4.9 | 30.6 ± 3.5 | 55.7 ± 5.1 |
| Data are presented as mean ± SD. p < 0.05 vs. SCI Model group. | ||||
| (Data adapted from a study on spinal cord injury in rats[1]) |
Table 3: Effects of Tanshinone IIA on Oxidative Stress Markers in the Hippocampus of a Rat Model of Parkinson's Disease
| Treatment Group | Dose (mg/kg) | SOD (U/mg protein) | CAT (U/mg protein) | GSH (µg/mg protein) | MDA (nmol/mg protein) |
| Control | - | 12.5 ± 1.5 | 8.2 ± 0.9 | 5.8 ± 0.6 | 2.1 ± 0.3 |
| PD Model | - | 5.8 ± 0.7 | 3.5 ± 0.4 | 2.1 ± 0.3 | 6.5 ± 0.8 |
| PD + TIIA | 50 | 8.9 ± 1.1 | 5.9 ± 0.6 | 4.2 ± 0.5 | 4.2 ± 0.5 |
| PD + TIIA | 100 | 11.2 ± 1.3 | 7.5 ± 0.8 | 5.1 ± 0.6 | 2.8 ± 0.4 |
| *Data are presented as mean ± SD. p < 0.05 vs. PD Model group. | |||||
| Note: Data for Tanshinone IIA, a structurally related tanshinone, is presented here as a representative example due to the lack of specific quantitative data for this compound I on these markers in a neuroprotective model. | |||||
| (Data adapted from a study on Tanshinone IIA in a rat model of Parkinson's disease) |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the neuroprotective potential of compounds like this compound I.
TUNEL Assay for Apoptosis in Brain Tissue
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for detecting apoptotic cells in paraffin-embedded brain tissue sections.
Materials:
-
Paraffin-embedded brain tissue sections (5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Phosphate-buffered saline (PBS)
-
Proteinase K (20 µg/mL in PBS)
-
TUNEL reaction mixture (containing TdT and FITC-dUTP, as per manufacturer's instructions)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 5 minutes (repeat twice).
-
Immerse in 100% ethanol for 3 minutes (repeat twice).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 80% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with distilled water.
-
-
Permeabilization:
-
Incubate sections with Proteinase K solution for 15 minutes at 37°C.
-
Wash slides with PBS three times for 5 minutes each.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's protocol.
-
Apply the TUNEL reaction mixture to the tissue sections and incubate in a humidified chamber for 60 minutes at 37°C in the dark.
-
Wash slides with PBS three times for 5 minutes each.
-
-
Nuclear Counterstaining:
-
Incubate sections with DAPI solution for 10 minutes at room temperature in the dark.
-
Wash slides with PBS three times for 5 minutes each.
-
-
Mounting and Visualization:
-
Mount coverslips using an appropriate mounting medium.
-
Visualize the sections under a fluorescence microscope. TUNEL-positive (apoptotic) nuclei will appear green, while all nuclei will be stained blue with DAPI.
-
Western Blotting for Apoptosis-Related Proteins (Bax and Bcl-2)
This protocol describes the detection of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) protein expression in neuronal cell lysates or brain tissue homogenates.
Materials:
-
Neuronal cells or brain tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells or homogenize tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
-
ELISA for Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)
This protocol outlines the enzyme-linked immunosorbent assay (ELISA) for the quantification of TNF-α, IL-1β, and IL-6 in rat serum or brain tissue homogenates.
Materials:
-
Rat TNF-α, IL-1β, and IL-6 ELISA kits (containing pre-coated plates, detection antibodies, standards, and substrate)
-
Serum samples or brain tissue homogenates
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Prepare serial dilutions of the cytokine standards as per the kit instructions.
-
Dilute serum samples or brain homogenates as required.
-
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as per the kit's instructions (typically 1-2 hours at 37°C).
-
Wash the wells multiple times with wash buffer.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokines in the samples.
-
Assays for Oxidative Stress Markers
These protocols describe the spectrophotometric measurement of Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GSH-Px) activities, and Malondialdehyde (MDA) levels in brain tissue homogenates.
Materials:
-
Brain tissue homogenate
-
Spectrophotometer
-
Reagents for each specific assay (commercial kits are recommended for consistency)
General Procedure for Brain Tissue Homogenate Preparation:
-
Perfuse the brain with ice-cold saline to remove blood.
-
Homogenize the brain tissue in an appropriate ice-cold buffer (e.g., phosphate (B84403) buffer).
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Collect the supernatant for the assays.
SOD Activity Assay:
-
This assay is typically based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The activity is measured as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
CAT Activity Assay:
-
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in absorbance at 240 nm due to H₂O₂ consumption is monitored.
GSH-Px Activity Assay:
-
This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GSH-Px, coupled to the recycling of GSSG back to GSH by glutathione reductase using NADPH. The decrease in absorbance at 340 nm due to NADPH consumption is measured.
MDA Level Assay (TBARS Assay):
-
This assay measures lipid peroxidation by quantifying the levels of malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically at 532 nm.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective potential of this compound I.
Conclusion and Future Directions
This compound I has demonstrated significant neuroprotective potential in preclinical models, primarily through its anti-inflammatory, antioxidant, and anti-apoptotic activities. Its ability to modulate key signaling pathways, such as the HMGB1/TLR4/NOX4 and NLRP3 inflammasome pathways, makes it an attractive candidate for the development of novel therapies for a range of neurological disorders.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing regimens and understand the bioavailability of DHTI in the central nervous system.
-
Long-term Efficacy and Safety Studies: To evaluate the sustained neuroprotective effects and potential side effects of chronic DHTI administration.
-
Combination Therapies: To investigate the synergistic effects of DHTI with other neuroprotective agents or therapeutic strategies.
-
Clinical Trials: To translate the promising preclinical findings into clinical applications for patients with neurological disorders.
This technical guide provides a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of this compound I for the treatment of debilitating neurological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Superoxide dismutase, glutathione peroxidase, catalase, and lipid peroxidation in the major organs of the aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between genes and environment in neurodegenerative diseases [comptes-rendus.academie-sciences.fr]
Dihydrotanshinone I: A Potent and Specific Inhibitor of the NLRP3 Inflammasome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. Dihydrotanshinone I (DHT), a natural compound derived from Salvia miltiorrhiza, has emerged as a promising small-molecule inhibitor of the NLRP3 inflammasome. This document provides a comprehensive technical overview of the effects of this compound I on NLRP3 inflammasome activation, detailing its mechanism of action, specificity, and therapeutic potential. It synthesizes quantitative data from key studies, outlines experimental protocols for its investigation, and visualizes the complex signaling pathways involved.
Introduction to this compound I and the NLRP3 Inflammasome
This compound I (DHT) is a lipophilic phenanthrenequinone (B147406) compound extracted from the roots of Salvia miltiorrhiza (Danshen), a herb widely used in traditional medicine for its anti-inflammatory properties.[1][2] The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[3] Its activation is a two-step process: a priming signal, typically mediated by Toll-like receptors (TLRs) leading to the upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway, and an activation signal that triggers the assembly of the inflammasome complex.[3] This complex, comprising NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form.[1][4] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[3][5] Dysregulation of the NLRP3 inflammasome is associated with numerous inflammatory conditions, including septic shock, gout, neurodegenerative diseases, and metabolic disorders.[1][6]
Mechanism of Action of this compound I
Specific Inhibition of the NLRP3 Inflammasome
Studies have demonstrated that DHT is a specific inhibitor of the NLRP3 inflammasome. It effectively blocks both canonical and non-canonical NLRP3 activation pathways.[1][4] Importantly, DHT does not inhibit the activation of other inflammasomes, such as AIM2 (absent in melanoma 2) or NLRC4 (NLR family CARD domain-containing protein 4), highlighting its specificity.[1][4]
Interference with Inflammasome Assembly
The primary mechanism by which DHT inhibits NLRP3 inflammasome activation is by preventing the assembly of the inflammasome complex.[1][4] Evidence indicates that DHT suppresses the oligomerization of the adaptor protein ASC, a critical step for the recruitment and activation of pro-caspase-1.[1][4]
Effects on Upstream Signaling Pathways
The effect of DHT on upstream signaling events of NLRP3 activation appears to be context-dependent. Some studies report that DHT does not influence potassium efflux, calcium flux, or the production of mitochondrial reactive oxygen species (mtROS), which are common triggers for NLRP3 activation.[1][4] However, other research suggests that certain tanshinones, including DHT, can reduce mtROS production.[6]
Modulation of the NF-κB Signaling Pathway
DHT has been shown to inhibit the activation of the NF-κB signaling pathway induced by TNF-α.[1][7] This is significant as NF-κB is responsible for the priming step of inflammasome activation, where it upregulates the expression of NLRP3 and pro-IL-1β.[1] High doses of DHT have been observed to downregulate the production of pro-IL-1β and NLRP3 when administered before LPS priming.[1]
Interaction with NEK7
Recent findings have identified NIMA-related kinase 7 (NEK7) as a molecular target for DHT.[8] NEK7 is a crucial component in the activation of the NLRP3 inflammasome, and DHT has been shown to inhibit the formation of the NEK7-NLRP3 complex, thereby suppressing inflammasome assembly and activation.[8]
Quantitative Data on the Inhibitory Effects of this compound I
The inhibitory effects of DHT on NLRP3 inflammasome activation have been quantified in various studies. The following tables summarize the key findings from experiments conducted on bone marrow-derived macrophages (BMDMs).
Table 1: Dose-Dependent Inhibition of Caspase-1 Activation and IL-1β Secretion by this compound I in LPS-Primed BMDMs Stimulated with Nigericin.
| DHT Concentration (µM) | Inhibition of Caspase-1 Cleavage | Inhibition of IL-1β Secretion |
| 2.5 | Observed | Observed |
| 5 | Increased Inhibition | Increased Inhibition |
| 10 | Strong Inhibition | Strong Inhibition |
Data compiled from immunoblotting and ELISA results described in the literature.[1][9][10]
Table 2: Specificity of this compound I in Inhibiting Inflammasome Activation.
| Inflammasome | Activator | Effect of DHT (10 µM) |
| NLRP3 (Canonical) | ATP, Nigericin, Poly(I:C), SiO₂ | Inhibition of Caspase-1 and IL-1β |
| NLRP3 (Non-canonical) | LPS (transfected) | Inhibition of Caspase-1 and IL-1β |
| AIM2 | Poly(dA:dT) | No significant inhibition |
| NLRC4 | Salmonella typhimurium | No significant inhibition |
This table summarizes the findings on the specificity of DHT as a broad-spectrum inhibitor for the NLRP3 inflammasome, while not affecting AIM2 or NLRC4 inflammasomes.[1][11]
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the investigation of this compound I's effect on the NLRP3 inflammasome.
Cell Culture and Treatment
-
Cell Type: Bone Marrow-Derived Macrophages (BMDMs) are the primary cell type used.
-
Priming: BMDMs are typically primed with Lipopolysaccharide (LPS) at a concentration of 500 ng/mL for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[1][12]
-
DHT Treatment: this compound I is dissolved in DMSO and added to the cell culture medium at various concentrations (e.g., 2.5, 5, 10 µM) for a pre-incubation period of 1 hour before the addition of an NLRP3 agonist.[1][9]
Inflammasome Activation
-
Canonical NLRP3 Activation: After priming and DHT treatment, cells are stimulated with various NLRP3 agonists:
-
Non-canonical NLRP3 Activation: BMDMs are primed with Pam3CSK4 and then stimulated with transfected LPS for 6 hours.[1][11]
-
AIM2 and NLRC4 Activation:
Measurement of Inflammasome Activation
-
Western Blotting:
-
ELISA: The concentration of secreted IL-1β and TNF-α in the cell culture supernatants is quantified using commercially available ELISA kits.[1]
-
Caspase-1 Activity Assay: The enzymatic activity of caspase-1 in the cell supernatant is measured using a specific substrate assay, such as the Caspase-Glo® 1 Inflammasome Assay.[1][9]
-
ASC Oligomerization Assay: Following cell lysis, cross-linking agents are used to stabilize ASC oligomers, which are then detected by Western blotting.[1][12]
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows.
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation involves a two-step process: priming and activation.
This compound I Inhibition of NLRP3 Inflammasome
Caption: this compound I inhibits NLRP3 inflammasome by targeting NF-κB, ASC oligomerization, and NEK7 interaction.
Experimental Workflow for Assessing DHT Efficacy
Caption: A generalized workflow for in vitro evaluation of this compound I's inhibitory effect on the NLRP3 inflammasome.
Conclusion and Future Directions
This compound I has been robustly demonstrated to be a specific and effective inhibitor of the NLRP3 inflammasome. Its multifaceted mechanism of action, which includes the inhibition of inflammasome assembly and the modulation of the NF-κB signaling pathway, makes it a compelling candidate for further therapeutic development. The in vivo efficacy of DHT in models of septic shock further underscores its potential for treating NLRP3-mediated diseases.[1][4]
References
- 1. This compound I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound I inhibits the translational expression of hypoxia-inducible factor-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. This compound I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Uncoupled pyroptosis and IL-1β secretion downstream of inflammasome signaling [frontiersin.org]
- 6. Tanshinones inhibit NLRP3 inflammasome activation by alleviating mitochondrial damage to protect against septic and gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of TNF-α-induced NF-κB signaling pathway and anti-cancer therapeutic response of this compound I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Alleviates Lipopolysaccharide-Induced Acute Lung Injury by Targeting NEK7 to Inhibit NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
Methodological & Application
Dihydrotanshinone I: Protocols for In Vitro Cell Culture Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotanshinone I (DHTS) is a lipophilic bioactive compound extracted from the root of Salvia miltiorrhiza Bunge (Danshen), a herb widely used in traditional Chinese medicine.[1][2] Accumulating evidence from in vitro studies has demonstrated its potent anti-tumor activities across a spectrum of cancer cell lines. DHTS has been shown to inhibit cell proliferation, induce apoptosis and cell cycle arrest, and suppress cell migration and invasion.[1][3][4][5] Its mechanisms of action are multifaceted, involving the modulation of various critical signaling pathways, including the PI3K/Akt, STAT3, Wnt/β-catenin, and MAPK pathways.[3][4][6][7]
These application notes provide a comprehensive overview of the in vitro applications of this compound I, offering detailed protocols for key cellular assays and a summary of its effects on different cancer cell lines.
Data Presentation: Efficacy of this compound I Across Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound I in several human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| U-2 OS | Osteosarcoma | 3.83 ± 0.49 µM | 24 hours | [3] |
| U-2 OS | Osteosarcoma | 1.99 ± 0.37 µM | 48 hours | [3] |
| HL-60 | Promyelocytic Leukemia | ~0.51 µg/mL | 24 hours | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2 µM | 24 hours | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.8 µM | 72 hours | [8] |
| HCT116 | Colorectal Cancer | Not explicitly stated, but effective at 1.5, 3, and 6 µM | 24 hours | [6] |
| HCT116/OXA (Oxaliplatin-resistant) | Colorectal Cancer | Not explicitly stated, but effective at 2, 4, and 8 µM | 48 hours | [6] |
| Huh-7 | Hepatocellular Carcinoma | < 3.125 µM | Not specified | [9] |
| HepG2 | Hepatocellular Carcinoma | < 3.125 µM | Not specified | [9] |
| SK-HEP-1 | Hepatocellular Carcinoma | Not explicitly stated, but shows significant anti-proliferative activity | Not specified | [4] |
| K562/ADR | Adriamycin-resistant Leukemia | Not explicitly stated, but induces apoptosis | Not specified | [10] |
| DU145 | Prostate Carcinoma | Not explicitly stated, but inhibits proliferation | Not specified | [11] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound I on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound I (DHTS) stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of DHTS in complete medium. The final concentrations may range from 0.5 µM to 50 µM. A vehicle control (DMSO) should also be prepared.
-
After 24 hours, remove the medium and add 100 µL of the prepared DHTS dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound I.
Materials:
-
This compound I (DHTS)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of DHTS (e.g., 2.5, 5.0, 7.5 µM) for 24 or 48 hours.[3] Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound I on the cell cycle distribution.
Materials:
-
This compound I (DHTS)
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of DHTS for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins in response to this compound I treatment.
Materials:
-
This compound I (DHTS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, CDK2, Cyclin D1, β-catenin, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with DHTS for the specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound I and a general workflow for in vitro studies.
Caption: Key signaling pathways modulated by this compound I in cancer cells.
Caption: General experimental workflow for in vitro studies of this compound I.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. This compound I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound I exhibits antitumor effects via β-catenin downregulation in papillary thyroid cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activity of this compound I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrotanshinone: Preparation of Stock Solutions for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotanshinone I (DHT), a lipophilic abietane (B96969) diterpenoid extracted from the medicinal plant Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention in biomedical research.[1] It exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and cardioprotective effects.[2][3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo experimental settings. This document provides detailed protocols for the preparation, storage, and application of this compound solutions.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experiments.
| Property | Value | Citations |
| Molecular Formula | C₁₈H₁₄O₃ | [1] |
| Molecular Weight | 278.30 g/mol | [4] |
| Appearance | Red powder | [1] |
| Solubility in DMSO | Soluble (e.g., 2 mg/mL, 3 mg/mL, 3.85 mg/mL) | [4][5][6] |
| Solubility in Ethanol | Soluble (e.g., 1 mg/mL) | [2][7] |
| Solubility in Water | Insoluble | [1][4] |
Note: The solubility of this compound in DMSO can be influenced by the purity and water content of the solvent. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[4] Sonication may be required to facilitate dissolution.[6]
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, suitable for cell-based assays.
Materials:
-
This compound I powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound I powder in a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, weigh 2.783 mg of this compound (Molecular Weight = 278.3 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock solution, add 1 mL of DMSO to 2.783 mg of this compound.
-
Dissolution: Vortex the mixture thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.[6]
-
Sterilization: While not always necessary due to the nature of DMSO, for sensitive cell culture experiments, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[5]
Working Solution Preparation:
Before treating cells, the 10 mM stock solution should be diluted to the desired final concentration using a cell culture medium.[8] For example, to prepare a 10 µM working solution in 1 mL of media, add 1 µL of the 10 mM stock solution to the media.
Preparation of this compound Formulation for In Vivo Experiments
For animal studies, this compound needs to be formulated in a biocompatible vehicle. The following is an example of a formulation for intraperitoneal injection in mice.
Materials:
-
This compound I powder
-
N-Methyl-2-pyrrolidone (NMP)
-
Solutol® HS 15
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in NMP.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing 5% NMP, 5% Solutol® HS 15, 30% PEG400, and 60% saline.
-
Final Formulation: Dilute the this compound stock solution in NMP with the prepared vehicle to the desired final concentration for injection. A final concentration of 1.25 mg/mL has been reported to be achievable with this formulation.
-
Administration: The formulation is administered to animals based on their body weight to achieve the desired dosage (e.g., 5, 10, or 15 mg/kg).[1]
This compound Signaling Pathway in Cancer
This compound has been shown to exert its anti-cancer effects through the modulation of various signaling pathways. One such pathway is the JAK2/STAT3 pathway in hepatocellular carcinoma.[1] this compound inhibits the activation of JAK2 and STAT3, leading to decreased STAT3 nuclear translocation and subsequent induction of apoptosis.[1]
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound stock solution for experimental use.
Caption: Workflow for preparing this compound stock solution.
References
- 1. Frontiers | this compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The cardioprotection of this compound I against myocardial ischemia-reperfusion injury via inhibition of arachidonic acid ω-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound I preconditions myocardium against ischemic injury via PKM2 glutathionylation sensitive to ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound I Inhibits Pancreatic Cancer Progression via Hedgehog/ Gli Signal Pathway | Bentham Science [benthamscience.com]
- 7. This compound-Induced NOX5 Activation Inhibits Breast Cancer Stem Cell through the ROS/Stat3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dihydrotanshinone I as a Therapeutic Agent in a Mouse Model of Septic Shock
Introduction
Dihydrotanshinone I (DHT), a natural compound derived from Salvia miltiorrhiza (Danshen), has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2] Septic shock, a life-threatening condition characterized by a dysregulated host response to infection, involves an overwhelming inflammatory cascade, often leading to multiple organ failure.[3] Key inflammatory pathways, particularly the activation of the NLRP3 inflammasome, are critically involved in the pathogenesis of sepsis.[2][3] DHT has emerged as a specific inhibitor of the NLRP3 inflammasome, presenting a promising therapeutic strategy for mitigating the hyperinflammation associated with septic shock.[1][2]
Mechanism of Action
This compound I specifically blocks the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18.[1][2] Evidence suggests that DHT inhibits the assembly of the NLRP3 inflammasome by suppressing the oligomerization of the ASC (Apoptosis-associated speck-like protein containing a CARD) adaptor protein.[2] This targeted inhibition prevents the activation of caspase-1, which is required to cleave pro-IL-1β into its active, secreted form.[1] Notably, DHT does not appear to affect the activation of other inflammasomes like AIM2 or NLRC4, highlighting its specificity for the NLRP3 pathway.[2] By preventing this critical step in the inflammatory cascade, DHT significantly reduces the systemic levels of key cytokines like IL-1β and TNF-α, thereby alleviating the severe inflammatory response and improving survival in preclinical models of septic shock.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound I in a lipopolysaccharide (LPS)-induced mouse model of septic shock.
Table 1: In Vivo Efficacy of this compound I on Survival
| Parameter | Vehicle Control + LPS | This compound I + LPS | MCC950 (Positive Control) + LPS |
|---|---|---|---|
| Animal Model | C57BL/6 Female Mice (6-8 weeks old) | C57BL/6 Female Mice (6-8 weeks old) | C57BL/6 Female Mice (6-8 weeks old) |
| Septic Shock Inducer | LPS (20 mg/kg, i.p.) | LPS (20 mg/kg, i.p.) | LPS (20 mg/kg, i.p.) |
| Treatment | Vehicle (10% DMSO in saline) | DHT (40 mg/kg, i.p.) | MCC950 (40 mg/kg, i.p.) |
| Administration Schedule | Treatment administered 1 hour prior to LPS | Treatment administered 1 hour prior to LPS | Treatment administered 1 hour prior to LPS |
| Survival Rate (72h) | Significantly lower survival | Significantly increased survival rate | Similar protective effect to DHT |
Data sourced from Wei et al., 2021.[1][2][3]
Table 2: Effect of this compound I on Inflammatory Markers (4h post-LPS)
| Parameter | Sample Type | Vehicle Control + LPS | This compound I + LPS |
|---|---|---|---|
| IL-1β Levels | Serum & Peritoneal Lavage Fluid | Elevated | Significantly Reduced |
| TNF-α Levels | Serum & Peritoneal Lavage Fluid | Elevated | Significantly Reduced |
| Macrophage Count (F4/80+) | Peritoneal Lavage Fluid | Increased | Significantly Reduced |
Data sourced from Wei et al., 2021.[1][2]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound I
-
Reconstitution: Dissolve this compound I (DHT) powder in 10% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][2]
-
Working Solution: Dilute the stock solution with sterile saline to the final desired concentration for injection. The final vehicle concentration should be consistent across all experimental groups.[1][2]
-
Administration: For the septic shock model, administer DHT via intraperitoneal (i.p.) injection at a dose of 40 mg/kg body weight.[1][2][3] Administer the treatment 1 hour before the induction of sepsis with LPS.[1][2]
Protocol 2: LPS-Induced Septic Shock Mouse Model
This protocol describes a widely used and reproducible model of endotoxemia that mimics key aspects of sepsis.[4][5]
-
Animals: Use 6- to 8-week-old C57BL/6 female mice, weighing approximately 18-20 g.[1][2]
-
Acclimatization: House the mice under specific pathogen-free conditions with a 12-hour light/dark cycle (25 ± 2°C) and provide unlimited access to food and water for at least one week before the experiment.[1]
-
Grouping: Randomly allocate mice into experimental groups (e.g., Vehicle Control, LPS only, DHT + LPS, Positive Control + LPS), with n=8-10 mice per group.[1][2]
-
Pre-treatment: Administer DHT (40 mg/kg, i.p.) or the vehicle control to the respective groups.[1][2]
-
Induction of Septic Shock: One hour after pre-treatment, induce septic shock by administering a single intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli at a dose of 20 mg/kg.[1][2][3]
-
Monitoring:
Protocol 3: Sample Collection and Cytokine Analysis
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine injection).
-
Blood Collection: Collect blood via cardiac puncture. Allow the blood to clot at room temperature and then centrifuge to separate the serum. Store serum at -80°C until analysis.
-
Peritoneal Lavage: Expose the peritoneal cavity and wash it with 5-10 mL of cold, sterile phosphate-buffered saline (PBS). Collect the peritoneal lavage fluid.[1]
-
Cell and Supernatant Separation: Centrifuge the lavage fluid to pellet the cells. Store the supernatant (lavage fluid) at -80°C for cytokine analysis and use the cell pellet for flow cytometry.[1]
-
Cytokine Measurement: Quantify the concentrations of IL-1β and TNF-α in the serum and peritoneal lavage fluid supernatant using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1][3]
-
Macrophage Analysis: Analyze the recruitment of macrophages in the peritoneal cavity by staining the collected cells with fluorescently labeled antibodies against F4/80 and analyzing them via flow cytometry.[1][3]
Visualizations
Caption: Experimental workflow for testing DHT in an LPS-induced septic shock mouse model.
References
- 1. This compound I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of Dihydrotanshinone I in Studying the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dihydrotanshinone I (DHTS), a lipophilic compound isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has emerged as a valuable chemical tool for investigating the cellular DNA Damage Response (DDR). Its pro-oxidative and anti-cancer properties make it a potent inducer of DNA lesions, which in turn activate the complex signaling networks that govern cell cycle progression, DNA repair, and apoptosis. These notes provide an overview of DHTS's mechanisms and its applications as an agent to probe the DDR.
Mechanism of Action in DNA Damage
This compound I induces DNA damage in cancer cells through multiple proposed mechanisms:
-
Induction of Double-Strand Breaks (DSBs): A primary mechanism is the generation of DNA double-strand breaks. This is demonstrated by the significant, dose-dependent increase in the formation of nuclear foci of the 53BP1 protein, a key factor that recognizes and binds to DSBs to promote their repair.[1]
-
Generation of Reactive Oxygen Species (ROS): DHTS treatment leads to the accumulation of intracellular ROS.[2] This oxidative stress can damage cellular macromolecules, including DNA, leading to single- and double-strand breaks.
-
Inhibition of Topoisomerase I: Early studies suggest that DHTS can inhibit the catalytic activity of DNA Topoisomerase I. This inhibition can lead to the accumulation of transient DNA breaks, which become permanent DSBs during DNA replication, thereby triggering the DDR.
Cellular Consequences of DHTS-Induced DNA Damage
The DNA damage induced by DHTS triggers several key cellular responses, making it a useful tool for studying these processes:
-
Cell Cycle Arrest: In response to DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for repair. DHTS has been shown to induce a robust G2/M phase arrest in hepatocellular and gastric cancer cells and a G0/G1 arrest in other models.[3] This is associated with the downregulation of key cell cycle proteins such as Cyclin B1, CDK1 (CDC2), and CDC25C.
-
Apoptosis and Necroptosis: If DNA damage is too severe to be repaired, cells undergo programmed cell death. DHTS is a potent inducer of apoptosis, characterized by nuclear shrinkage, fragmentation, and the modulation of Bcl-2 family proteins (e.g., increased BAX, decreased Bcl-2).[1] In some contexts, such as gastric cancer, DHTS can also induce necroptosis.[3]
-
Modulation of Cancer-Relevant Signaling Pathways: DHTS has been shown to inhibit several pro-survival signaling pathways that are often dysregulated in cancer, including the EGFR, JAK2/STAT3, and PI3K/AKT pathways.[1] Studying how these pathways intersect with the DDR is a critical area of cancer research.
Research Applications
-
Inducing a DNA Damage Response: DHTS can be used as a reliable chemical agent to induce DSBs and activate the DDR pathway for mechanistic studies.
-
Screening for DDR Inhibitors: Its ability to cause cell death via DNA damage makes it suitable for high-throughput screening to identify novel inhibitors of DNA repair pathways (e.g., in synthetic lethality screens).
-
Investigating Cell Cycle Checkpoints: The potent cell cycle arrest induced by DHTS provides a model system for studying the G2/M or G0/G1 checkpoint machinery.
-
Probing Crosstalk between DDR and Other Pathways: Researchers can use DHTS to explore the interplay between DNA damage signaling and pathways like EGFR, STAT3, or Nrf2, which are also modulated by the compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound I on various cancer cell lines as reported in the literature.
Table 1: Inhibitory Concentration (IC50) Values of this compound I
| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |
| U-2 OS | Osteosarcoma | 24 h | 3.83 ± 0.49 | |
| U-2 OS | Osteosarcoma | 48 h | 1.99 ± 0.37 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 24 h | ~2 | |
| SMMC7721 | Hepatocellular Carcinoma | 24 h | ~2 | |
| Huh-7 | Hepatocellular Carcinoma | Not Specified | < 3.125 | [1] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | < 3.125 | [1] |
| AGS | Gastric Cancer | 16 h | 2.05 |
Table 2: Effect of this compound I on Cell Cycle Distribution
| Cell Line | DHTS Conc. (µM) | Treatment Time | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| U-2 OS | 0 (Control) | 24 h | 54.70 ± 2.21 | Not Specified | Not Specified | |
| U-2 OS | 2.5 | 24 h | 61.07 ± 2.04 | Not Specified | Not Specified | |
| U-2 OS | 5.0 | 24 h | 65.20 ± 4.35 | Not Specified | Not Specified | |
| U-2 OS | 7.5 | 24 h | 65.65 ± 1.83 | Not Specified | Not Specified | |
| SMMC7721 | 0 (Control) | 24 h | Not Specified | Not Specified | Not Specified | |
| SMMC7721 | 2.0 | 24 h | Not Specified | Not Specified | Increased | |
| SMMC7721 | 4.0 | 24 h | Not Specified | Not Specified | Markedly Increased |
Table 3: Effect of this compound I on DNA Damage and Apoptosis
| Cell Line | DHTS Conc. (µM) | Parameter | Observation | Reference |
| Huh-7 | 5.0 | 53BP1 Foci | ~4 foci per nucleus | [1] |
| HepG2 | 5.0 | 53BP1 Foci | ~4 foci per nucleus | [1] |
| Huh-7 | 5.0 | Apoptosis | ~30% apoptotic cells | [1] |
| HepG2 | 5.0 | Apoptosis | ~40% apoptotic cells | [1] |
Signaling Pathways and Experimental Workflows
Caption: DHTS-induced DNA Damage Response pathway.
Caption: General workflow for studying DHTS effects.
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is for determining the cytotoxic effect of this compound I on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2, Huh-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound I (DHTS) stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader (450 nm absorbance)
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Prepare a cell suspension in complete medium at a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of DHTS in complete culture medium from the stock solution. A typical concentration range is 0, 1, 2, 4, 8, 16, 32 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective DHTS concentrations (including a vehicle-only control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
CCK-8 Reaction:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time depends on the cell type and density; monitor for color change.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance (medium only).
-
Protocol 2: Detection of DNA Double-Strand Breaks by 53BP1 Immunofluorescence
This protocol visualizes and quantifies DNA double-strand breaks.
Materials:
-
Cells cultured on sterile glass coverslips in a 24-well plate
-
DHTS treatment medium
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-53BP1 antibody (diluted in Blocking Buffer)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (diluted in Blocking Buffer)
-
DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto coverslips and allow them to attach overnight.
-
Treat cells with DHTS (e.g., 0, 2.5, 5.0 µM) for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking and Staining:
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-53BP1 antibody overnight at 4°C in a humidified chamber.
-
The next day, wash three times with PBS for 5 minutes each.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
Stain the nuclei by incubating with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the coverslips using a fluorescence microscope.
-
Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Quantify the number of distinct green foci (53BP1) per nucleus. An average of at least 50-100 cells per condition is recommended for statistical significance.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells cultured in 6-well plates
-
DHTS treatment medium
-
Trypsin-EDTA
-
Ice-cold PBS
-
Ice-cold 70% Ethanol (B145695)
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation:
-
Treat cells in 6-well plates with DHTS (e.g., 0, 2, 4 µM) for 24 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate detector (e.g., PE-Texas Red channel).
-
Collect at least 10,000-20,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 4: Western Blotting for DNA Damage Response Proteins
This protocol measures changes in the expression levels of key proteins involved in the DDR and related pathways.
Materials:
-
Cells cultured in 6-cm or 10-cm dishes
-
DHTS treatment medium
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDC2, anti-BAX, anti-Bcl-2, anti-p-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with DHTS, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 1x Laemmli buffer and boil at 95°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using software like ImageJ to quantify the band intensities, normalizing to a loading control like GAPDH.
-
References
- 1. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species-mediated kinase activation by this compound in tanshinones-induced apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound I preconditions myocardium against ischemic injury via PKM2 glutathionylation sensitive to ROS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of EGFR Pathway Modulation by Dihydrotanshinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotanshinone I, a natural compound isolated from Salvia miltiorrhiza, has garnered significant attention for its potential anti-tumor activities. Emerging research suggests that one of the mechanisms through which this compound I exerts its effects is by modulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.[1] Western blot analysis is a fundamental technique to elucidate the impact of therapeutic compounds like this compound I on the key proteins within this cascade.
These application notes provide a detailed protocol for the Western blot analysis of the EGFR pathway in cancer cells following treatment with this compound I. The focus is on assessing the phosphorylation status of EGFR and its downstream effectors, Akt and ERK, which are pivotal in mediating the biological response to EGFR activation.
Data Presentation
The following tables are structured to present quantitative data from Western blot analysis of cells treated with this compound I.
Important Note on Data Source: A primary source of quantitative data for the effects of this compound I on the EGFR pathway (Wang et al., PeerJ, 2023) has been retracted.[3][4] Therefore, the specific numerical data from this source is not presented here. The tables below are templates illustrating how to present such data, and the qualitative effects are based on non-retracted sources that indicate an inhibitory role of this compound I on EGFR and Akt phosphorylation.[1][2]
Table 1: Effect of this compound I on EGFR and Phospho-EGFR (p-EGFR) Protein Levels
| Treatment Group | Concentration (µM) | EGFR (Relative Band Intensity) | p-EGFR (Relative Band Intensity) | p-EGFR/EGFR Ratio | Fold Change vs. Control (p-EGFR/EGFR) |
| Control (DMSO) | 0 | 1.00 | 1.00 | 1.00 | 1.0 |
| This compound I | 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound I | 5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound I | 10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Effect of this compound I on Akt and Phospho-Akt (p-Akt) Protein Levels
| Treatment Group | Concentration (µM) | Akt (Relative Band Intensity) | p-Akt (Relative Band Intensity) | p-Akt/Akt Ratio | Fold Change vs. Control (p-Akt/Akt) |
| Control (DMSO) | 0 | 1.00 | 1.00 | 1.00 | 1.0 |
| This compound I | 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound I | 5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound I | 10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: Effect of this compound I on ERK and Phospho-ERK (p-ERK) Protein Levels
| Treatment Group | Concentration (µM) | ERK (Relative Band Intensity) | p-ERK (Relative Band Intensity) | p-ERK/ERK Ratio | Fold Change vs. Control (p-ERK/ERK) |
| Control (DMSO) | 0 | 1.00 | 1.00 | 1.00 | 1.0 |
| This compound I | 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound I | 5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound I | 10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathway and Experimental Workflow
Caption: EGFR Signaling Pathway and Point of Inhibition by this compound I.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
Cell Culture and Treatment with this compound I
-
Cell Seeding: Plate a suitable cancer cell line (e.g., Huh-7, HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): To reduce basal EGFR phosphorylation, serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment.
-
This compound I Preparation: Prepare a stock solution of this compound I (e.g., 20 mM in DMSO).[2] From this stock, prepare working concentrations in the appropriate cell culture medium.
-
Treatment: Treat the cells with varying concentrations of this compound I (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound I dose.
-
EGF Stimulation (Optional): To observe the inhibitory effect on ligand-induced phosphorylation, stimulate the cells with recombinant human EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C before cell lysis.
Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the plates on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume (e.g., 100-150 µL) of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.
Western Blotting
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane into an 8-10% polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-EGFR (Tyr1068)
-
Rabbit anti-EGFR
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To detect total proteins on the same membrane, the blot can be stripped after imaging for the phosphorylated protein and then re-probed with the antibody for the corresponding total protein and the loading control.
Data Analysis and Quantification
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization:
-
Normalize the signal of the phosphorylated protein to the signal of the corresponding total protein for each sample.
-
Normalize all values to the loading control (e.g., β-actin or GAPDH) to correct for loading inaccuracies.
-
-
Fold Change Calculation: Calculate the fold change in the normalized phosphoprotein levels for each this compound I concentration relative to the vehicle-treated control.
References
- 1. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway [PeerJ] [peerj.com]
- 2. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retraction: this compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
Application Notes and Protocols: Flow Cytometry Assay for Apoptosis with Dihydrotanshinone I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotanshinone I (DHTS), a lipophilic bioactive compound isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has demonstrated significant anti-cancer properties across a variety of tumor cell lines.[1][2] A primary mechanism of its anti-neoplastic activity is the induction of apoptosis, or programmed cell death. Flow cytometry, particularly when utilizing Annexin V and Propidium Iodide (PI) dual staining, provides a robust and quantitative method for assessing apoptosis at the single-cell level.
These application notes offer a detailed guide to employing flow cytometry for the analysis of apoptosis induced by this compound I. This document outlines the fundamental principles, comprehensive experimental protocols, interpretation of data, and the key signaling pathways implicated in DHTS-mediated cell death.
Principle of Annexin V/PI Apoptosis Assay
During the initial phases of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid typically confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent protein, exhibits a high affinity for PS. When conjugated to a fluorochrome such as FITC, Annexin V can effectively label early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that binds to nucleic acids. It is incapable of traversing the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptotic and necrotic cells with compromised membrane integrity, PI can penetrate the cell and stain the nucleus. This dual-staining methodology enables the differentiation of four distinct cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies investigating the pro-apoptotic effects of this compound I on different cancer cell lines, as determined by flow cytometry.
Table 1: Apoptosis Induction in Human Hepatocellular Carcinoma (HCC) Cells
| Cell Line | This compound I Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Annexin V+) |
| Huh-7 | 2.5 | 48 | Increased significantly vs. control |
| 5.0 | 48 | ~30% | |
| HepG2 | 2.5 | 48 | Increased significantly vs. control |
| 5.0 | 48 | ~40% |
Data synthesized from a study by Jiang et al. (2023).[3]
Table 2: Apoptosis Induction in Human Gastric Cancer Cells
| Cell Line | This compound I Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Annexin V+) |
| SGC7901 | 6.0 | 24 | 41.3% |
| MGC803 | 6.0 | 24 | 35.4% |
Data from a study by Chen et al. (2016).[4]
Table 3: Apoptosis Induction in Human Prostate Carcinoma Cells
| Cell Line | This compound I Concentration (µg/mL) | Incubation Time (hours) | Percentage of Late Apoptotic Cells |
| DU145 | 1.5 | 24 | 35.95% |
Data from a study by Chuang et al.[1]
Signaling Pathways in this compound I-Induced Apoptosis
This compound I induces apoptosis through a multi-faceted approach, engaging several key signaling pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress. This can trigger the mitochondrial apoptotic pathway, characterized by the activation of caspase-9 and caspase-3.[5] Furthermore, DHTS has been shown to induce endoplasmic reticulum (ER) stress, another potent trigger for apoptosis.[1] The compound also modulates critical signaling cascades, including the inhibition of the JAK2/STAT3 and EGFR pathways, and the activation of JNK and p38 signaling, all of which converge to promote programmed cell death.[3][4][6]
References
- 1. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of this compound I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis of SGC7901 and MGC803 cells via activation of JNK and p38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound I induced apoptosis and autophagy through caspase dependent pathway in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
Application Notes: Dihydrotanshinone I as a Novel Therapeutic Agent for Oxaliplatin-Resistant Colorectal Cancer
References
- 1. mdpi.com [mdpi.com]
- 2. This compound I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces p53-independent but ROS-dependent apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Intracellular Reactive Oxygen Species (ROS) [bio-protocol.org]
Application Note: High-Throughput Quantification of Dihydrotanshinone in Human Plasma via UPLC-MS/MS
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Dihydrotanshinone I in human plasma. The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and pharmacokinetics. This method employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. The chromatographic separation is achieved on a C18 column with a rapid gradient elution, followed by detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method has been validated for its linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Principle
This method is based on the principle of reversed-phase UPLC for the separation of this compound I from plasma matrix components, followed by sensitive and selective quantification using tandem mass spectrometry. An internal standard (IS) is utilized to ensure accuracy and correct for any variability during sample processing and analysis. The quantification is performed by monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard.
Reagents and Materials
-
Chemicals and Solvents:
-
This compound I reference standard (>98% purity)
-
Internal Standard (e.g., Tanshinone IIA or a structurally similar compound)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Materials:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP or equivalent)
-
Analytical column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound I and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound I stock solution with 50% methanol to create working solutions for calibration standards and QC samples.
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to obtain calibration standards at concentrations ranging from 0.5 to 500 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Medium QC, and High QC.
Sample Preparation from Plasma
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Parameters:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, re-equilibrate at 30% B for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| MRM Transitions | This compound I: m/z 279.1 → 233.1Internal Standard (Tanshinone IIA): m/z 295.1 → 277.1 |
Method Validation Data
The UPLC-MS/MS method was validated according to regulatory guidelines. A summary of the validation parameters is presented in the tables below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |
| This compound I | 0.5 - 500 | >0.995 | 0.5 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 10.5 | ≤ 12.1 | 95.2 - 108.3 | 94.5 - 109.1 |
| Low | 1.5 | ≤ 8.2 | ≤ 9.8 | 97.1 - 105.6 | 96.3 - 106.4 |
| Medium | 50 | ≤ 6.5 | ≤ 7.9 | 98.5 - 103.2 | 97.8 - 104.5 |
| High | 400 | ≤ 5.1 | ≤ 6.3 | 99.1 - 102.8 | 98.2 - 103.7 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 88.2 ± 4.1 | 92.5 ± 5.3 |
| Medium | 50 | 91.5 ± 3.5 | 94.1 ± 4.8 |
| High | 400 | 93.1 ± 2.8 | 95.6 ± 3.9 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound I.[1]
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound I in human plasma. The simple sample preparation and rapid analysis time make it an ideal tool for pharmacokinetic profiling and clinical research, facilitating the development of therapies involving this compound. The method's robust validation ensures data of high quality and integrity.
References
Dihydrotanshinone: A Potent Modulator of Key Signaling Proteins – Application Notes and Protocols for Molecular Docking Simulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking simulation of Dihydrotanshinone I (DHTS), a bioactive compound isolated from Salvia miltiorrhiza, with various key protein targets implicated in cancer and inflammation. Detailed protocols for performing such simulations are provided to facilitate further research and drug discovery efforts.
Introduction
This compound I has garnered significant attention for its therapeutic potential, particularly in oncology.[1][2] Molecular docking simulations are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in understanding the molecular basis of DHTS's pharmacological activity by elucidating its binding modes and affinities with target proteins. This document summarizes the key findings from molecular docking studies of DHTS and provides standardized protocols for researchers to conduct their own in-silico experiments.
Target Proteins and Binding Affinities
Molecular docking studies have identified several key protein targets of this compound I. The binding affinities, often expressed as binding energy (in kcal/mol) or inhibition constant (Ki), provide a quantitative measure of the interaction strength. A lower binding energy indicates a more stable complex.
| Target Protein | PDB ID (Example) | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Key Interacting Residues | Reference |
| Epidermal Growth Factor Receptor (EGFR) | 4HJO | This compound I | -9.4 | Not Reported | Lys745, Ile759, Glu762, Ala763, Leu777, Met766, Leu788 | [2] |
| Signal Transducer and Activator of Transcription 3 (STAT3) | 6NJS | This compound I | > -6.0 | Not Reported | Not explicitly stated | [3] |
| Human Antigen R (HuR) | 4ED5 | This compound I | Not Reported | 3.74 ± 1.63 nM | Not explicitly stated | [4][5][6] |
| AKT1 (Protein Kinase B) | 4EKL | This compound I | Not Reported | Not Reported | Not Reported | |
| Keap1 (Kelch-like ECH-associated protein 1) | 4CXI | This compound I | Not Reported | Not Reported | Not Reported | |
| NLRP3 Inflammasome | 7ALV | This compound I | Not Reported | Not Reported | Not Reported |
Note: The table includes known targets and potential targets for which further docking studies are warranted. The PDB IDs are examples and the most appropriate structure should be chosen based on the specific research question.
Experimental Protocols
The following protocols provide a step-by-step guide for performing molecular docking simulations of this compound I with a target protein of interest using AutoDock Vina, a widely used open-source docking program.
Protocol 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--). Choose a high-resolution crystal structure, preferably complexed with a ligand to identify the binding site.
-
Clean the Protein Structure:
-
Add Hydrogens and Assign Charges:
-
Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.
-
Assign partial charges to each atom using a force field such as Gasteiger.[9]
-
-
Save the Prepared Protein: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[10]
Protocol 2: Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound I can be obtained from databases like PubChem (--INVALID-LINK--) in SDF or MOL2 format.
-
Energy Minimization: Perform energy minimization of the ligand structure using software like Avogadro or ChemDraw to obtain a stable conformation.
-
Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the Prepared Ligand: Save the prepared ligand structure in the PDBQT file format.[9]
Protocol 3: Molecular Docking Workflow
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site of the target protein.[11] The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
The coordinates for the grid box can be determined based on the position of the co-crystallized ligand or by using active site prediction servers.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input protein and ligand files, the coordinates and dimensions of the grid box, and other docking parameters.
-
Running AutoDock Vina: Execute the docking simulation from the command line using the following command:
-
Analysis of Results:
-
The output file will contain the binding affinity scores and the coordinates of the docked ligand poses.
-
Analyze the docking results to identify the best binding pose with the lowest binding energy.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio Visualizer to identify key interactions such as hydrogen bonds and hydrophobic interactions.
-
Visualization of Pathways and Workflows
To better illustrate the context and process of the molecular docking simulations, the following diagrams have been generated using Graphviz.
Signaling Pathways
This compound I has been shown to modulate several critical signaling pathways. Understanding these pathways is crucial for interpreting the results of molecular docking studies.
Caption: EGFR Signaling Pathway and Inhibition by this compound I.
Caption: JAK/STAT Signaling Pathway and Inhibition by this compound I.
Caption: Keap1-Nrf2 Signaling Pathway and Modulation by this compound I.
Experimental Workflow
The general workflow for a molecular docking simulation is outlined below.
Caption: General Workflow for Molecular Docking Simulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. This compound-I interferes with the RNA-binding activity of HuR affecting its post-transcriptional function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Steps for performing molecular docking using autodockvina | PDF [slideshare.net]
Application Notes and Protocols: Assessing Dihydrotanshinone I Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotanshinone I (DHTS), a lipophilic compound isolated from the root of Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent antitumor activities across various cancer types.[1][2][3] Understanding the cytotoxic effects of DHTS is crucial for its development as a potential therapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method to assess cell viability and proliferation.[4][5] This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound I on cancer cells, along with a summary of its reported efficacy and mechanisms of action.
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[5][6][7]
Quantitative Data Summary
The cytotoxic efficacy of this compound I, often represented by its half-maximal inhibitory concentration (IC50), varies across different cancer cell lines and treatment durations. The following table summarizes the reported IC50 values for this compound I in various cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 | [8] |
| U-2 OS | Osteosarcoma | 1.99 ± 0.37 | 48 | [8] |
| HeLa | Cervical Cancer | 15.48 ± 0.98 | Not Specified | [8] |
| NRK-49F | Normal Rat Kidney Fibroblasts | 25.00 ± 1.98 | Not Specified | [8] |
| Huh-7 | Hepatocellular Carcinoma | > 3.125 | Not Specified | [9] |
| HepG2 | Hepatocellular Carcinoma | > 3.125 | Not Specified | [9] |
| U251 | Human Glioma | Time- and dose-dependent | 48 and 72 | [2] |
| U87 | Human Glioma | Time- and dose-dependent | Not Specified | [2] |
| AGS | Gastric Cancer | 2.05 | 16 | [10] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Not Specified | Not Specified | [10] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2 | 24 | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.8 | 72 | [11] |
Experimental Protocol: MTT Assay for this compound I Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound I on adherent cancer cells using a 96-well plate format.
Materials:
-
This compound I (DHTS)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cells until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in complete culture medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Preparation of this compound I Dilutions:
-
Prepare a stock solution of this compound I in sterile DMSO.
-
Perform serial dilutions of the DHTS stock solution in a complete culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations initially.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest DHTS concentration used.
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound I dilutions to the respective wells. Include wells for the vehicle control (DMSO) and untreated cells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot a dose-response curve with this compound I concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound I that causes a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the MTT assay to determine this compound I cytotoxicity.
Signaling Pathways Affected by this compound I
This compound I exerts its cytotoxic effects by modulating multiple intracellular signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation and migration.
Caption: Signaling pathways modulated by this compound I leading to its cytotoxic effects.
Mechanism of Action of this compound I
This compound I has been shown to induce cytotoxicity in cancer cells through a multi-faceted mechanism involving the modulation of several key signaling pathways.
-
Induction of Apoptosis: DHTS has been observed to induce apoptosis, a form of programmed cell death, in various cancer cell lines.[1][9] This is often accompanied by the activation of caspases, key executioner proteins in the apoptotic cascade.[10][12] Furthermore, DHTS can cause DNA damage, as evidenced by the accumulation of 53BP1 foci, which can trigger apoptotic pathways.[9][13]
-
Cell Cycle Arrest: A common mechanism of action for DHTS is the induction of cell cycle arrest, primarily at the G0/G1 phase.[8][14] This is achieved by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1, cyclin A, cyclin E, CDK4, and CDK2, while upregulating the expression of the CDK inhibitor p21.[14]
-
Modulation of Signaling Pathways:
-
AMPK/Akt/mTOR Pathway: DHTS has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway while downregulating the Akt/mTOR pathway, which are crucial for cell survival and proliferation.[14]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also affected by DHTS, with studies showing suppression of the phosphorylation of ERK1/2 and p38 MAPK.[14]
-
Hedgehog/Gli Pathway: In pancreatic cancer, DHTS has been found to suppress cell proliferation and metastasis by inhibiting the Hedgehog/Gli signaling pathway.[15]
-
Keap1-Nrf2 Pathway: DHTS can inhibit the growth of gallbladder cancer cells by regulating the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation.[16]
-
EGFR Pathway: In hepatocellular carcinoma, DHTS has been shown to inhibit cell viability by dose-dependently inhibiting the phosphorylation of EGFR and its downstream signaling pathways.[9]
-
JAK2/STAT3 Pathway: DHTS can also inhibit hepatocellular carcinoma by suppressing the JAK2/STAT3 pathway.[12]
-
References
- 1. Biological activity of this compound I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound I inhibits human glioma cell proliferation via the activation of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. This compound I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Models for Testing Dihydrotanshinone Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to evaluate the anti-tumor efficacy of Dihydrotanshinone (DHTS), a bioactive compound isolated from Salvia miltiorrhiza.
This compound I has demonstrated significant anti-cancer properties across a range of tumor types by modulating various signaling pathways. In vivo xenograft studies have substantiated its ability to inhibit tumor growth, making it a promising candidate for further therapeutic development.[1][2][3] This document outlines the methodologies for establishing xenograft models, treatment protocols, and analysis of DHTS efficacy, supported by quantitative data from preclinical studies.
Summary of this compound In Vivo Efficacy
This compound has been shown to suppress tumor growth in various cancer cell line-derived xenograft models. The following tables summarize the quantitative data from key studies, providing a comparative overview of its efficacy.
Table 1: Efficacy of this compound in a Human Leukemia Xenograft Model
| Cell Line | Mouse Strain | Treatment Dose & Schedule | Tumor Growth Inhibition | Reference |
| HL-60 | Athymic nude mice | 25 mg/kg, once daily for 7 days (intraperitoneal) | ~68% | [4] |
Table 2: Efficacy of this compound in a Hepatocellular Carcinoma Xenograft Model
| Cell Line | Mouse Strain | Treatment Dose & Schedule | Outcome | Reference |
| SMMC7721 | BALB/c nude mice | 5, 10, or 15 mg/kg, thrice weekly (intraperitoneal) | Dose-dependent suppression of tumor growth | [3][5] |
Table 3: Efficacy of this compound in an Oxaliplatin-Resistant Colorectal Cancer Xenograft Model
| Cell Line | Mouse Strain | Treatment Details | Outcome | Reference |
| HCT116/OXA | Not Specified | Not Specified | Obvious inhibition of tumor growth | [6] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol outlines the steps for establishing a subcutaneous tumor model using cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SMMC7721, HL-60, HCT116)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., BALB/c nude, SCID), 4-6 weeks old[3][7][8]
-
1-cc syringes with 27- or 30-gauge needles[7]
-
Hemocytometer and Trypan blue solution[7]
-
Sterile surgical instruments
-
Anesthetic agent
Procedure:
-
Cell Preparation:
-
Culture cancer cells in appropriate medium until they reach 70-80% confluency.[7]
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Perform a cell count using a hemocytometer and assess viability with Trypan blue.[7] The cell suspension should be prepared to the desired concentration (e.g., 3.0 x 10^6 cells per injection volume).[7]
-
-
Animal Preparation and Cell Implantation:
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a specific volume (e.g., ~50–100 mm³), randomize the mice into treatment and control groups.[3][7]
-
Measure tumor dimensions (length and width) with digital calipers every few days.[9]
-
Calculate tumor volume using the formula: Volume = (width)² x length/2.[7]
-
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound I (DHTS) powder
-
Vehicle for dissolution (e.g., DMSO, corn oil, or a solution of DMSO, polyethylene (B3416737) glycol, and saline)
-
Sterile injection supplies (syringes, needles)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of DHTS in a suitable vehicle like DMSO.
-
For injections, the stock solution can be further diluted with sterile saline or corn oil to the desired final concentration. The final concentration of the vehicle should be non-toxic to the animals.
-
-
Administration:
-
Administer DHTS to the treatment group via the desired route, most commonly intraperitoneal (i.p.) injection.[3]
-
The control group should receive an equivalent volume of the vehicle solution.
-
The dosing schedule will depend on the specific study design but can range from daily to three times a week.[3][4]
-
Monitor the body weight of the mice throughout the study to assess toxicity.
-
Protocol 3: Analysis of Tumor Samples
Materials:
-
Dissection tools
-
Formalin or liquid nitrogen for tissue preservation
-
Reagents and equipment for Western blotting, immunohistochemistry (IHC), and TUNEL assays.
Procedure:
-
Tumor Excision and Preservation:
-
At the end of the study, euthanize the mice according to approved protocols.
-
Excise the tumors and measure their final weight and volume.
-
For histological analysis, fix a portion of the tumor in 10% neutral buffered formalin.
-
For molecular analysis (e.g., Western blot), snap-freeze a portion of the tumor in liquid nitrogen and store it at -80°C.
-
-
Immunohistochemistry (IHC) and TUNEL Assay:
-
Paraffin-embed the formalin-fixed tumor tissues and section them.
-
Perform IHC to analyze the expression of proliferation markers (e.g., Ki67) and proteins in relevant signaling pathways.
-
Conduct a TUNEL assay to detect apoptotic cells within the tumor tissue.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the frozen tumor samples.
-
Perform Western blotting to quantify the expression levels of key proteins involved in the signaling pathways affected by DHTS (e.g., p-STAT3, EGFR, β-catenin).[5]
-
Molecular Mechanisms and Signaling Pathways
This compound exerts its anti-tumor effects by targeting multiple signaling pathways involved in cell proliferation, survival, and apoptosis.
-
JAK2/STAT3 Pathway: DHTS has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to decreased STAT3 nuclear translocation and reduced expression of downstream target genes.[5]
-
Wnt/β-catenin Pathway: In some cancer types, DHTS can downregulate the Wnt/β-catenin signaling pathway.[2]
-
EGFR Pathway: this compound I has been found to inhibit the phosphorylation of EGFR and its downstream signaling pathways in hepatocellular carcinoma cells.[10]
-
Keap1-Nrf2 Pathway: In gallbladder cancer, DHTS promotes Keap1-mediated Nrf2 degradation, leading to the suppression of Nrf2 nuclear translocation.[1]
-
Hedgehog/Gli Pathway: DHTS can suppress the progression of pancreatic cancer by inhibiting the Hedgehog/Gli signaling pathway.[11]
-
Induction of Apoptosis: DHTS induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[4][5]
Visualizations
Caption: Experimental Workflow for In Vivo Xenograft Studies.
Caption: Key Signaling Pathways Modulated by this compound.
References
- 1. This compound I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound I exhibits antitumor effects via β-catenin downregulation in papillary thyroid cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | this compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 6. This compound I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. Cell-Derived Xenografts - Antineo [antineo.fr]
- 9. researchgate.net [researchgate.net]
- 10. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
Application Notes: Utilizing Dihydrotanshinone to Interrogate the STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dihydrotanshinone (DHTS), a natural compound derived from Salvia miltiorrhiza, as a tool to study the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] DHTS has been shown to be a potent inhibitor of the JAK2/STAT3 pathway, making it a valuable pharmacological agent for investigating the roles of STAT3 in various cellular processes, particularly in the context of cancer biology.[2][3]
The aberrant activation of the STAT3 signaling cascade is a hallmark of numerous human cancers and is implicated in promoting cell proliferation, survival, invasion, and angiogenesis. DHTS offers a specific means to probe the functional consequences of STAT3 inhibition. Studies have demonstrated that DHTS can suppress the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3), a critical step for its activation, dimerization, and nuclear translocation.[2][4][5][6][7] This inhibitory effect has been observed in a variety of cancer cell lines, including those from hepatocellular carcinoma and esophageal squamous cell carcinoma.[2][5][6][7]
Mechanism of Action
This compound exerts its inhibitory effect on the STAT3 pathway primarily by targeting the upstream kinase JAK2. By suppressing the phosphorylation of JAK2, DHTS effectively blocks the subsequent phosphorylation and activation of STAT3.[2][4] This leads to a reduction in the nuclear translocation of p-STAT3 and, consequently, the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and survivin, while upregulating pro-apoptotic proteins like Bax.[6]
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on cell viability and STAT3 signaling.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| SMMC7721 | Hepatocellular Carcinoma | 24 | ~2 | [5] |
| KYSE30 | Esophageal Squamous Cell Carcinoma | 24 | 1.03 | [6] |
| Eca109 | Esophageal Squamous Cell Carcinoma | 24 | 10.43 | [6] |
| U-2 OS | Osteosarcoma | 24 | 3.83 ± 0.49 | [8] |
| U-2 OS | Osteosarcoma | 48 | 1.99 ± 0.37 | [8] |
| MDA-MB-468 | Triple Negative Breast Cancer | 24 | 2 | [9] |
| MDA-MB-231 | Triple Negative Breast Cancer | 72 | 1.8 | [9] |
Table 2: Dose-Dependent Inhibition of p-STAT3 by this compound
| Cell Line | DHTS Concentration (µM) | Duration (h) | Relative p-STAT3/STAT3 Ratio (Fold Change vs. Control) | Reference |
| U-2 OS | 2.5 | 24 | 0.59 ± 0.09 | [8] |
| U-2 OS | 5.0 | 24 | 0.43 ± 0.03 | [8] |
| U-2 OS | 7.5 | 24 | 0.32 ± 0.03 | [8] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on the STAT3 signaling pathway are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or anti-proliferative effects of this compound on cultured cells.[10][11][12]
Materials:
-
Cells of interest
-
This compound (DHTS)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Caption: Workflow for assessing cell viability using the MTT assay.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of DHTS (e.g., 0, 1, 2, 4, 8, 16, 32 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for p-STAT3 and Total STAT3
This protocol is for detecting the levels of phosphorylated and total STAT3 in cell lysates following treatment with this compound.[2][4][13][14][15]
Materials:
-
Cells of interest treated with DHTS
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Caption: General workflow for Western Blot analysis.
Procedure:
-
Lyse DHTS-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (GAPDH or β-actin) for normalization.
Protocol 3: Immunofluorescence for STAT3 Nuclear Translocation
This protocol allows for the visualization of STAT3 subcellular localization and the effect of this compound on its nuclear translocation.[3][16][17]
Materials:
-
Cells grown on coverslips
-
This compound (DHTS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-STAT3)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Caption: Step-by-step workflow for immunofluorescence staining.
Procedure:
-
Grow cells on sterile glass coverslips and treat with DHTS as desired.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with anti-STAT3 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope. Compare the nuclear and cytoplasmic fluorescence intensity of STAT3 between control and DHTS-treated cells.
References
- 1. This compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3-mediated activation of mitochondrial pathway contributes to antitumor effect of this compound I in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3-mediated activation of mitochondrial pathway contributes to antitumor effect of this compound I in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 16. Regulation of Stat3 nuclear export - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ptglab.com [ptglab.com]
Application Notes and Protocols: Dihydrotanshinone I in COVID-19 Drug Treatment Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current understanding and experimental protocols related to the investigation of Dihydrotanshinone I (DHT), a natural compound isolated from Salvia miltiorrhiza, as a potential therapeutic agent for COVID-19.
Introduction
This compound I is a lipophilic phytochemical that has demonstrated a dual mechanism of action against SARS-CoV-2, positioning it as a promising candidate for further research and development.[1] Its primary antiviral activity lies in the inhibition of viral entry into host cells.[1] Additionally, DHT exhibits significant anti-inflammatory properties, which are crucial in mitigating the severe symptoms associated with COVID-19.[1]
Mechanism of Action
This compound I exerts its therapeutic effects through a multi-pronged approach:
-
Inhibition of Viral Entry : DHT directly targets the N-terminal domain (NTD) of the SARS-CoV-2 spike protein. It has been shown to bind to two conserved sites on the NTD, thereby inhibiting the virus's ability to enter host cells.[1] This mechanism is effective against the original strain of SARS-CoV-2 as well as its variants of concern.[1]
-
Anti-inflammatory Effects : DHT modulates the host's immune response to the virus. It interferes with the interaction between the viral spike protein and Toll-like receptor 4 (TLR4), a key component of the innate immune system.[1] This modulation stimulates the nuclear factor-erythroid 2-related factor 2 (NRF2)-dependent immune response, which in turn attenuates the production of pro-inflammatory cytokines, helping to prevent the cytokine storm often observed in severe COVID-19 cases.[1]
-
Inhibition of Viral Proteases : Research on various tanshinones has indicated that this compound I also possesses inhibitory activity against key viral enzymes necessary for replication, including the 3C-like protease (3CLpro) and the papain-like protease (PLpro).[2]
Data Presentation
The following tables summarize the quantitative data from in vitro studies on this compound I.
Table 1: In Vitro Antiviral Activity of this compound I against SARS-CoV-2
| SARS-CoV-2 Variant | Assay System | Cell Line | EC50 (µM) | Reference |
| Original Strain | Pseudovirus Entry Assay | Not Specified | 0.3 - 4.0 | [1] |
| Variants of Concern (VOCs) | Pseudovirus Entry Assay | Not Specified | 0.3 - 4.0 | [1] |
| Not Specified | Viral Proliferation Assay | Not Specified | 8 | [3] |
Table 2: In Vitro Inhibitory Activity of this compound I against SARS-CoV Proteases
| Viral Target | Assay Type | IC50 (µM) | Reference |
| SARS-CoV 3CLpro | Enzymatic Assay | 14.4 | [2] |
| SARS-CoV PLpro | Enzymatic Assay | 4.9 | [2] |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Calu-3 | Not Specified | 4.93 | [4] |
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound I.
Caption: Workflow for SARS-CoV-2 Pseudovirus Entry Assay.
Caption: Workflow for SARS-CoV-2 Viral Replicon Assay.
Caption: Workflow for In Vivo Murine Model Study.
Experimental Protocols
SARS-CoV-2 Pseudovirus Entry Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound I for the inhibition of SARS-CoV-2 entry into host cells.
Materials:
-
HEK293T cells stably expressing human ACE2 (HEK293T-hACE2).
-
SARS-CoV-2 pseudotyped lentiviral particles expressing a luciferase reporter gene.
-
This compound I (DHT).
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed HEK293T-hACE2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[2]
-
Prepare serial dilutions of DHT in cell culture medium.
-
In a separate plate, mix the DHT dilutions with the SARS-CoV-2 pseudovirus. Incubate the mixture at room temperature for 1 hour.[2]
-
Remove the medium from the HEK293T-hACE2 cells and add the pseudovirus-DHT mixture.
-
Incubate the plate for 48-72 hours at 37°C.[2]
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (pseudovirus without DHT).
-
Plot the percentage of inhibition against the logarithm of the DHT concentration.
-
Calculate the EC50 value using a non-linear regression curve fit.
SARS-CoV-2 Viral Replicon Assay
Objective: To assess the effect of this compound I on the replication of the SARS-CoV-2 genome.
Materials:
-
Vero E6 or Huh-7 cells.
-
In vitro transcribed SARS-CoV-2 replicon RNA encoding a reporter gene (e.g., luciferase).
-
This compound I (DHT).
-
Electroporator.
-
Cell culture medium and plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Harvest susceptible host cells and prepare them for electroporation.
-
Electroporate the cells with the SARS-CoV-2 replicon RNA.
-
Seed the electroporated cells into 96-well plates.
-
Add serial dilutions of DHT to the wells.
-
Incubate the plates for 24-48 hours at 37°C.
-
Lyse the cells and measure the reporter gene expression (luciferase activity) using a luminometer.
Data Analysis:
-
Normalize the reporter readings to the vehicle control.
-
Plot the percentage of replication inhibition against the logarithm of the DHT concentration.
-
Calculate the EC50 value.
In Vivo Human ACE2 Transgenic Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound I in a mouse model of COVID-19.
Materials:
-
SARS-CoV-2 virus stock.
-
This compound I (DHT) formulated for in vivo administration.
-
Vehicle control.
-
Anesthesia.
-
Equipment for intranasal inoculation, tissue collection, and analysis (RT-qPCR, ELISA).
Procedure:
-
Acclimate the hACE2 transgenic mice to the laboratory conditions.
-
Under anesthesia, intranasally infect the mice with a predetermined dose of SARS-CoV-2.[6]
-
Administer DHT or vehicle control to the mice according to the planned dosing schedule (e.g., once or multiple times daily).
-
Monitor the mice daily for changes in body weight, clinical signs of illness, and survival for a specified period (e.g., 14 days).[6]
-
At designated time points, euthanize subsets of mice and collect tissues, including lungs and brain, for analysis.[6]
-
Quantify the viral load in the tissues using RT-qPCR.[7]
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in tissue homogenates using ELISA.[6]
Data Analysis:
-
Compare the changes in body weight and survival rates between the DHT-treated and vehicle-treated groups.
-
Statistically analyze the differences in viral loads and cytokine levels between the two groups.
Conclusion
This compound I has demonstrated significant potential as a dual-action therapeutic agent for COVID-19, targeting both viral entry and the host inflammatory response. The protocols outlined above provide a framework for the continued investigation of its efficacy and mechanism of action. Further research is warranted to optimize dosing, evaluate its efficacy against emerging variants, and ultimately translate these promising preclinical findings into clinical applications.
References
- 1. This compound I targets the spike N-terminal domain to inhibit SARS-CoV-2 entry and spike-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanshinones as selective and slow-binding inhibitors for SARS-CoV cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 4. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-terminal domain antigenic mapping reveals a site of vulnerability for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.icahn.mssm.edu [labs.icahn.mssm.edu]
Network Pharmacology Analysis of Dihydrotanshinone I: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrotanshinone I (DHTS), a lipophilic diterpenoid quinone isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has demonstrated a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-viral effects.[1][2][3][4] Network pharmacology, an interdisciplinary approach that combines systems biology, bioinformatics, and pharmacology, provides a powerful tool to elucidate the complex mechanisms of action of traditional Chinese medicine components like DHTS, which often act on multiple targets and pathways.[5][6] This document provides detailed application notes and protocols for the network pharmacology analysis of DHTS, from target prediction to experimental validation.
I. Network Pharmacology Workflow
The network pharmacology analysis of DHTS involves a systematic workflow to identify its potential targets and the biological pathways it modulates.
dot
Caption: A typical workflow for network pharmacology analysis.
II. Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound I from various studies.
Table 1: Inhibitory Concentration (IC50) of this compound I in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 | [7] |
| U-2 OS | Osteosarcoma | 1.99 ± 0.37 | 48 | [7] |
| Huh-7 | Hepatocellular Carcinoma | < 3.125 | 48 | [5] |
| HepG2 | Hepatocellular Carcinoma | < 3.125 | 48 | [5] |
| HCT116/OXA | Oxaliplatin-Resistant Colorectal Cancer | ~4.0 | 48 | [8] |
| SK-HEP-1 | Hepatocellular Carcinoma | Not specified | Not specified | [9] |
Table 2: Molecular Docking Binding Energies of this compound I with Protein Targets
| Target Protein | Docking Software | Binding Energy (kcal/mol) | Reference |
| EGFR | AutoDock Vina | -9.4 | [5][10] |
| EGFR | LeDock | -7.6 | [5][10] |
| AKT1 | AutoDock Vina | -8.1 | [5] |
| ALB | AutoDock Vina | -8.5 | [5] |
| CYP2D6 | Not specified | -7.6 | [11] |
III. Key Signaling Pathways Modulated by this compound I
Network pharmacology studies have identified several key signaling pathways that are modulated by DHTS.
A. PI3K/AKT/mTOR Signaling Pathway
DHTS has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and cell cycle regulation.[1][9]
dot
Caption: DHTS inhibits the PI3K/AKT/mTOR signaling pathway.
B. MAPK Signaling Pathway
DHTS can also downregulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by suppressing the phosphorylation of ERK1/2 and p38 MAPK.[9]
dot
Caption: DHTS downregulates the MAPK signaling pathway.
C. Keap1-Nrf2 Signaling Pathway
In gallbladder cancer, DHTS has been found to inhibit cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation.[2]
dot
Caption: DHTS inhibits gallbladder cancer growth via the Keap1-Nrf2 pathway.
IV. Experimental Protocols
This section provides detailed protocols for the experimental validation of the network pharmacology predictions for this compound I.
A. Cell Culture and DHTS Treatment
-
Cell Lines: Human cancer cell lines such as Huh-7, HepG2 (hepatocellular carcinoma), U-2 OS (osteosarcoma), and HCT116 (colorectal carcinoma) can be used.[5][7][8]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
DHTS Preparation: Dissolve this compound I (purity >98%) in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute with culture medium to the desired final concentrations for experiments. The final DMSO concentration should not exceed 0.1%.
B. Cell Proliferation Assay (MTT Assay)
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of DHTS (e.g., 0, 1, 2.5, 5, 10, 20 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value.
C. Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with different concentrations of DHTS for 48 hours.
-
Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
D. Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with DHTS for 24 or 48 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
E. Western Blot Analysis
-
Protein Extraction: Lyse the DHTS-treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-EGFR, anti-p-AKT, anti-AKT, anti-Bcl2, anti-BAX, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
F. Molecular Docking
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the 3D structure of this compound I using software like ChemDraw or Avogadro.
-
Docking Simulation: Use docking software such as AutoDock Vina or LeDock to perform the molecular docking simulation.[5][10] Define the binding site on the protein and run the docking algorithm.
-
Analysis: Analyze the docking results to identify the best binding pose and calculate the binding energy. Visualize the interactions between DHTS and the amino acid residues of the target protein.
V. Conclusion
The network pharmacology approach, coupled with experimental validation, provides a robust framework for understanding the multi-target, multi-pathway mechanisms of this compound I. The protocols outlined in this document offer a comprehensive guide for researchers to investigate the therapeutic potential of this promising natural compound. The findings from such studies can significantly contribute to the development of novel therapeutic strategies for various diseases, including cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound I targets the spike N-terminal domain to inhibit SARS-CoV-2 entry and spike-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tmrjournals.com [tmrjournals.com]
- 7. This compound I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.umn.edu [experts.umn.edu]
Troubleshooting & Optimization
Improving the aqueous solubility of Dihydrotanshinone I for in vivo studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydrotanshinone I (DHT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its low aqueous solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound I?
A1: this compound I is a lipophilic compound with poor water solubility. The estimated aqueous solubility of this compound I is approximately 12.9 mg/L.[1] This low solubility can be a significant hurdle for achieving therapeutic concentrations in aqueous environments for in vivo experiments.
Q2: Why is improving the aqueous solubility of this compound I important for in vivo studies?
A2: For a drug to be absorbed and exert its therapeutic effect in the body, it generally needs to be dissolved in bodily fluids. Poor aqueous solubility can lead to low bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation to have a pharmacological effect. By enhancing the solubility of this compound I, researchers can improve its absorption, achieve more consistent and higher plasma concentrations, and ultimately obtain more reliable and reproducible results in in vivo models.
Q3: What are the common strategies to improve the aqueous solubility of poorly soluble drugs like this compound I?
A3: Several formulation strategies can be employed to enhance the solubility of hydrophobic drugs. These include:
-
Nanoparticle Formulations: Encapsulating the drug into nanoparticles, such as those made from proteins like bovine serum albumin (BSA), can significantly increase its solubility and bioavailability.[2][3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a solid state. Common carriers include polymers like polyvinylpyrrolidone (B124986) (PVP) and poloxamers. This technique can increase the dissolution rate by presenting the drug in an amorphous form and improving its wettability.[4]
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule is encapsulated within the cavity, increasing its apparent water solubility.[5][6]
Troubleshooting Guides
Issue: Low and inconsistent results in animal studies due to poor drug absorption.
Cause: The poor aqueous solubility of this compound I is likely limiting its dissolution in the gastrointestinal tract, leading to low and variable absorption.
Solutions:
-
Formulate as Nanoparticles: Encapsulating this compound I into nanoparticles, such as those made with bovine serum albumin (BSA), has been shown to dramatically increase its aqueous solubility.[2][7] This can lead to improved bioavailability.
-
Prepare a Solid Dispersion: Creating a solid dispersion with a hydrophilic carrier can improve the dissolution rate of this compound I. A study on a mixture of tanshinones, including this compound I, showed a significant increase in solubility when formulated as a solid dispersion.[8]
-
Utilize Cyclodextrin Complexation: Forming an inclusion complex with a suitable cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin, can enhance the aqueous solubility of this compound I.
Issue: Difficulty preparing a homogenous aqueous solution of this compound I for injection.
Cause: this compound I is practically insoluble in water, making it challenging to prepare a clear solution for parenteral administration.
Solutions:
-
Nanoparticle Suspension: A suspension of this compound I-BSA nanoparticles can create a homogenous aqueous formulation suitable for injection. The resulting nanoparticle solution is described as clear and transparent.[2]
-
Co-solvent Systems: While not the primary focus of this guide, for preclinical studies, co-solvent systems can be used to dissolve this compound I. One suggested formulation for a clear solution is 10% N-methyl-2-pyrrolidone (NMP) + 90% PEG300, which provides a solubility of 2.5 mg/mL. For intraperitoneal administration, a suspension can be made with 5% NMP, 5% Solutol HS-15, 30% PEG400, and 60% saline, achieving a solubility of 1.25 mg/mL.[5] Note: The toxicity and potential pharmacological effects of the co-solvents themselves should be carefully considered for in vivo studies.
Data Presentation
Table 1: Solubility of this compound I in Various Formulations
| Formulation | Solubility | Fold Increase | Reference |
| Unformulated this compound I in Water | ~ 12.9 mg/L (estimated) | - | [1] |
| This compound I-BSA Nanoparticles | Data not quantitatively reported, but described as "dramatically increased" | - | [2][7] |
| Total Tanshinones Solid Dispersion (with Poloxamer 188) | Not specific for DHT, but total tanshinone solubility increased significantly | - | [4] |
| This compound I-Cyclodextrin Complex | No specific quantitative data found for DHT | - |
Experimental Protocols
Protocol 1: Preparation of this compound I-Bovine Serum Albumin (BSA) Nanoparticles
This protocol is adapted from a study that successfully enhanced the bioavailability of this compound I for stroke therapy.[2][7]
Materials:
-
This compound I (DHT)
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous solution (e.g., deionized water or normal saline)
-
Stirring plate and stir bar
Procedure:
-
Prepare a BSA solution: Dissolve BSA in the desired aqueous solution.
-
Prepare a DHT solution: Dissolve this compound I in DMSO.
-
Nanoparticle Formation:
-
Slowly add the DHT solution to the BSA solution while stirring. A mass ratio of 1:100 (DHT to BSA) has been reported to be effective.[2]
-
Continue stirring the mixture at room temperature for 4 hours.
-
-
Purification (Optional but Recommended): The resulting nanoparticle solution can be purified to remove free DHT and DMSO using methods such as dialysis or centrifugal filtration devices.
Protocol 2: General Method for Preparing a this compound I Solid Dispersion (Solvent Evaporation Method)
This is a general protocol based on methods used for other poorly soluble drugs and related tanshinone compounds. Optimization for this compound I is recommended.
Materials:
-
This compound I (DHT)
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188)
-
Organic solvent (e.g., ethanol, methanol, or a mixture that dissolves both DHT and the carrier)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Dissolve both this compound I and the hydrophilic carrier in the chosen organic solvent. The ratio of drug to carrier will need to be optimized; ratios from 1:4 to 1:8 (drug:carrier) are common starting points.[4]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This should result in a thin film or solid mass.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion into a fine powder and pass it through a sieve to ensure a uniform particle size.
Protocol 3: General Method for Preparing a this compound I-Cyclodextrin Inclusion Complex (Kneading Method)
This is a general protocol and should be optimized for this compound I.
Materials:
-
This compound I (DHT)
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Water-ethanol mixture (e.g., 50% ethanol)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Moisten the Cyclodextrin: Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Incorporate the Drug: Slowly add the this compound I powder to the paste.
-
Kneading: Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for preparing and testing this compound I formulations.
Caption: Simplified HIF-1α signaling pathway and the inhibitory effect of this compound I.
Caption: The NLRP3 inflammasome activation pathway and the inhibitory role of this compound I.
References
- 1. onlinepharmacytech.info [onlinepharmacytech.info]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preparation and characterisation of solid dispersions of tanshinone IIA, cryptotanshinone and total tanshinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. jddtonline.info [jddtonline.info]
- 6. oatext.com [oatext.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dihydrotanshinone I for Anti-Proliferative Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Dihydrotanshinone I (DHTS) in anti-proliferative research. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound I in anti-proliferative assays?
A1: The optimal concentration of this compound I is highly dependent on the specific cancer cell line and the duration of the treatment. Based on published data, a starting range of 1 µM to 10 µM is recommended for initial dose-response experiments. The half-maximal inhibitory concentration (IC50) can vary significantly, from as low as 1.3 µM in SK-HEP-1 cells after 72 hours to higher values in other lines.[1] For example, the IC50 for MDA-MB-468 triple-negative breast cancer cells was found to be 2 µM after 24 hours.[2] It is crucial to perform a dose-response curve to determine the precise IC50 for your specific cell line and experimental conditions.
Summary of Reported IC50 Values for this compound I
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 |
| U-2 OS | Osteosarcoma | 1.99 ± 0.37 | 48 |
| SMMC7721 | Hepatocellular Carcinoma | ~2 | 24 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2 | 24 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.8 | 72 |
| SK-HEP-1 | Hepatocellular Carcinoma | 7.8 | 24 |
| SK-HEP-1 | Hepatocellular Carcinoma | 2.8 | 48 |
| SK-HEP-1 | Hepatocellular Carcinoma | 1.3 | 72 |
| HCT116/OXA | Oxaliplatin-Resistant Colorectal Cancer | IC50 determined at 2, 4, 8 µM | 48 |
This table summarizes data from multiple sources.[1][2][3][4][5]
Q2: Which cancer cell lines have shown sensitivity to this compound I?
A2: this compound I has demonstrated anti-proliferative and cytotoxic effects across a broad range of cancer cell lines, including:
-
Hepatocellular Carcinoma (HCC): Huh-7, HepG2, SMMC7721, Hep3B, SK-HEP-1.[1][4][6]
-
Osteosarcoma: U-2 OS.[3]
-
Glioma: U251, U87.[7]
-
Papillary Thyroid Cancer (PTC): B-CPAP, TPC-1.[8]
-
Gallbladder Cancer (GBC): NOZ, SGC-996.[9]
-
Colorectal Cancer (CRC): HCT116 and its oxaliplatin-resistant variant, HCT116/OXA.[10]
-
Prostate Cancer: DU145.[11]
-
Breast Cancer: Specifically Triple-Negative Breast Cancer (TNBC) lines MDA-MB-468 and MDA-MB-231.[2]
-
Leukemia: K562.[7]
Q3: What are the known molecular mechanisms and signaling pathways affected by this compound I?
A3: this compound I exerts its anti-tumor effects by modulating multiple signaling pathways. Key mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis-related processes.[3][4][10]
Key Signaling Pathways Modulated by this compound I:
-
JAK2/STAT3 Pathway: DHTS has been shown to suppress the phosphorylation and activation of the JAK2/STAT3 signaling pathway in hepatocellular carcinoma cells, leading to apoptosis.[4]
-
EGFR Pathway: In HCC, DHTS can inhibit the phosphorylation of EGFR and its downstream signaling molecules.[6]
-
Wnt/β-catenin Pathway: DHTS treatment downregulates the Wnt signaling pathway by decreasing protein levels of β-catenin, a key effector, in papillary thyroid cancer and colorectal cancer cells.[8][10]
-
PI3K/Akt/mTOR Pathway: In osteosarcoma and HCC, DHTS has been observed to interfere with the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.[1][3]
-
Ferroptosis: In human glioma cells, DHTS can induce ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[7]
-
Keap1-Nrf2 Pathway: In gallbladder cancer, DHTS targets this pathway to induce oxidative stress, leading to apoptosis.[9][12]
-
Endoplasmic Reticulum (ER) Stress: Treatment with DHTS can inhibit proteasome activity, leading to an accumulation of polyubiquitinated proteins and inducing ER stress-mediated apoptosis in prostate cancer cells.[11]
Caption: this compound I inhibits the JAK2/STAT3 signaling pathway.
Q4: How does this compound I primarily induce cell death?
A4: The predominant mechanism of cell death induced by this compound I is apoptosis .[6][13] This is consistently demonstrated by several key observations in treated cells:
-
Caspase Activation: DHTS treatment leads to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-9.[11]
-
PARP Cleavage: The cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is a hallmark of apoptosis and is frequently observed after DHTS exposure.[11]
-
Nuclear Morphology Changes: Staining with DAPI reveals nuclear shrinkage and fragmentation, which are characteristic features of apoptotic cells.[6]
-
Apoptosis-Related Protein Regulation: DHTS up-regulates pro-apoptotic proteins like BAX and down-regulates anti-apoptotic proteins like Bcl-2.[6]
In some cell types, such as glioma, DHTS can also induce non-apoptotic cell death pathways like ferroptosis.[7]
Troubleshooting Guide
Problem: I am not observing a significant anti-proliferative effect with this compound I.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | The IC50 of DHTS is cell-line specific. Refer to the IC50 table above as a starting point.[1][2][3][4] Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the effective concentration for your specific cells. |
| Insufficient Treatment Duration | Anti-proliferative effects are time-dependent. If a 24-hour treatment shows minimal effect, extend the incubation period to 48 or 72 hours.[1] |
| Cell Line Resistance | Not all cell lines are equally sensitive. Confirm that your cell line has been reported to be sensitive to DHTS. If not, you may be exploring a resistant model. Consider testing a positive control cell line known to be sensitive, such as SMMC7721 or U-2 OS.[3][4] |
| Compound Purity/Stability | Ensure the this compound I used is of high purity and has been stored correctly (typically protected from light at -20°C). Prepare fresh stock solutions in a suitable solvent like DMSO. |
Problem: My cell viability assay (e.g., MTT) results show high variability between replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell numbers across wells is a major source of variability. Ensure your cell suspension is homogenous before plating and use a calibrated multichannel pipette. A cell density optimization experiment is recommended for each cell line.[14] |
| "Edge Effect" in Microplate | Wells on the perimeter of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration. To minimize this, avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media instead. |
| Incomplete Formazan (B1609692) Solubilization (MTT Assay) | The purple formazan crystals must be fully dissolved before reading the absorbance. After adding the solubilization solvent (e.g., DMSO), place the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[15] Visually inspect wells for remaining crystals. |
| Contamination | Bacterial or yeast contamination can reduce the MTT reagent and give false-positive signals.[14] Regularly check cultures for contamination under a microscope and always use sterile techniques. |
Experimental Protocols & Workflows
The following diagram illustrates a standard workflow for assessing the anti-proliferative effects of this compound I.
Caption: General workflow for determining the IC50 of this compound I.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol is adapted from standard methodologies for determining cell viability.[15][16][17]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound I (DHTS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Resuspend cells in fresh medium and plate them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DHTS in culture medium from your stock solution. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of DHTS. Include "vehicle control" (medium with DMSO only) and "blank" (medium only) wells.
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the blank reading. Plot the viability against the log of the DHTS concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Apoptosis Markers (Cleaved Caspase-3/PARP) by Western Blot
This protocol provides a general framework for detecting key apoptotic proteins.[18][19]
Materials:
-
Cells treated with DHTS and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treating cells with the desired concentrations of DHTS for the specified time, wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies that specifically recognize the full-length and cleaved forms of proteins like PARP and Caspase-3.[20] A loading control like β-actin is essential.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane.
-
Visualization: Visualize the protein bands using a chemiluminescence imaging system. The appearance of bands corresponding to cleaved PARP (~89 kDa) and cleaved caspase-3 (~17/19 kDa) in DHTS-treated samples indicates the induction of apoptosis.[20]
References
- 1. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | this compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 5. This compound I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound I inhibits human glioma cell proliferation via the activation of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound I exhibits antitumor effects via β-catenin downregulation in papillary thyroid cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biological activity of this compound I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting Dihydrotanshinone I instability in cell culture media
Welcome to the technical support center for Dihydrotanshinone I (DHTI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential instability of DHTI in cell culture media and to offer solutions for obtaining reliable and reproducible experimental results.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro experiments with this compound I in a question-and-answer format.
Q1: Why am I observing inconsistent or lower-than-expected activity with this compound I in my cell-based assays?
A1: Inconsistent results, such as variable IC50 values or a loss of potency, are frequently linked to compound instability in the experimental setup.[1] this compound I, as a phenolic diterpenoid, can be susceptible to degradation in aqueous cell culture environments. This degradation reduces the effective concentration of the active compound over the course of the experiment, leading to an underestimation of its true biological activity and poor reproducibility.[1] Key factors influencing this instability include the compound's intrinsic chemical properties and its interaction with the components of the cell culture medium.[2]
Q2: What are the key chemical properties of this compound I that might contribute to its instability?
A2: The structure and physicochemical properties of this compound I are central to its behavior in experimental settings. It is a lipophilic compound with very low aqueous solubility.[3][4] Furthermore, its chemical structure contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to degradation by direct photolysis (i.e., exposure to light).[5]
Table 1: Physicochemical Properties of this compound I
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₄O₃ | [4] |
| Molecular Weight | 278.30 g/mol | [3][5] |
| Appearance | Red powder | [4][5] |
| Solubility (Water) | Insoluble / 12.9 mg/L (estimated) | [3][4] |
| Solubility (DMSO) | Up to 80 mg/mL (Note: Moisture-absorbing DMSO reduces solubility) | [3] |
| Solubility (Ethanol) | 1 mg/mL | [4][5][6] |
| Storage | 2-8°C, protect from light | [5][6] |
Q3: What specific factors in my cell culture media could be degrading this compound I?
A3: Cell culture media are complex mixtures that can promote compound degradation. For phenolic compounds like DHTI, several factors are critical:
-
Reactive Oxygen Species (ROS): Standard cell culture conditions can generate ROS, which can oxidize and degrade sensitive compounds.[1] DHTI itself has been shown to induce ROS as part of its mechanism of action, indicating its involvement in redox processes that could affect its stability.[9][10]
-
Light Exposure: As mentioned, DHTI is sensitive to light.[5] Standard laboratory lighting and exposure during handling can contribute to its degradation.[11]
Caption: Factors influencing the stability of this compound I in cell culture.
Q4: How can I properly prepare and store this compound I to maximize its stability?
A4: Proper handling and storage are critical to preserving the integrity of DHTI.
-
Stock Solution Preparation: Dissolve DHTI powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[12] Using fresh DMSO is important, as moisture-absorbing DMSO can decrease solubility.[3]
-
Aliquoting: Immediately after preparation, divide the stock solution into small, single-use aliquots. This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[13]
-
Storage: Store the powder and the DMSO aliquots under the recommended conditions.
Table 2: Recommended Storage Conditions for this compound I
| Form | Temperature | Conditions | Duration | Source(s) |
| Solid Powder | 2-8°C | Tightly sealed container, protected from light | Long-term | [5][6] |
| In Solvent (DMSO) | -80°C | Single-use aliquots | Up to 1 year | [14][15] |
| In Solvent (DMSO) | -20°C | Single-use aliquots | Up to 6 months | [15] |
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment from a newly thawed aliquot.[13] Do not store DHTI in aqueous media for extended periods.
Q5: What is a good experimental protocol to test the stability of this compound I in my specific cell culture medium?
A5: You should always determine the stability of DHTI in your specific experimental system. A straightforward protocol involves incubating the compound in your medium and measuring its concentration over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
This compound I stock solution (in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Control buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Acetonitrile (B52724) or Methanol (for sample quenching and mobile phase)
2. Procedure:
-
Prepare a solution of DHTI in your complete cell culture medium at the highest concentration used in your experiments (e.g., 10 µM). Also prepare a parallel solution in PBS as a control.
-
Dispense aliquots of these solutions into sterile tubes.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), remove one aliquot for each condition.
-
Immediately stop potential degradation by adding an equal volume of cold acetonitrile or by snap-freezing in liquid nitrogen and storing at -80°C until analysis. The "Time 0" sample should be processed immediately after preparation.
-
Analyze all samples by HPLC or LC-MS to determine the concentration of the parent DHTI peak.
3. Data Analysis:
-
Normalize the peak area of DHTI at each time point to the peak area at Time 0.
-
Plot the percentage of DHTI remaining versus time.
-
From this plot, you can determine the compound's half-life (T₅₀) in your specific medium.[2]
Caption: Experimental workflow for assessing this compound I stability.
Q6: How can I modify my experimental setup to mitigate the degradation of this compound I?
A6: If your stability assay confirms that DHTI is degrading, consider the following modifications:
-
Reduce Incubation Time: If possible, design experiments with shorter treatment durations to minimize the impact of degradation.[13]
-
Replenish the Compound: For long-term experiments (>24 hours), consider replacing the medium with freshly prepared DHTI-containing medium every 12-24 hours.
-
Protect from Light: Perform all experimental steps involving DHTI under subdued lighting. Use amber-colored tubes and cover cell culture plates with foil during incubation.[5][11]
-
Assess the Role of Serum: Polyphenols can be more stable in the presence of serum due to protein binding.[2] If you are using serum-free medium, test whether the addition of serum (or bovine serum albumin, BSA) improves stability. A study has shown that encapsulating DHTI with BSA improves its stability and bioavailability.[16]
-
Use Antioxidants with Caution: While adding an antioxidant like ascorbic acid to the medium could theoretically protect DHTI from oxidation, this approach requires caution.[17] DHTI's biological effects are often mediated by the induction of ROS[9][10]; therefore, an antioxidant could interfere with its mechanism of action.
General Troubleshooting Workflow
If you are experiencing inconsistent results with this compound I, follow this logical workflow to identify and solve the problem.
Caption: A logical workflow for troubleshooting inconsistent experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound I - Wikipedia [en.wikipedia.org]
- 5. This compound I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound I = 98 HPLC 87205-99-0 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound I preconditions myocardium against ischemic injury via PKM2 glutathionylation sensitive to ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound I inhibits ovarian tumor growth by activating oxidative stress through Keap1-mediated Nrf2 ubiquitination degradation [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. This compound I | ROS | SARS-CoV | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Enhanced Bioavailability of this compound I–Bovine Serum Albumin Nanoparticles for Stroke Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Dihydrotanshinone I Dose-Response Curve Analysis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrotanshinone I (DHTS). The information is designed to address common issues encountered during the analysis of dose-response curves in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound I and what is its primary mechanism of action?
A1: this compound I (DHTS) is a natural bioactive compound isolated from the root of Salvia miltiorrhiza Bunge (Danshen).[1] Its primary mechanism of action involves inhibiting cancer cell proliferation by inducing cell cycle arrest and apoptosis.[2][3][4] DHTS has been shown to modulate several key signaling pathways implicated in cancer progression.[2][5][6][7]
Q2: I am observing a biphasic or U-shaped dose-response curve (hormesis). What could be the cause?
A2: A hormetic effect, where low doses of DHTS stimulate cell proliferation while high doses are inhibitory, can be a complex phenomenon. This could be due to off-target effects at different concentrations or the activation of pro-survival pathways at low doses. It is crucial to expand the concentration range tested and use multiple assay endpoints to confirm this effect.
Q3: My IC50 values for this compound I are inconsistent across experiments. What are the potential reasons?
A3: Inconsistent IC50 values are a common issue in dose-response studies.[8][9] Several factors can contribute to this variability:
-
Cell density: The initial number of cells seeded can significantly impact the final readout. Ensure consistent cell seeding density across all experiments.
-
Compound stability: DHTS may degrade in culture medium over time. Prepare fresh stock solutions and minimize the time the compound is in the incubator.
-
Solvent effects: The final concentration of the solvent (e.g., DMSO) used to dissolve DHTS can affect cell viability. Maintain a consistent and low final solvent concentration across all wells.
-
Time-dependent effects: The IC50 of DHTS can be time-dependent.[9] Ensure that the incubation time is kept constant for all dose-response experiments you wish to compare.
-
Assay variability: Different cell viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity) and can yield different IC50 values.[10]
Q4: this compound I has poor water solubility. How can I prepare it for my cell culture experiments?
A4: this compound I is a lipophilic compound with low aqueous solubility.[11][12] For in vitro experiments, it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock is then serially diluted in culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). For in vivo studies, formulation strategies such as using N-methyl-2-pyrrolidone (NMP) and PEG300, or creating a suspension with Solutol HS-15 and PEG400 have been described.[13] Encapsulation in nanoparticles, such as bovine serum albumin (BSA), has also been shown to improve its solubility and bioavailability.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inaccurate pipetting, uneven cell distribution, or precipitation of the compound. | Calibrate pipettes regularly. Ensure a single-cell suspension before seeding. Visually inspect wells for precipitates after adding DHTS.[14] |
| No dose-dependent effect observed | Incorrect concentration range, compound inactivity, or cell line resistance. | Test a wider range of DHTS concentrations. Verify the identity and purity of your DHTS stock. Use a sensitive, positive control to ensure the assay is working. Consider using a different cell line. |
| Steep or shallow dose-response curve | The range of concentrations tested is too narrow or too wide. | Perform a preliminary range-finding experiment with a broad range of concentrations (e.g., logarithmic dilutions) to identify the effective range. Then, perform a definitive experiment with more concentrations within that range. |
| High background signal in the assay | Contamination of reagents, interference from the compound, or issues with the assay protocol. | Use fresh, sterile reagents. Run a control plate with DHTS in cell-free media to check for compound interference.[15] Carefully follow the manufacturer's protocol for the chosen viability assay. |
| Calculated IC50 is outside the tested concentration range | The tested concentrations are too low or too high to achieve 50% inhibition. | Extrapolating IC50 values is not recommended.[16] Repeat the experiment with a concentration range that brackets the 50% inhibition point. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a common method to assess the effect of this compound I on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound I in culture medium from a concentrated stock solution (typically in DMSO). Remove the old medium from the wells and add the medium containing different concentrations of DHTS. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[15]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10][17]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
This assay assesses the long-term effect of this compound I on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Compound Treatment: Allow cells to adhere for 24 hours, then treat with various concentrations of this compound I for a defined period (e.g., 24 hours).
-
Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Growth: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol (B129727) or 4% paraformaldehyde, and stain with crystal violet solution.[6]
-
Quantification: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically those with >50 cells) manually or using imaging software.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound I varies depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| U-2 OS | Osteosarcoma | 24 | 3.83 ± 0.49 | [3] |
| U-2 OS | Osteosarcoma | 48 | 1.99 ± 0.37 | [3] |
| Huh-7 | Hepatocellular Carcinoma | Not Specified | < 3.125 | [6] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | < 3.125 | [6] |
| 4T1 | Breast Cancer | Not Specified | 6.97 | [18] |
| MDA-MB-231 | Breast Cancer | Not Specified | 117.71 | [18] |
| MCF-7 | Breast Cancer | Not Specified | 34.11 | [18] |
| SKBR-3 | Breast Cancer | Not Specified | 17.87 | [18] |
Signaling Pathways and Experimental Workflow
This compound I has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and migration.
References
- 1. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological activity of this compound I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jrmds.in [jrmds.in]
- 11. Enhanced Bioavailability of this compound I–Bovine Serum Albumin Nanoparticles for Stroke Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Counting, Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 18. This compound I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Dihydrotanshinone I precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrotanshinone I, focusing on preventing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound I precipitate out of aqueous solution?
A1: this compound I is a lipophilic (fat-soluble) compound with very low intrinsic aqueous solubility, estimated at 12.9 mg/L.[1] Its chemical structure makes it poorly soluble in water and neutral aqueous buffers, leading to precipitation, especially at higher concentrations.
Q2: What is the solubility of this compound I in common laboratory solvents?
A2: this compound I is sparingly soluble in water but shows better solubility in organic solvents. The known solubilities are summarized in the table below.
| Solvent | Solubility |
| Water | ~12.9 mg/L (estimated)[1] |
| Ethanol (B145695) | 1 mg/mL[2] |
| DMSO | 3 mg/mL to 3.85 mg/mL (sonication may be needed)[3][4] |
Q3: What are the primary strategies to prevent the precipitation of this compound I in aqueous solutions?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of this compound I and prevent its precipitation. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent in which this compound I is more soluble.
-
pH Adjustment: Increasing the pH of the aqueous solution can improve the solubility of similar tanshinone compounds.
-
Use of Excipients: Incorporating solubilizing agents such as cyclodextrins.
-
Advanced Formulations: Preparing nanosuspensions or amorphous solid dispersions.
Troubleshooting Guides
Issue: Precipitation of this compound I during dilution of a stock solution into an aqueous buffer.
This is a common issue when diluting a concentrated stock of this compound I (e.g., in DMSO) into a buffer for in vitro or in vivo experiments.
Troubleshooting Workflow
Troubleshooting Precipitation of this compound I
Possible Cause 1: Low Aqueous Solubility Exceeded
-
Solution 1: Decrease Final Concentration: The most straightforward approach is to lower the final concentration of this compound I in the aqueous medium to below its solubility limit.
-
Solution 2: Use Co-solvents: Introduce a water-miscible organic solvent into the aqueous buffer. For a similar compound, cryptotanshinone, ethanol has been shown to be an effective co-solvent, particularly in alkaline conditions.[5][6] A reported formulation for intraperitoneal injection in mice used a co-solvent system of 5% N-methyl-2-pyrrolidone (NMP), 5% Solutol HS-15, 30% PEG400, and 60% saline to achieve a solubility of 1.25 mg/mL.
Possible Cause 2: Unfavorable pH of the Aqueous Medium
-
Solution: Adjusting the pH: The solubility of tanshinones can be pH-dependent. For the related compound cryptotanshinone, solubility is significantly increased in alkaline conditions (pH 8-12).[5] It is advisable to test the solubility and stability of this compound I in a range of buffered solutions with different pH values.
Possible Cause 3: Lack of Solubilizing Excipients
-
Solution 1: Cyclodextrin Complexation: Cyclodextrins can encapsulate poorly soluble drugs, increasing their aqueous solubility. For Tanshinone IIA, a structurally similar compound, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) was shown to increase its aqueous solubility by 17-fold. A 1:1 molar ratio of the drug to cyclodextrin is often a good starting point.
-
Solution 2: Nanoparticle Formulation: Encapsulating this compound I into nanoparticles can improve its solubility. One study successfully used bovine serum albumin (BSA) to form nanoparticles, which enhanced the aqueous solubility of this compound I.
Possible Cause 4: Crystalline Nature of the Compound
-
Solution: Amorphous Solid Dispersions: Converting the crystalline form of this compound I into an amorphous state can enhance its dissolution rate and apparent solubility. While specific studies on this compound I are limited, solid dispersions of other tanshinones with carriers like povidone (PVP K-30) or poloxamer 407 have shown improved solubility in pH 6.8 buffer.[7][8]
Experimental Protocols
Protocol 1: Preparation of a this compound I-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for other tanshinones and is a common technique for enhancing the solubility of hydrophobic compounds.
Experimental Workflow for Cyclodextrin Inclusion Complexation
Workflow for preparing a cyclodextrin inclusion complex.
Materials:
-
This compound I
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (or another suitable organic solvent)
-
Purified water
Procedure:
-
Prepare the drug solution: Dissolve a known amount of this compound I in a minimal volume of ethanol.
-
Prepare the cyclodextrin solution: In a separate vessel, dissolve HP-β-CD in purified water. A 1:1 molar ratio of this compound I to HP-β-CD is a good starting point. Gentle heating and stirring can aid dissolution.
-
Complexation: Slowly add the this compound I solution dropwise to the HP-β-CD solution while stirring vigorously.
-
Solvent Removal: Continue stirring the mixture for a predetermined period (e.g., 24-48 hours) at room temperature to allow for complex formation. The organic solvent can then be removed using a rotary evaporator.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain the this compound I-HP-β-CD inclusion complex as a powder.
Protocol 2: Preparation of a this compound I Solid Dispersion
This protocol utilizes the solvent evaporation method, which is widely used for preparing solid dispersions of poorly water-soluble drugs.
Experimental Workflow for Solid Dispersion Preparation
Workflow for preparing a solid dispersion.
Materials:
-
This compound I
-
A hydrophilic polymer carrier (e.g., Povidone K-30, Poloxamer 407)
-
A suitable organic solvent (e.g., ethanol, methanol, or a mixture)
Procedure:
-
Dissolution: Dissolve both this compound I and the chosen polymer carrier in a common organic solvent. The drug-to-carrier ratio should be optimized (e.g., starting with 1:4, 1:6, and 1:8 weight ratios).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. The temperature should be kept as low as possible to prevent degradation.
-
Drying: Dry the resulting solid film in a vacuum oven at a moderate temperature (e.g., 40-60°C) for 24-48 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion, and then pulverize and sieve it to obtain a uniform powder.
Protocol 3: Preparation of this compound I-Loaded Bovine Serum Albumin (BSA) Nanoparticles
This method is based on a published study and offers a way to improve both solubility and biocompatibility.
Experimental Workflow for BSA Nanoparticle Formulation
Workflow for preparing BSA nanoparticles.
Materials:
-
This compound I
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purified water or a suitable buffer
Procedure:
-
Prepare the drug solution: Dissolve this compound I in DMSO to create a stock solution.
-
Prepare the BSA solution: Dissolve BSA in an aqueous solution (e.g., purified water or phosphate-buffered saline).
-
Nanoparticle Formation: Slowly pour the this compound I solution into the BSA solution while stirring. A mass ratio of 1:100 (this compound I to BSA) has been reported to be effective.
-
Incubation: Continue stirring the mixture at room temperature for approximately 4 hours to allow for the formation of stable nanoparticles.
Data Summary
The following table summarizes the key physicochemical properties of this compound I.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₄O₃ | [2] |
| Molecular Weight | 278.30 g/mol | [2] |
| Appearance | Red powder | [1][2] |
| Aqueous Solubility (est.) | 12.9 mg/L | [1] |
| Ethanol Solubility | 1 mg/mL | [2] |
| DMSO Solubility | 3 - 3.85 mg/mL | [3][4] |
| LogP (estimated) | 3.93 | [1] |
References
- 1. This compound I - Wikipedia [en.wikipedia.org]
- 2. This compound I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound I | ROS | SARS-CoV | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility [mdpi.com]
- 6. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza [agris.fao.org]
Off-target effects of Dihydrotanshinone I in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Dihydrotanshinone I (DHTS) in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target effects of this compound I?
This compound I (DHTS) is a natural compound isolated from Salvia miltiorrhiza Bunge, known for its anti-cancer properties. Its primary intended effects are often related to the induction of apoptosis and cell cycle arrest in cancer cells. However, DHTS also exhibits numerous off-target effects that can influence experimental outcomes. These include modulation of various signaling pathways, inhibition of cytochrome P450 enzymes, and potential cardiotoxicity through hERG channel inhibition.[1][2][3]
Q2: In which cell lines have the anti-proliferative effects of this compound I been observed?
DHTS has demonstrated anti-proliferative activity across a range of human cancer cell lines, including but not limited to hepatocellular carcinoma (SK-HEP-1, Huh-7, HepG2), gastric cancer (AGS, HGC27), colon cancer (HCT116), leukemia (HL-60, K562/ADR), osteosarcoma (U-2 OS), and breast cancer (MDA-MB-231, 4T1, MCF-7, SKBR-3).[1][2][4][5][6][7][8] It is important to note that the potency of DHTS can vary significantly between cell lines.
Q3: Does this compound I affect normal cells?
Yes, studies have shown that DHTS can be toxic to normal cells at certain concentrations. For instance, toxicity has been observed in normal liver MIHA cells at concentrations as low as 1.5625 µM.[4] However, in some cases, a therapeutic window exists where DHTS is more cytotoxic to cancer cells than to normal cells.[4] Researchers should always determine the cytotoxicity of DHTS in a relevant normal cell line as a control.
Troubleshooting Guide
Unexpected Cytotoxicity or Lack of Efficacy
Issue: Higher or lower than expected cytotoxicity is observed in our cell line.
Possible Causes & Solutions:
-
Cell Line Variability: The sensitivity of different cell lines to DHTS varies. Refer to the quantitative data tables below to see if IC50 values have been reported for your cell line. If not, it is crucial to perform a dose-response experiment to determine the IC50 in your specific model.
-
Compound Purity and Handling: Ensure the purity of the this compound I used. Impurities can lead to inconsistent results. DHTS is a lipophilic compound; ensure it is properly dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in your assay is consistent and non-toxic to the cells.
-
Assay-Specific Issues:
-
MTT/SRB Assay: Cell density can influence results. Ensure optimal cell seeding density so that cells are in the logarithmic growth phase throughout the experiment.
-
Apoptosis/Cell Cycle Assays: The timing of analysis is critical. DHTS can induce both apoptosis and cell cycle arrest, and the dominant effect may be time-dependent.[1][9] Consider performing a time-course experiment.
-
Inconsistent Signaling Pathway Results
Issue: We are not observing the expected changes in a particular signaling pathway (e.g., Akt, MAPK).
Possible Causes & Solutions:
-
Cellular Context: The signaling pathways affected by DHTS can be cell-type specific. For example, in SK-HEP-1 cells, DHTS has been shown to regulate the AMPK/Akt/mTOR and MAPK pathways.[1] In gastric cancer cells, the PTPN11/p38 pathway is implicated.[2]
-
Off-Target Kinase Inhibition: DHTS may have a broader kinase inhibitor profile than initially anticipated. If your results are inconsistent with a specific pathway, consider that DHTS might be acting on an upstream or parallel pathway.
-
Experimental Timing: The kinetics of pathway activation or inhibition can be rapid. Analyze protein phosphorylation or expression at multiple time points after DHTS treatment.
Quantitative Data Summary
Table 1: Anti-proliferative Activity of this compound I in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| SK-HEP-1 | Hepatocellular Carcinoma | SRB | Not specified, but potent | Not specified | [1] |
| Huh-7 | Hepatocellular Carcinoma | MTT | < 3.125 | Not specified | [4] |
| HepG2 | Hepatocellular Carcinoma | MTT | < 3.125 | Not specified | [4][10] |
| U-2 OS | Osteosarcoma | MTT | 3.83 ± 0.49 | 24 | [5] |
| U-2 OS | Osteosarcoma | MTT | 1.99 ± 0.37 | 48 | [5] |
| HL-60 | Promyelocytic Leukemia | MTT | ~1.73 (0.51 µg/mL) | 24 | [6] |
| HCT116/OXA | Oxaliplatin-Resistant Colorectal Cancer | CCK-8 | Not specified, but effective | 48 | [7] |
| MDA-MB-231 | Breast Cancer | Not specified | 117.71 | Not specified | [8] |
| 4T1 | Breast Cancer | Not specified | 6.97 | Not specified | [8] |
| MCF-7 | Breast Cancer | Not specified | 34.11 | Not specified | [8] |
| SKBR-3 | Breast Cancer | Not specified | 17.87 | Not specified | [8] |
| HUVEC | Endothelial Cells | Not specified | ~4.6 (1.28 µg/mL) | Not specified | [11] |
Table 2: Inhibition of Cytochrome P450 Enzymes by this compound I
| Enzyme | Inhibition Type | Ki (µM) | Reference |
| CYP1A2 | Competitive | 0.53 | [3] |
| CYP2C9 | Competitive | 1.92 | [3] |
| CYP2E1 | Uncompetitive | Not specified | [3] |
| CYP3A4 | Noncompetitive | 2.11 | [3] |
Key Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound I or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound I for a specified time (e.g., 24 hours).[1]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound I at the desired concentrations and for the appropriate duration (e.g., 48 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Visualizations
Caption: this compound I and the AMPK/Akt/mTOR pathway.
Caption: Inhibition of the EGFR signaling pathway by this compound I.
Caption: Troubleshooting logic for unexpected DHTS experimental results.
References
- 1. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Major tanshinones of Danshen (Salvia miltiorrhiza) exhibit different modes of inhibition on human CYP1A2, CYP2C9, CYP2E1 and CYP3A4 activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activity of this compound I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound I inhibits angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
Determining the optimal treatment duration for Dihydrotanshinone I
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal treatment duration for Dihydrotanshinone I (DHTS) in experimental settings. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for determining the effective concentration and duration of this compound I treatment for my cancer cell line?
A1: The effective concentration and duration of DHTS treatment are highly dependent on the specific cancer cell line. A common starting point is to perform a dose-response and time-course experiment to determine the half-maximal inhibitory concentration (IC50) at various time points. For example, in SK-HEP-1 human hepatocellular carcinoma cells, the IC50 values were found to be 7.8 µM, 2.8 µM, and 1.3 µM for 24, 48, and 72-hour incubations, respectively[1]. In human osteosarcoma U-2 OS cells, the IC50 was 3.83 µM for a 24-hour treatment and 1.99 µM for a 48-hour treatment[2].
Recommendation: Begin with a broad range of concentrations (e.g., 0.1 to 50 µM) and test at 24, 48, and 72 hours. This will provide a comprehensive overview of your cell line's sensitivity to DHTS.
Q2: How long should I treat my cells with this compound I to observe effects on cell signaling pathways?
A2: Significant changes in cell signaling pathways can often be observed within 24 to 48 hours of DHTS treatment. For instance, in SK-HEP-1 cells, a 24-hour treatment was sufficient to observe concentration-dependent increases in p-AMPK and decreases in p-mTOR, p-ERK1/2, and p-p38 MAPK levels[1]. Similarly, a 48-hour treatment of Huh-7 and HepG2 cells with DHTS showed significant effects on the phosphorylation of EGFR and its downstream targets like AKT and STAT3[3].
Troubleshooting: If you do not observe changes in your target signaling pathway after 24 or 48 hours, consider the following:
-
Concentration: Ensure the DHTS concentration is appropriate for your cell line, ideally around the IC50 value for the chosen time point.
-
Cell Density: Plate cells at a consistent density, as confluence can affect signaling.
-
Protein Extraction: Optimize your protein lysis and extraction protocol to ensure the stability of your target proteins and their phosphorylated forms.
Q3: What is a typical duration for in vivo studies using this compound I?
A3: In vivo studies often require longer treatment durations to observe significant effects on tumor growth and metastasis. For example, in a 4T1 breast cancer orthotopic nude mouse model, treatment with DHTS at 20 mg/kg for 25 days significantly inhibited tumor volume and lung metastasis[4]. The optimal duration will depend on the tumor model, the route of administration, and the dosage used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on various cancer cell lines[2][4].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound I (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is based on methodologies used to study the effects of DHTS on signaling pathways[1][3].
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound I for 24 or 48 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
| Cell Line | Assay | Treatment Duration | Key Findings | Reference |
| SK-HEP-1 (Hepatocellular Carcinoma) | Cell Viability | 24, 48, 72 hours | IC50: 7.8, 2.8, 1.3 µM | [1] |
| SK-HEP-1 (Hepatocellular Carcinoma) | Western Blot | 24 hours | Increased p-AMPK; Decreased p-mTOR, p-ERK1/2, p-p38 | [1] |
| U-2 OS (Osteosarcoma) | Cell Viability | 24, 48 hours | IC50: 3.83, 1.99 µM | [2] |
| U-2 OS (Osteosarcoma) | Cell Cycle Analysis | 24 hours | G0/G1 phase arrest | [5] |
| Huh-7 & HepG2 (Hepatocellular Carcinoma) | Apoptosis Assay | 48 hours | Dose-dependent increase in apoptosis | [3] |
| Huh-7 & HepG2 (Hepatocellular Carcinoma) | Western Blot | 48 hours | Inhibition of EGFR, p-AKT, p-STAT3 | [3] |
| 4T1 (Breast Cancer) | Cell Migration | 24, 48 hours | Inhibition of cell migration | [4] |
| 4T1 (Breast Cancer) | In vivo Tumor Growth | 25 days | Inhibition of tumor volume and lung metastasis | [4] |
| HCT116/OXA (Colorectal Cancer) | Cell Viability | 48 hours | Inhibition of proliferation in oxaliplatin-resistant cells | [6] |
| HCT116/OXA (Colorectal Cancer) | Apoptosis & Cell Cycle | 48 hours | Induced apoptosis and S, G2/M phase arrest | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways modulated by this compound I.
Caption: General experimental workflow for studying this compound I.
References
- 1. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dihydrotanshinone I (DHTS) Resistance in Cancer Therapy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to Dihydrotanshinone I (DHTS) and the development of drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound I (DHTS) and what is its primary anti-cancer mechanism?
A1: this compound I (DHTS) is a lipophilic phenanthraquinone compound extracted from the traditional Chinese medicine Salvia miltiorrhiza Bunge (Danshen).[1] Its anti-cancer effects are multifaceted and include inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and preventing tumor cell invasion and metastasis.[1] DHTS has been shown to exert its effects by modulating various signaling pathways, including the PI3K/AKT, STAT3, EGFR, and Keap1-Nrf2 pathways.[2][3][4][5]
Q2: We are observing a decrease in the efficacy of DHTS in our long-term cell culture experiments. Could this be due to acquired resistance?
A2: Yes, it is highly probable that your cancer cell lines have developed acquired resistance to DHTS. This is a common phenomenon where cancer cells adapt to the presence of a drug, leading to reduced sensitivity over time. Mechanisms of resistance to DHTS can include the upregulation of drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), which actively remove the drug from the cell, and the activation of alternative pro-survival signaling pathways like the NF-κB pathway.[6]
Q3: What are the key signaling pathways to investigate when studying DHTS resistance?
A3: Based on current research, the following signaling pathways are crucial to investigate when studying resistance to DHTS:
-
Drug Efflux Pump Expression: Increased expression of ABCB1 (P-glycoprotein) is a primary mechanism of resistance to many chemotherapeutic agents, and DHTS has been shown to be a substrate for this pump.[6]
-
NF-κB Signaling: The activation of the NF-κB pathway can promote cell survival and upregulate anti-apoptotic proteins, thereby counteracting the cytotoxic effects of DHTS.[6][7][8]
-
PI3K/AKT/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Its sustained activation can confer resistance to various anti-cancer drugs.
-
STAT3 Signaling: Constitutive activation of STAT3 is common in many cancers and is associated with tumor progression and drug resistance. DHTS is known to inhibit STAT3 phosphorylation.[2][4][5]
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) pathway, when activated, can drive cell proliferation and survival. DHTS has been shown to inhibit EGFR and its downstream effectors.[1][3]
Q4: Can DHTS be used in combination with other chemotherapeutic agents to overcome resistance?
A4: Yes, combination therapy is a promising strategy. DHTS has been shown to synergize with other chemotherapeutic drugs like cisplatin (B142131) and paclitaxel, potentially by downregulating resistance mechanisms such as ABCB1 expression.[6] When designing combination studies, it is crucial to determine the optimal concentrations and scheduling of each drug to maximize synergy and minimize toxicity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for DHTS in our cancer cell line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in the exponential growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Seeding Density | Uneven cell numbers per well can significantly impact results. Ensure a homogenous cell suspension before plating and use a consistent seeding density for each experiment. |
| DHTS Stock Solution and Dilutions | Prepare fresh DHTS stock solutions regularly in an appropriate solvent like DMSO. Ensure complete dissolution before preparing serial dilutions in culture medium. Protect stock solutions from light and store at the recommended temperature. |
| Assay Variability | Standardize all steps of your cell viability assay (e.g., incubation times, reagent concentrations). Include appropriate controls (vehicle control, positive control) in every experiment. |
| Data Analysis | Use a consistent non-linear regression model to fit the dose-response curve and calculate the IC50 value. Software such as GraphPad Prism is recommended for this purpose. |
Issue 2: No significant decrease in cell viability after DHTS treatment in a cell line previously known to be sensitive.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | This is a strong possibility. You will need to confirm this by comparing the IC50 of the current cell line to that of an early-passage, sensitive parental cell line. |
| Incorrect DHTS Concentration | Verify the concentration of your DHTS stock solution. If possible, confirm the purity and identity of the compound using analytical methods like HPLC or mass spectrometry. |
| Contamination of Cell Culture | Mycoplasma or other microbial contamination can alter cellular metabolism and drug response. Regularly test your cell lines for contamination. |
Issue 3: Difficulty in interpreting Western blot results for signaling pathway analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Antibody Specificity and Titration | Ensure you are using antibodies that are validated for your application and target species. Perform antibody titration experiments to determine the optimal concentration for a clear signal with minimal background. |
| Inconsistent Protein Loading | Quantify the protein concentration of your lysates using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to normalize your results. |
| Suboptimal Transfer and Blocking | Optimize the transfer conditions (time, voltage) for your specific proteins of interest. Ensure that the blocking step is sufficient to prevent non-specific antibody binding. |
| Timing of Lysate Collection | The activation state of signaling proteins can be transient. Perform a time-course experiment to determine the optimal time point to observe changes in protein phosphorylation or expression after DHTS treatment. |
Data Presentation
Table 1: Reported IC50 Values of this compound I (DHTS) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 |
| U-2 OS | Osteosarcoma | 1.99 ± 0.37 | 48 |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~2 | 24 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.8 | 72 |
| Huh-7 | Hepatocellular Carcinoma | < 3.125 | 48 |
| HepG2 | Hepatocellular Carcinoma | < 3.125 | 48 |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell viability assay used, cell density, and passage number.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of DHTS on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound I (DHTS) stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
DHTS Treatment: Prepare serial dilutions of DHTS in complete culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of DHTS. Include a vehicle control (medium with the same concentration of DMSO as the highest DHTS concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C, or until a visible color change is observed.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is for analyzing changes in the expression and phosphorylation of proteins involved in DHTS resistance.
Materials:
-
Parental and DHTS-resistant cancer cell lines
-
DHTS
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ABCB1, anti-p-NF-κB p65, anti-NF-κB p65, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-p-EGFR, anti-EGFR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed parental and resistant cells and treat with DHTS at the desired concentration and for the optimal duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the protein of interest to the loading control. Compare the protein expression/phosphorylation levels between different treatment groups.
Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by DHTS.
Materials:
-
Cancer cells treated with DHTS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After DHTS treatment, harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Cell Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Mandatory Visualizations
Caption: Experimental workflow for investigating and overcoming DHTS resistance.
Caption: Key signaling pathways involved in DHTS action and resistance.
References
- 1. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TFEB-NF-κB inflammatory signaling axis: a novel therapeutic pathway of this compound I in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of TNF-α-induced NF-κB signaling pathway and anti-cancer therapeutic response of this compound I - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Dihydrotanshinone I toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the toxicity of Dihydrotanshinone I (DHTS) in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant toxicity in our normal cell line control experiments with this compound I. What is the expected selective cytotoxicity of DHTS?
A1: this compound I has demonstrated selective cytotoxicity, showing more potent effects against various cancer cell lines compared to their normal counterparts.[1][2] For instance, in hepatocellular carcinoma studies, DHTS showed a stronger and more significant cytotoxic effect on Huh-7 and HepG2 cancer cells compared to the normal liver cell line MIHA at concentrations above 3.125 µM.[1] Similarly, DHTS inhibited the growth of breast cancer cells more strongly than normal breast epithelial cells (MCF-10a).[2] However, it's important to note that DHTS is not entirely devoid of toxicity to normal cells, with cytotoxic effects observed in MIHA cells at concentrations as low as 1.5625 µM.[1] The selectivity is dose-dependent. We recommend performing a dose-response curve to determine the optimal concentration with the highest selectivity for your specific cancer and normal cell lines.
Q2: What are the primary mechanisms through which DHTS exerts its cytotoxic effects? Understanding this might help us identify countermeasures for normal cells.
A2: The cytotoxic effects of DHTS in cancer cells are multifactorial and involve the induction of apoptosis, DNA damage, and cell cycle arrest.[3] Key signaling pathways implicated in the anti-tumor activity of DHTS include the inhibition of the EGFR, JAK2/STAT3, and PI3K/AKT pathways.[1][4] Furthermore, DHTS is known to induce oxidative stress through the production of reactive oxygen species (ROS), which plays a crucial role in its anti-cancer activity.[5] It also modulates the Keap1-Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.[5][6]
Q3: Is there a way to protect our normal cells from DHTS-induced toxicity without compromising its anti-cancer effects?
A3: While research on specific protective agents for normal cells against DHTS toxicity is ongoing, a primary strategy is careful dose selection to exploit the therapeutic window where cancer cells are more sensitive than normal cells. Given that a significant mechanism of DHTS-induced toxicity is the induction of oxidative stress, exploring the use of antioxidants as protective agents for normal cells could be a potential strategy. However, it is crucial to validate that any protective agent does not also diminish the anti-cancer efficacy of DHTS.
Q4: We are planning to assess the toxicity of DHTS. What are the recommended concentrations to start with for both cancer and normal cell lines?
A4: The effective concentration of DHTS can vary significantly depending on the cell line. Based on published data, for many cancer cell lines, IC50 values are in the low micromolar range. For example, the IC50 for U-2 OS osteosarcoma cells was found to be 3.83 µM for a 24-hour treatment.[7] For hepatocellular carcinoma cells Huh-7 and HepG2, significant inhibition of proliferation was observed at 3.125 µM.[1] In contrast, toxicity in the normal rat kidney cell line NRK-49F was weaker, with an IC50 of 25.00 µM.[7] We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to establish a dose-response curve for your specific cell lines of interest.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity observed in normal cells at concentrations effective against cancer cells. | The therapeutic window for your specific cell lines may be narrow. | Perform a detailed dose-response analysis with smaller concentration increments to precisely determine the IC50 values for both your cancer and normal cell lines. Consider reducing the treatment duration. |
| Inconsistent results in cytotoxicity assays. | DHTS solubility and stability issues. Experimental variability. | Ensure complete solubilization of DHTS in DMSO before diluting in culture medium. Prepare fresh stock solutions regularly. Standardize cell seeding density and treatment duration across all experiments. |
| Difficulty in interpreting the mechanism of toxicity. | Multiple signaling pathways are affected by DHTS. | Use specific inhibitors for pathways of interest (e.g., EGFR, STAT3, PI3K) to dissect the primary mechanism of action in your cell model. Measure markers of apoptosis (e.g., caspase activation), cell cycle progression, and oxidative stress (e.g., ROS levels) to characterize the cellular response. |
Quantitative Data Summary
Table 1: IC50 Values of this compound I in Various Cell Lines
| Cell Line | Cell Type | Cancer/Normal | IC50 (µM) | Treatment Duration (h) | Reference |
| U-2 OS | Human Osteosarcoma | Cancer | 3.83 ± 0.49 | 24 | [7] |
| U-2 OS | Human Osteosarcoma | Cancer | 1.99 ± 0.37 | 48 | [7] |
| HeLa | Human Cervical Cancer | Cancer | 15.48 ± 0.98 | Not Specified | [7] |
| NRK-49F | Normal Rat Kidney | Normal | 25.00 ± 1.98 | Not Specified | [7] |
| MDA-MB-231 | Human Breast Cancer | Cancer | 117.71 | 24 | [2] |
| 4T1 | Mouse Mammary Carcinoma | Cancer | 6.97 | 24 | [2] |
| MCF-7 | Human Breast Cancer | Cancer | 34.11 | 24 | [2] |
| SKBR-3 | Human Breast Cancer | Cancer | 17.87 | 24 | [2] |
| MCF-10a | Human Breast Epithelial | Normal | Higher than breast cancer cells | 24 | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells (e.g., 8 x 10³ cells/well for Huh-7, HepG2, and MIHA cells) in a 96-well plate and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with a range of DHTS concentrations (e.g., 0-200 µM) for the desired duration (e.g., 48 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of DHTS for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., EGFR, p-EGFR, STAT3, p-STAT3, Nrf2, Keap1, β-actin) overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathways modulated by this compound I in cancer cells.
Caption: General experimental workflow for evaluating DHTS cytotoxicity.
References
- 1. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of this compound I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 5. This compound I inhibits ovarian tumor growth by activating oxidative stress through Keap1-mediated Nrf2 ubiquitination degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Issues with Dihydrotanshinone I in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Dihydrotanshinone I. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of the compound throughout your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound I.
Question: I am observing a decrease in the purity of my this compound I solid compound over time, even when stored at the recommended temperature. What could be the cause?
Answer: Several factors could contribute to the degradation of this compound I in its solid state:
-
Exposure to Light: this compound I contains chromophores that absorb light at wavelengths greater than 290 nm, which may make it susceptible to photodegradation.[1] Ensure the compound is stored in a light-protected container (e.g., an amber vial).
-
Temperature Fluctuations: Frequent temperature changes can accelerate the degradation of chemical compounds. Ensure the storage freezer or refrigerator maintains a stable temperature.
-
Exposure to Moisture: Although the compound is in a solid state, exposure to humidity can initiate degradation. Store the compound in a desiccated environment.
To identify the issue, it is recommended to perform a purity analysis using High-Performance Liquid Chromatography (HPLC) on a sample that has been properly stored and compare it to the suspect sample.
Question: My this compound I solution has changed color/appears to have precipitated after storage. Is it still usable?
Answer: A change in color or the appearance of a precipitate in a this compound I solution is a strong indicator of degradation or precipitation. This compound I is known to be unstable in aqueous solutions.[2] Additionally, in dimethyl sulfoxide (B87167) (DMSO), it can be converted to Tanshinone I.
It is not recommended to use a solution that has changed in appearance. To investigate the cause, you can analyze the solution by HPLC to identify any degradation products. To prevent this in the future, prepare fresh solutions before each experiment or store aliquoted stock solutions at -80°C for no longer than one year.[1][3][4]
Question: I am seeing inconsistent results in my cell-based assays using this compound I. Could this be related to compound stability?
Answer: Yes, inconsistent results in biological assays are often linked to compound stability issues. The degradation of this compound I in solution can lead to a lower effective concentration of the active compound, resulting in variability between experiments.
To troubleshoot this, consider the following:
-
Solution Age: Use freshly prepared solutions for each experiment whenever possible.
-
Solvent Choice: Be aware of the potential for degradation in DMSO. If using aqueous buffers, the instability will be more pronounced.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solutions by preparing single-use aliquots.
-
Purity Verification: Regularly check the purity of your stock solution using an analytical technique like HPLC.
Below is a logical workflow to troubleshoot inconsistent results:
Frequently Asked Questions (FAQs)
Question: What are the recommended long-term storage conditions for this compound I?
Answer: The recommended storage conditions for this compound I vary depending on whether it is in solid form or in a solvent.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[3][4] |
| 4°C (desiccated) | Not specified, but offered by some suppliers[5] | |
| 2-8°C | Not specified, but offered by some suppliers[6][7][8] | |
| In Solvent | -80°C | Up to 1 year[3][4] |
| -20°C | Up to 6 months[1] |
Question: What are the recommended solvents for this compound I and what are its solubility limits?
Answer: this compound I is soluble in several organic solvents. The following table summarizes its solubility.
| Solvent | Concentration |
| DMSO | 3.85 mg/mL (13.83 mM)[3] |
| 3 mg/mL (10.77 mM)[4] | |
| 2.85 mg/mL (10.24 mM)[4] | |
| 7 mg/mL (25.15 mM)[4] | |
| 80 mg/mL (287.45 mM)[4] | |
| Ethanol | 1 mg/mL[8][9] |
Note on DMSO: It is recommended to use fresh DMSO as moisture-absorbing DMSO can reduce the solubility of this compound I.[4] Sonication may be required to fully dissolve the compound.[3]
Question: How should I prepare stock solutions of this compound I?
Answer: To prepare a stock solution, weigh the desired amount of this compound I powder and dissolve it in an appropriate solvent, such as DMSO, at a known concentration. It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for up to one year or -20°C for up to six months.[1][4]
Question: What is the known stability of this compound I in solution?
Answer: this compound I has limited stability in solutions. It is known to be unstable in aqueous solutions, and its concentration can decrease after 24 hours.[2] In DMSO, this compound I can be converted to Tanshinone I. Therefore, it is highly recommended to use freshly prepared solutions for experiments.
Experimental Protocols
Protocol for Forced Degradation Study of this compound I
This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound I in a suitable solvent like methanol (B129727) or acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At various time points (e.g., 1, 2, 4, 8 hours), take an aliquot, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 12 hours.
-
At various time points, take an aliquot and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound I in a petri dish.
-
Expose to dry heat at 80°C in an oven for 48 hours.
-
At various time points, take a sample, dissolve it in a suitable solvent, and dilute it for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound I to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
HPLC Method for Purity Analysis of this compound I
The following HPLC method can be used to assess the purity of this compound I and detect degradation products.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-15 min: 90% A to 60% A
-
15-19 min: 60% A to 36% A
-
19-32 min: 36% A to 10% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 288 nm
Signaling Pathways and Workflows
This compound I Induced Apoptosis Signaling Pathway
This compound I and the EGFR Signaling Pathway
General Experimental Workflow for this compound I
References
- 1. This compound I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. mdpi.com [mdpi.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validating Dihydrotanshinone I purity and identity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dihydrotanshinone I.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound I?
A1: Commercially available this compound I typically has a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1][2][3] Some suppliers may offer higher purity grades, such as 99.57% or higher.[4][5] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific lot you are using.[6][7]
Q2: How can I confirm the identity of my this compound I sample?
A2: The identity of this compound I should be confirmed using a combination of analytical techniques. Mass Spectrometry (MS) is used to confirm the molecular weight (278.30 g/mol ), and Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the chemical structure, which should be consistent with the known structure of this compound I.[1][8][9][10][11][12] Comparing the retention time of your sample to a certified reference standard using a validated HPLC method also serves as a method of confirmation.[13][14]
Q3: What are the optimal storage conditions for this compound I?
A3: this compound I should be stored at -20°C for long-term stability.[3] For short-term storage, 2-8°C is acceptable.[2] It is supplied as a red powder.[9][15]
Q4: In what solvents is this compound I soluble?
A4: this compound I is soluble in ethanol (B145695) at a concentration of 1 mg/mL, resulting in a clear orange to red solution.[2][9][15] It is also soluble in DMSO, with solubility reported at concentrations ranging from 3 mg/mL to 80 mg/mL.[16] For cell-based assays, it is recommended to use fresh DMSO as moisture can reduce solubility.[16]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution or Peak Tailing | Incorrect mobile phase composition or pH. | Optimize the mobile phase. For tanshinones, a common mobile phase is a mixture of methanol (B129727) and water, sometimes with the addition of acetic acid.[17] Adjusting the gradient or the organic modifier concentration can improve separation.[18] |
| Column degradation or contamination. | Flush the column with a strong solvent.[19] If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[20] | |
| Column overloading. | Reduce the injection volume or the sample concentration.[18][19] | |
| Inconsistent Retention Times | Poor column equilibration. | Ensure the column is adequately equilibrated with the mobile phase before each injection, which may require at least 10 column volumes.[19][21] |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature.[19][20] | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[18][19] | |
| Baseline Noise or Drift | Contaminated mobile phase or detector flow cell. | Use HPLC-grade solvents and filter them before use.[18] Flush the detector flow cell with a strong, appropriate solvent.[19] |
| Air bubbles in the system. | Degas the mobile phase using sonication or an inline degasser. Purge the pump to remove any trapped air bubbles.[18][19] | |
| Ghost Peaks | Contamination in the injector or sample carryover. | Clean the injector and syringe. Run blank injections between samples to check for carryover.[21][22] |
| Impurities in the mobile phase. | This is particularly problematic in gradient elution. Use high-purity solvents and prepare fresh mobile phase.[22] |
Mass Spectrometry (MS) Identity Confirmation Issues
| Problem | Potential Cause | Recommended Solution |
| Incorrect Molecular Ion Peak (m/z) | The compound is not this compound I or is impure. | Verify the purity of the sample using HPLC. If the sample is pure, re-run the MS analysis, ensuring the instrument is properly calibrated. The expected molecular formula is C18H14O3, with a molecular weight of 278.30.[7][9] |
| Formation of adducts (e.g., with sodium or potassium). | This is common in electrospray ionization (ESI). Look for peaks corresponding to [M+Na]+ or [M+K]+ in addition to [M+H]+. The use of ammonium (B1175870) formate (B1220265) in the mobile phase can sometimes help in obtaining a clean protonated molecule.[23] | |
| Poor Fragmentation or Unclear MS/MS Spectrum | Insufficient collision energy. | Optimize the collision energy to achieve characteristic fragmentation of the parent ion. |
| The concentration of the analyte is too low. | Increase the concentration of the sample being infused or injected. |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This protocol is a general guideline based on methods reported for the analysis of tanshinones.[17][24]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (A) and water (B), often with 0.1-0.5% acetic acid added to the water. A typical gradient might be: 0-45 min, 55-90% A.[25] An isocratic mobile phase of methanol-water (81:19, v/v) has also been reported.[24]
-
Detection Wavelength: Monitor at 243 nm for this compound I.[24]
-
Sample Preparation: Prepare a stock solution of this compound I in methanol or ethanol. Further dilute with the mobile phase to an appropriate concentration (e.g., 0.1-100 µg/mL).[17]
-
Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Protocol 2: Identity Confirmation by LC-MS/MS
This protocol is adapted from methods used for the determination of tanshinones in biological matrices.[8][23]
-
Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use an HPLC method similar to the one described in Protocol 1. A rapid elution may be achieved using an Atlantis dC18 column with a mobile phase of methanol and 10 mM ammonium formate (pH 6.5) (85:15, v/v).[23]
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Selected Reaction Monitoring (SRM) for quantitative analysis or full scan for qualitative analysis.
-
Precursor Ion: m/z 279 [M+H]+.
-
Product Ions: Characteristic product ions should be determined by performing a product ion scan on the precursor ion.
-
-
Sample Preparation: Dissolve this compound I in methanol and dilute to an appropriate concentration for infusion or injection.
-
Analysis: The presence of the correct precursor ion and its characteristic product ions confirms the identity of the compound.[26]
Visualizations
Caption: Experimental workflow for validating this compound I purity and identity.
Caption: Key signaling pathways modulated by this compound I.[27][28][29]
References
- 1. molnova.cn [molnova.cn]
- 2. This compound I - Lifeasible [lifeasible.com]
- 3. raybiotech.com [raybiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound I | ROS | SARS-CoV | TargetMol [targetmol.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound I = 98 HPLC 87205-99-0 [sigmaaldrich.com]
- 8. Structural elucidation of metabolites of tanshinone I and its analogue this compound I in rats by HPLC-ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound I - Wikipedia [en.wikipedia.org]
- 10. bionmr.unl.edu [bionmr.unl.edu]
- 11. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 12. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 13. 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 14. sisu.ut.ee [sisu.ut.ee]
- 15. This compound I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. asianpubs.org [asianpubs.org]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Simultaneous determination of tanshinone I, this compound I, tanshinone IIA and cryptotanshinone in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study of a standardized fraction of Salvia miltiorrhiza, PF2401-SF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. 2.6. Identity confirmation by MS – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 27. This compound I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrotanshinone I and Fluorescence-Based Assays
This technical support center provides troubleshooting guidance for researchers using Dihydrotanshinone I in fluorescence-based assays. This compound I, a bioactive compound isolated from Salvia miltiorrhiza, is increasingly used in various biological studies. However, its potential to interfere with fluorescence-based detection methods can be a source of experimental artifacts. This guide offers answers to frequently asked questions and detailed protocols to identify and mitigate such interference.
Frequently Asked Questions (FAQs)
Q1: Can this compound I interfere with my fluorescence-based assay?
A: Yes, like many small molecules, this compound I has the potential to interfere with fluorescence-based assays. The two primary modes of interference are autofluorescence and fluorescence quenching.[1]
Q2: Is this compound I fluorescent?
A: Current literature suggests that this compound I is not intrinsically fluorescent under typical biological assay conditions. Some related tanshinone compounds have been shown to be non-fluorescent in their natural state but can be chemically modified to become fluorescent. This suggests that autofluorescence from this compound I is unlikely to be a significant source of interference.
Q3: What is fluorescence quenching and could this compound I cause it?
A: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[2] This can occur through various mechanisms, including collisional quenching and static quenching.[3] this compound I contains a quinone-like moiety, and quinone structures are known to sometimes act as fluorescence quenchers.[4][5] Therefore, it is theoretically possible that this compound I could quench the signal of your fluorescent probe, potentially leading to false-negative or underestimated results.
Q4: My assay shows a decrease in fluorescence signal in the presence of this compound I. Does this confirm it's a quencher?
A: Not necessarily. While quenching is a possibility, a decrease in signal could also be a true biological effect of the compound. It is crucial to perform control experiments to distinguish between genuine biological activity and assay interference.
Q5: How can I test for interference by this compound I in my specific assay?
A: You should perform two key control experiments:
-
Autofluorescence Check: Measure the fluorescence of this compound I in your assay buffer at the excitation and emission wavelengths of your fluorophore, but without the fluorescent probe or any biological components.
-
Quenching Check: Measure the fluorescence of your fluorescent probe in the assay buffer with and without this compound I. A significant decrease in fluorescence in the presence of the compound suggests quenching.
Detailed protocols for these checks are provided in the "Experimental Protocols" section.
Troubleshooting Guide
If you suspect that this compound I is interfering with your assay, refer to the following table for troubleshooting suggestions.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpectedly high fluorescence signal in wells containing this compound I. | Compound Autofluorescence | Perform an autofluorescence check as described in Protocol 1. If autofluorescence is confirmed, subtract the signal from the compound-only control from your experimental wells. |
| Fluorescence signal is lower than expected or decreases with increasing concentrations of this compound I. | Fluorescence Quenching | Perform a quenching check as described in Protocol 2. If quenching is confirmed, consider using a different fluorophore with a larger Stokes shift or different excitation/emission wavelengths. |
| Inconsistent or variable results between replicate wells. | Compound Precipitation | Visually inspect the wells for any signs of precipitation. Measure the absorbance of the wells at a wavelength where the compound does not absorb (e.g., 600 nm) to check for light scattering. If precipitation is an issue, you may need to adjust the compound concentration or the assay buffer composition. |
| Assay signal is at the lower limit of detection. | Suboptimal Assay Conditions | Re-evaluate your assay parameters, such as probe concentration, incubation times, and instrument settings (gain, exposure). |
Quantitative Data Summary
| Compound | UV Absorbance Maxima (λmax) |
| This compound I | 215, 241, 290 nm |
Note: The absence of significant absorbance in the visible region of the spectrum further supports the low likelihood of autofluorescence interference with commonly used fluorophores that excite at >400 nm.
Experimental Protocols
Protocol 1: Autofluorescence Assessment
Objective: To determine if this compound I exhibits intrinsic fluorescence at the wavelengths used in your assay.
Materials:
-
This compound I stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates
Procedure:
-
Prepare a serial dilution of this compound I in your assay buffer at the concentrations you plan to use in your experiment.
-
Add these dilutions to the wells of a black, clear-bottom microplate.
-
Include wells with assay buffer only as a blank control.
-
Set the microplate reader to the excitation and emission wavelengths of the fluorophore used in your primary assay.
-
Measure the fluorescence intensity of each well.
Interpretation: If the fluorescence intensity of the wells containing this compound I is significantly higher than the blank, the compound is autofluorescent under your experimental conditions.
Protocol 2: Quenching Assessment
Objective: To determine if this compound I quenches the fluorescence of your probe.
Materials:
-
This compound I stock solution
-
Your fluorescent probe/dye
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your primary assay.
-
Prepare a serial dilution of this compound I in the assay buffer.
-
In the microplate, add the fluorescent probe solution to a set of wells.
-
To these wells, add the serial dilutions of this compound I.
-
Include control wells containing the fluorescent probe with assay buffer instead of the this compound I dilution.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity of each well using the appropriate excitation and emission wavelengths.
Interpretation: A concentration-dependent decrease in the fluorescence signal in the presence of this compound I indicates a quenching effect.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for fluorescence assay interference.
Caption: Example of a biological mechanism leading to a change in fluorescence.
References
- 1. This compound I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Adjusting pH for optimal Dihydrotanshinone I activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Dihydrotanshinone I, with a specific focus on the impact of pH on its activity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the biological activity of this compound I in in vitro experiments?
While a definitive pH-activity profile for this compound I has not been extensively published, most preclinical studies demonstrating its efficacy in cancer and inflammatory models are conducted in standard cell culture media buffered to a physiological pH of 7.2-7.4 .[1][2] This suggests that this compound I is biologically active within this neutral to slightly alkaline range. For optimal and reproducible results, it is recommended to maintain the pH of your experimental setup within this physiological range.
Q2: How does pH affect the stability and solubility of this compound I?
Direct and comprehensive stability data for this compound I across a wide pH range is limited. However, studies on the structurally related compound, cryptotanshinone (B1669641), indicate that it is most stable in a pH range of 8.0 to 12.0.[3] Degradation of cryptotanshinone has been observed at a pH below 2.0, with structural modifications occurring at a pH above 11.0.[3] In terms of solubility, for related tanshinones, a pH range of 10.0 to 12.0 has been shown to favor aqueous dissolution.[3] For this compound I, one study on a specific extraction method found that a pH of 6.0 was optimal.
It is important to note that this compound I is a lipophilic compound with low aqueous solubility.[4] It is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare stock solutions before being diluted in aqueous experimental media.[5][6][7]
Q3: Can I adjust the pH of my cell culture medium when treating with this compound I?
It is generally not recommended to significantly alter the pH of cell culture medium, as this can induce cellular stress and affect normal physiological processes, confounding the experimental results.[1] Most cell lines are cultured in media buffered with a bicarbonate-CO2 system to maintain a stable physiological pH (around 7.2-7.4).[2] If your experimental design requires a pH outside of this range, it is crucial to include appropriate controls to account for the effects of pH on the cells themselves. For short-term experiments, non-volatile buffers like HEPES can be used to maintain a constant pH, but their potential effects on the experiment should be evaluated.
Q4: What are the known signaling pathways affected by this compound I?
This compound I has been shown to modulate several key signaling pathways involved in cancer and inflammation. These include:
-
Keap1-Nrf2 Signaling Pathway: this compound I can inhibit the growth of certain cancer cells by regulating this pathway.
-
AMPK/Akt/mTOR Signaling Pathway: It has been shown to exert anti-proliferative effects through the regulation of this pathway.
-
MAPK Signaling Pathway: this compound I can suppress the phosphorylation of ERK1/2 and p38 MAPK.
-
JAK2/STAT3 Signaling Pathway: Inhibition of this pathway is another mechanism of its anti-cancer activity.
-
NLRP3 Inflammasome: this compound I can specifically inhibit the activation of the NLRP3 inflammasome.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent this compound I activity | pH instability of the experimental medium: Cellular metabolism can lead to acidification of the culture medium over time. | Monitor the pH of your culture medium regularly, especially for long-term experiments. Ensure your incubator's CO2 levels are stable. Consider using a medium with a stronger buffering capacity or supplementing with HEPES for short-term assays. |
| Precipitation of this compound I: Due to its low aqueous solubility, this compound I may precipitate out of solution upon dilution into aqueous media. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). When diluting into your final experimental medium, ensure rapid and thorough mixing. Avoid using a final concentration of the organic solvent that is toxic to your cells (typically <0.5% v/v). | |
| Degradation of this compound I: Although generally stable, prolonged exposure to extreme pH values or light can potentially degrade the compound. | Prepare fresh dilutions of this compound I from a frozen stock solution for each experiment. Store the stock solution protected from light at -20°C or -80°C. | |
| High background or off-target effects | pH-induced cellular stress: Deviations from the optimal physiological pH can stress cells and induce responses that are not specific to the activity of this compound I. | Maintain a stable physiological pH (7.2-7.4) in your cell culture experiments. Use appropriate vehicle controls (e.g., medium with the same concentration of the organic solvent used to dissolve this compound I). |
| Difficulty in dissolving this compound I | Inappropriate solvent: this compound I is poorly soluble in water. | Use a suitable organic solvent such as DMSO or ethanol to prepare a concentrated stock solution. Sonication may aid in dissolution.[6] |
Data Presentation
Table 1: pH-Dependent Stability and Solubility of Related Tanshinones
| Parameter | pH Range | Observation for Cryptotanshinone | Reference |
| Stability | 8.0 - 12.0 | Highest stability | [3] |
| < 2.0 | Prone to degradation | [3] | |
| > 11.0 | Structural modifications observed | [3] | |
| Solubility | 10.0 - 12.0 | Favored aqueous dissolution | [3] |
Table 2: Optimal pH for this compound I Extraction (Cloud Point Extraction Method)
| Compound | Optimal pH for Extraction | Reference |
| This compound I | 6.0 |
Experimental Protocols
1. Preparation of this compound I Stock Solution
-
Weigh the desired amount of this compound I powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
2. General Protocol for Cell-Based Assays (e.g., MTT, CCK-8)
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
On the following day, prepare serial dilutions of this compound I from the stock solution in a complete cell culture medium. The final concentration of the organic solvent (e.g., DMSO) should be consistent across all treatments and the vehicle control, and should not exceed a level toxic to the cells (typically <0.5% v/v).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound I or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT or CCK-8 reagent, incubate, and measure absorbance).
-
The pH of the culture medium should be monitored, especially for longer incubation times, to ensure it remains within the optimal physiological range.
Visualizations
Caption: Key signaling pathways modulated by this compound I.
Caption: General experimental workflow for in vitro studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound I | ROS | SARS-CoV | TargetMol [targetmol.com]
- 6. preprints.org [preprints.org]
- 7. This compound induces p53-independent but ROS-dependent apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrotanshinone I Degradation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation kinetics and byproducts of Dihydrotanshinone I. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound I and why is its stability important?
This compound I is a lipophilic bioactive compound extracted from the root of Salvia miltiorrhiza (Danshen). Its stability is a critical factor for ensuring the quality, efficacy, and safety of pharmaceutical formulations. Understanding its degradation profile is essential for developing stable dosage forms and establishing appropriate storage conditions.
Q2: What are the typical stress conditions that can cause degradation of this compound I?
Based on general guidelines for forced degradation studies (ICH Q1A) and data from related compounds like Tanshinone IIA, this compound I is likely susceptible to degradation under the following conditions:
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic environments.
-
Oxidation: Reaction with oxidizing agents.
-
Thermal Stress: Exposure to high temperatures.
-
Photodegradation: Exposure to light, particularly UV radiation.[1]
Q3: What are the known degradation pathways for tanshinones?
Studies on the metabolism of this compound I in rats have identified several biotransformation pathways, which may share similarities with chemical degradation pathways. These include dehydrogenation, hydroxylation, furan (B31954) ring cleavage, and oxidation.[2] One known conversion is that of this compound I to Tanshinone I.
Q4: Are there any known degradation kinetics for similar compounds?
Yes, a study on the chemical stability of Tanshinone IIA, a structurally related tanshinone, found that its degradation in solution follows pseudo-first-order kinetics. The degradation was observed to be significant under high temperature and light conditions.[1][3] This suggests that this compound I may exhibit similar kinetic behavior.
Troubleshooting Guides
Issue: Unexpectedly rapid degradation of this compound I in solution.
-
Possible Cause 1: Inappropriate Solvent.
-
Troubleshooting Step: this compound I has been reported to be unstable in certain solvents. For example, its conversion to Tanshinone I has been observed in dimethylsulfoxide (DMSO). Evaluate the compatibility of your chosen solvent with this compound I. Consider using alternative solvents like ethanol (B145695) or methanol (B129727) for stock solutions and dilute into aqueous buffers immediately before use.
-
-
Possible Cause 2: Exposure to Light.
-
Troubleshooting Step: Tanshinones are known to be light-sensitive.[1] Protect all solutions containing this compound I from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
-
-
Possible Cause 3: Inappropriate pH of the medium.
-
Troubleshooting Step: The stability of this compound I can be pH-dependent. Determine the pH of your experimental medium and assess if it is contributing to degradation. Perform preliminary stability studies across a pH range relevant to your application to identify the optimal pH for stability.
-
-
Possible Cause 4: High Temperature.
Issue: Appearance of unknown peaks in HPLC chromatograms.
-
Possible Cause: Formation of Degradation Byproducts.
-
Troubleshooting Step: The appearance of new peaks is a strong indicator of degradation. To identify these byproducts, perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light). Analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks. This data will be crucial for structural elucidation.
-
Quantitative Data
Table 1: Pseudo-First-Order Degradation Kinetics of Tanshinone IIA under Different Conditions
| Stress Condition | Temperature (°C) | Rate Constant (k) | Half-life (t½) |
| Thermal | 60 | Data not specified | Data not specified |
| 80 | Data not specified | Data not specified | |
| Light (4500 lx) | Room Temperature | Data not specified | Data not specified |
| pH | 3.0 | Data not specified | Data not specified |
| 5.0 | Data not specified | Data not specified | |
| 7.0 | Data not specified | Data not specified | |
| 9.0 | Data not specified | Data not specified | |
| 11.0 | Data not specified | Data not specified |
Note: Specific values for rate constants and half-lives from the cited study on Tanshinone IIA were not available in the abstract. Researchers should perform their own kinetic studies for this compound I to obtain precise data.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound I
This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound I in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid drug powder in a hot air oven at 105°C for 24 hours. Also, heat 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution in a transparent vial to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples using a stability-indicating HPLC-UV method. If unknown peaks are detected, further characterization using LC-MS is recommended.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound I from its potential degradation products.
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities. Start with a mobile phase consisting of A) 0.1% formic acid in water and B) acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound I (approximately 270 nm). A photodiode array (PDA) detector is beneficial for identifying the optimal detection wavelength for both the parent drug and its byproducts.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method validation should be performed according to ICH guidelines (Q2(R1)) to ensure the method is accurate, precise, specific, linear, and robust.
Visualizations
Caption: Workflow for this compound I forced degradation study.
Caption: Troubleshooting unexpected degradation of this compound I.
References
Cell line-specific responses to Dihydrotanshinone I treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrotanshinone I (DHTS).
Frequently Asked Questions (FAQs)
Q1: We are observing different IC50 values for this compound I in the same cancer cell line as reported in the literature. What could be the reason?
A1: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has a low passage number. Genetic drift in cell lines over time can alter drug sensitivity.
-
Assay Conditions: The IC50 value is highly dependent on the experimental conditions. Factors such as the initial cell seeding density, the duration of drug exposure (24h, 48h, or 72h), and the type of viability assay used (e.g., MTT, SRB, CCK-8) can significantly influence the outcome.
-
Compound Purity and Solvent: Verify the purity of your this compound I stock. The choice of solvent (e.g., DMSO) and its final concentration in the culture medium should be consistent and non-toxic to the cells.
-
Culture Medium Composition: Components in the cell culture medium, such as serum concentration, can interact with the compound and affect its bioavailability and efficacy.
Q2: this compound I is reported to induce G0/G1 cell cycle arrest, but we are observing arrest at the G2/M phase. Why is this happening?
A2: The phase of cell cycle arrest induced by this compound I can be cell line-specific. While G0/G1 arrest is observed in cell lines like U-2 OS and SK-HEP-1, G2/M arrest has been reported in gastric cancer cells and SMMC7721 hepatocellular carcinoma cells.[1][2] It is crucial to consider the specific genetic background and signaling pathway alterations of the cell line you are using. The observed G2/M arrest could be a valid, cell line-specific response.
Q3: We are not seeing the expected induction of apoptosis in our cell line after this compound I treatment. What are the possible reasons?
A3: Several factors could contribute to a lack of apoptosis induction:
-
Cell Line Resistance: The cell line you are using may be intrinsically resistant to this compound I-induced apoptosis due to alterations in apoptotic machinery (e.g., high expression of anti-apoptotic proteins like Bcl-2).
-
Sub-optimal Concentration and Time: Ensure you are using an appropriate concentration range and treatment duration. Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell line.
-
Alternative Cell Death Mechanisms: this compound I has been shown to induce other forms of cell death, such as necroptosis in gastric cancer cells and ferroptosis in glioma cells.[1][3] Consider investigating markers for these alternative cell death pathways.
-
Apoptosis Assay Sensitivity: The method used to detect apoptosis is important. For example, Annexin V/PI staining detects early and late apoptosis, while a TUNEL assay detects DNA fragmentation, a later apoptotic event.[2]
Q4: The activation of a specific signaling pathway (e.g., p38 MAPK) by this compound I in our experiments is inconsistent with published data for other cell lines. How should we interpret this?
A4: The signaling pathways modulated by this compound I are highly context-dependent and vary between different cancer cell types. For instance, this compound I has been shown to suppress the phosphorylation of ERK1/2 and p38 MAPK in SK-HEP-1 cells, while it can trigger p38 MAPK activation in HepG2 cells.[4][5] This highlights the cell line-specific responses to the compound. Your results are likely valid for your experimental system and may reveal a novel mechanism of action in that context.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
| Incomplete dissolution of DHTS | Ensure this compound I is fully dissolved in the solvent before diluting in culture medium. Vortex thoroughly. |
| Pipetting errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: Difficulty in detecting changes in signaling protein phosphorylation by Western blot.
| Possible Cause | Troubleshooting Step |
| Sub-optimal time point for analysis | Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 6h, 24h) to identify the peak of phosphorylation. |
| Protein degradation | Add phosphatase and protease inhibitors to your lysis buffer immediately before use. Keep samples on ice at all times. |
| Insufficient antibody quality | Use a validated antibody specific for the phosphorylated form of the protein. Run appropriate positive and negative controls. |
| Low protein expression | Increase the amount of protein loaded onto the gel. Consider using a more sensitive detection reagent. |
Quantitative Data Summary
Table 1: IC50 Values of this compound I in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 |
| U-2 OS | Osteosarcoma | 1.99 ± 0.37 | 48 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2 | 24 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.8 | 72 |
| Huh-7 | Hepatocellular Carcinoma | < 3.125 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | < 3.125 | Not Specified |
| SMMC7721 | Hepatocellular Carcinoma | ~2 | 24 |
Note: IC50 values can vary based on experimental conditions. This table provides a comparative overview based on available literature.[5][6][7][8]
Table 2: Cell Cycle Arrest Induced by this compound I
| Cell Line | Cancer Type | Phase of Arrest |
| U-2 OS | Osteosarcoma | G0/G1 |
| SK-HEP-1 | Hepatocellular Carcinoma | G0/G1 |
| K562/ADR | Leukemia | S |
| Gastric Cancer Cells (AGS, HGC27) | Gastric Cancer | G2/M |
| SMMC7721 | Hepatocellular Carcinoma | G2/M |
| HCT116/OXA | Colorectal Cancer | S and G2/M |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound I in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound I for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of propidium (B1200493) iodide (PI) staining solution (containing RNase A). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[2]
Protocol 3: Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Treat cells with this compound I for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.[4]
Visualizations
Caption: General experimental workflow for studying this compound I.
Caption: this compound I modulation of the PI3K/Akt/mTOR pathway.
Caption: Cell line-specific modulation of MAPK pathways by DHTS.
Caption: Inhibition of the JAK/STAT pathway by this compound I.
References
- 1. This compound I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound I inhibits human glioma cell proliferation via the activation of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling | MDPI [mdpi.com]
- 7. This compound-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 9. Biological activity of this compound I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dihydrotanshinone I and Abiraterone on CYP17A1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of Cytochrome P450 17A1 (CYP17A1): Dihydrotanshinone I, a natural product, and abiraterone (B193195), a clinically approved drug. This comparison focuses on their inhibitory effects on the dual enzymatic activities of CYP17A1—17α-hydroxylase and 17,20-lyase—supported by experimental data.
Introduction to CYP17A1 and Its Inhibition
Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the steroidogenesis pathway, responsible for the biosynthesis of androgens and cortisol.[1] It possesses two distinct enzymatic functions: 17α-hydroxylase and 17,20-lyase activities. The 17α-hydroxylase activity is essential for the production of glucocorticoids like cortisol, while the subsequent 17,20-lyase activity is a rate-limiting step in the synthesis of androgens, such as testosterone.[1]
Given its central role in androgen production, CYP17A1 is a key therapeutic target for hormone-dependent diseases, particularly castration-resistant prostate cancer (CRPC). Inhibition of CYP17A1 can effectively reduce the production of androgens that fuel the growth of these cancers. However, the dual functionality of the enzyme presents a therapeutic challenge. Non-selective inhibition of both hydroxylase and lyase activities can lead to significant side effects due to cortisol deficiency and mineralocorticoid excess.[2][3] This has driven the search for inhibitors with greater selectivity for the 17,20-lyase activity.
Comparative Inhibitory Potency and Selectivity
This section details the inhibitory effects of this compound I and abiraterone on the two enzymatic activities of CYP17A1.
Abiraterone is a potent, irreversible inhibitor of both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.[4] Its lack of selectivity necessitates the co-administration of prednisone (B1679067) to mitigate the side effects of adrenal insufficiency.[5]
This compound I , a natural compound isolated from Salvia miltiorrhiza (Danshen), has emerged as a highly selective inhibitor of the 17,20-lyase activity of CYP17A1.[2][3] This selectivity presents a significant potential advantage over non-selective inhibitors like abiraterone.
Quantitative Data on CYP17A1 Inhibition
The following table summarizes the available quantitative data on the inhibitory activities of this compound I and abiraterone against CYP17A1.
| Compound | Target Activity | IC50 Value (nM) | Percent Inhibition | Selectivity Index (Lyase/Hydroxylase) | Reference |
| Abiraterone | 17α-hydroxylase | 2.5 | - | 0.73 | [2][4] |
| 17,20-lyase | 15 | - | [4] | ||
| This compound I | 17α-hydroxylase | - | <7% at 10 µM | 8.67 | [2][3] |
| 17,20-lyase | - | 56.6% at 10 µM | [2][3] |
Note: IC50 values for abiraterone can vary between studies due to different experimental conditions. The selectivity index is calculated from the percentage inhibition data.
Experimental Protocols
Accurate determination of the inhibitory potency of compounds against CYP17A1 requires robust and standardized experimental protocols. Below is a detailed methodology for a typical in vitro CYP17A1 inhibition assay using recombinant enzymes.
In Vitro Recombinant CYP17A1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the 17α-hydroxylase and 17,20-lyase activities of recombinant human CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase (POR)
-
Cytochrome b5 (especially for the 17,20-lyase assay)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Substrates:
-
For 17α-hydroxylase activity: Progesterone
-
For 17,20-lyase activity: 17α-hydroxypregnenolone
-
-
Test compounds (this compound I, abiraterone) dissolved in DMSO
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Stopping solution (e.g., a suitable organic solvent like ethyl acetate (B1210297) or acetonitrile)
-
Analytical instrumentation (e.g., HPLC or LC-MS/MS)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and a positive control (e.g., abiraterone) in DMSO.
-
Perform serial dilutions of the stock solutions to achieve a range of desired concentrations.
-
Prepare a master mix containing the recombinant CYP17A1 enzyme, POR, and cytochrome b5 (if applicable) in the reaction buffer. A common molar ratio for CYP17A1:POR:cytochrome b5 is 1:2:1.[6]
-
-
Enzyme Inhibition Assay:
-
In a microplate, add a small volume of the diluted test compound or vehicle control (DMSO) to the respective wells.
-
Add the enzyme master mix to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[6]
-
Initiate the enzymatic reaction by adding the NADPH regenerating system and the specific substrate for the activity being measured.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[6]
-
Terminate the reaction by adding the stopping solution.
-
-
Product Quantification:
-
Analyze the formation of the product (17α-hydroxyprogesterone for hydroxylase activity or dehydroepiandrosterone (B1670201) for lyase activity) using a validated analytical method such as HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[6]
-
Visualizing the Molecular Interactions and Processes
To better understand the mechanisms and experimental procedures, the following diagrams are provided.
Caption: Steroidogenesis pathway showing the dual activity of CYP17A1 and the inhibitory targets of abiraterone and this compound I.
Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against CYP17A1.
Conclusion
The comparative analysis of this compound I and abiraterone reveals distinct profiles in their inhibition of CYP17A1. Abiraterone is a potent, non-selective inhibitor of both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. In contrast, this compound I demonstrates remarkable selectivity for the 17,20-lyase activity, with minimal impact on the 17α-hydroxylase function. This high selectivity of this compound I suggests a potential for a more targeted therapeutic approach, possibly avoiding the adverse effects associated with the non-selective inhibition of steroidogenesis seen with abiraterone. Further investigation into the precise IC50 values of this compound I and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. CYP17A1 - Wikipedia [en.wikipedia.org]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparisons of Prostate Cancer Inhibitors Abiraterone and TOK-001 Binding with CYP17A1 through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydrotanshinone I and Other Bioactive Compounds from Salvia miltiorrhiza
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Dihydrotanshinone I (DHT) against other prominent bioactive compounds isolated from the medicinal plant Salvia miltiorrhiza (Danshen), including Tanshinone I (TNI), Tanshinone IIA (TNIIA), Cryptotanshinone (CPT), and the hydrophilic compound Salvianolic Acid B (Sal B). The comparison focuses on key therapeutic areas: oncology, inflammation, and cardiovascular disease, with supporting experimental data and detailed methodologies.
Comparative Efficacy Data
The following tables summarize the quantitative data on the anti-cancer and anti-inflammatory activities of this compound I and its counterparts. It is important to note that the data is compiled from various studies, and direct comparison of absolute values should be made with caution due to differing experimental conditions, cell lines, and methodologies.
Anti-Cancer Activity: Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |
| This compound I | Rh30 | Rhabdomyosarcoma | > 20 | 48 | [1] |
| DU145 | Prostate Cancer | > 20 | 48 | [1] | |
| Huh-7 & HepG2 | Hepatocellular Carcinoma | < 3.125 (for >50% inhibition) | 48 | ||
| Tanshinone I | Rh30 | Rhabdomyosarcoma | > 20 | 48 | [1] |
| DU145 | Prostate Cancer | > 20 | 48 | [1] | |
| Tanshinone IIA | Rh30 | Rhabdomyosarcoma | > 20 | 48 | [1] |
| DU145 | Prostate Cancer | > 20 | 48 | [1] | |
| Cryptotanshinone | Rh30 | Rhabdomyosarcoma | ~5.1 | 48 | [1] |
| DU145 | Prostate Cancer | ~3.5 | 48 | [1] | |
| Salvianolic Acid B | MCF-7 | Breast Cancer | Not specified | Not specified | [2] |
| MFE-280 | Endometrial Cancer | Not specified | Not specified | [2] |
Summary: In the specific cancer cell lines Rh30 and DU145, Cryptotanshinone demonstrated the most potent anti-proliferative activity, with significantly lower IC₅₀ values compared to this compound I, Tanshinone I, and Tanshinone IIA.[1] However, this compound I has shown excellent activity against hepatocellular carcinoma cells at low micromolar concentrations. The anti-cancer effects of Salvianolic Acid B are also well-documented, often linked to the induction of apoptosis and inhibition of angiogenesis.[2]
Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.
| Compound/Extract | Cell Line | Inhibition of NO Production | Reference |
| Total Tanshinones (TTS) | RAW 264.7 | Strongest effect | [3] |
| This compound I | RAW 264.7 | Stronger than CPT, TNIIA, TNI | [3] |
| Cryptotanshinone | RAW 264.7 | Weaker than DHT | [3] |
| Tanshinone IIA | RAW 264.7 | Weaker than DHT and CPT | [3] |
| Tanshinone I | RAW 264.7 | Weakest among tanshinones | [3] |
| Salvianolic Acid B | RAW 264.7 | Significant inhibition of inflammatory cytokines (TNF-α, IL-6) | [4] |
Summary: A study comparing the major tanshinones found that a total tanshinone supplement (TTS) had the most potent anti-inflammatory effect in vitro.[3] Among the individual compounds, this compound I was the most effective at inhibiting NO production, followed by Cryptotanshinone, Tanshinone IIA, and Tanshinone I.[3] Salvianolic Acid B is also a potent anti-inflammatory agent, known to inhibit the production of various pro-inflammatory cytokines.[4]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are mediated through their interaction with various cellular signaling pathways.
This compound I (DHT)
DHT has been shown to exert its anti-cancer effects by inducing DNA damage and targeting the Epidermal Growth Factor Receptor (EGFR) pathway. In hepatocellular carcinoma cells, DHT inhibits the phosphorylation of EGFR and its downstream signaling components like AKT and STAT3.
In the context of inflammation, DHT directly targets Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the innate immune response. By binding to IRF3, DHT can suppress the excessive production of type I interferons and pro-inflammatory cytokines, making it a potential therapeutic for autoimmune and inflammatory diseases.
Other Tanshinones and Salvianolic Acid B
-
Cryptotanshinone (CPT): CPT potently inhibits cancer cell proliferation by suppressing the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth and metabolism.[1] It has also been shown to inactivate the STAT3 pathway.
-
Tanshinone IIA (TNIIA): This is one of the most studied tanshinones, with well-documented cardiovascular protective effects, including anti-inflammatory and anti-atherosclerotic properties, often linked to the inhibition of the NF-κB signaling pathway.
-
Salvianolic Acid B (Sal B): As a potent antioxidant, Sal B exerts its cardioprotective and anti-inflammatory effects through multiple pathways, including scavenging reactive oxygen species (ROS) and modulating the PI3K/Akt and MAPK signaling pathways.[2][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Selected adherent cancer cells (e.g., Huh-7, HepG2, DU145)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
Test compounds (DHT, CPT, TNI, TNIIA, Sal B) dissolved in DMSO to create a stock solution (e.g., 10-20 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Detach cells using Trypsin-EDTA, resuspend in complete medium, and perform a cell count.
-
Seed 5 x 10³ to 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the stock solution to achieve desired final concentrations.
-
Include a vehicle control group (medium with the same final DMSO concentration, typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
Western Blot Analysis for Protein Phosphorylation
This protocol is used to detect the phosphorylation status of specific proteins (e.g., EGFR) following treatment with the compounds.
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
Test compounds
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with compounds as required.
-
Place plates on ice, aspirate the media, and wash twice with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize, strip the membrane and re-probe for total protein (e.g., total EGFR) and a loading control (e.g., β-Actin).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures nitrite (B80452), a stable product of NO, in cell culture supernatants as an indicator of NO production by macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. Mix equal volumes before use).
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells (e.g., 1.5 x 10⁵ cells/mL) in a 96-well plate and incubate overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Griess Reaction:
-
After incubation, transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Calculate the percentage inhibition of NO production compared to the LPS-only control.
-
Conclusion
The bioactive compounds from Salvia miltiorrhiza exhibit a diverse range of pharmacological activities with distinct potencies and mechanisms of action.
-
This compound I emerges as a particularly potent anti-inflammatory agent among the tanshinones and shows significant anti-cancer activity, notably through the inhibition of the EGFR signaling pathway. Its unique mechanism of targeting IRF3 in the inflammatory response highlights its potential for treating immune-related disorders.
-
Cryptotanshinone displays superior cytotoxic activity in certain cancer cell lines, primarily by targeting the mTOR and STAT3 pathways.
-
Tanshinone IIA and Salvianolic Acid B are both well-established cardioprotective agents, though they appear to act through different pathways and time courses. Their combined use in the whole herb may provide a synergistic effect.
The choice of compound for further drug development will depend on the specific therapeutic target and desired mechanism of action. This guide provides a foundational comparison to aid researchers in this selection process, emphasizing the need for standardized, head-to-head comparative studies to fully elucidate the relative therapeutic potential of these promising natural products.
References
- 1. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous purification of this compound, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Dihydrotanshinone I on the EGFR Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Dihydrotanshinone I (DHTS) on the Epidermal Growth factor receptor (EGFR) pathway, benchmarked against established EGFR inhibitors. The information is presented to aid in the evaluation of DHTS as a potential therapeutic agent. All quantitative data is summarized in structured tables, and detailed experimental protocols for key validation assays are provided.
Introduction to this compound I and the EGFR Pathway
This compound I is a lipophilic phenanthraquinone compound extracted from Salvia miltiorrhiza Bunge (Danshen), a plant used in traditional Chinese medicine.[1] Recent studies have explored its anti-tumor properties, with some research pointing towards the EGFR signaling pathway as a potential target.[1][2] The EGFR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3] Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]
It is important to note that a key study suggesting the direct inhibition of EGFR by this compound I has been retracted due to issues with data authorization and authorship.[4] Therefore, the findings presented here regarding this compound I should be interpreted with caution, and further independent validation is strongly encouraged.
Comparative Performance of EGFR Inhibitors
The efficacy of an EGFR inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of a specific biological or biochemical function. The tables below summarize the IC50 values for this compound I and a selection of well-established EGFR inhibitors across various cancer cell lines.
Table 1: IC50 Values of this compound I in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| AGS | Gastric Cancer | 2.05 | 16h | [5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2 | 24h | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.8 | 72h | [6] |
| U-2 OS | Osteosarcoma | Not specified | 24h & 48h | [7] |
| Huh-7 | Hepatocellular Carcinoma | < 3.125 | 48h | [8] |
| HepG2 | Hepatocellular Carcinoma | < 3.125 | 48h | [8] |
Disclaimer: Data for Huh-7 and HepG2 cells are from a retracted publication and should be treated with caution.[4]
Table 2: Comparative IC50 Values of Clinically Approved EGFR Inhibitors
| Inhibitor | Cell Line | EGFR Mutation Status | IC50 (nM) | Citation |
| Gefitinib | H3255 | L858R | 75 | [9] |
| H1819 | Wild-Type | 420 | [9] | |
| Calu-3 | Wild-Type | 1400 | [9] | |
| Erlotinib | PC-9 | Exon 19 deletion | 7 | [10] |
| H3255 | L858R | 12 | [10] | |
| A431 | Wild-Type | 100 | [9] | |
| Afatinib | PC-9 | Exon 19 deletion | 0.8 | [10] |
| H3255 | L858R | 0.3 | [10] | |
| H1975 | L858R/T790M | < 100 | [9] | |
| Osimertinib | PC-9 | Exon 19 deletion | 9 | [10] |
| H1975 | L858R/T790M | 11 | [10] |
Experimental Protocols
To facilitate the independent validation and comparison of these inhibitors, detailed protocols for essential experiments are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound I and other EGFR inhibitors
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the inhibitors in complete growth medium. Replace the medium in the wells with the medium containing the inhibitors at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Western Blot for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's effect on the pathway.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
EGFR inhibitors
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with the EGFR inhibitor for a specified time (e.g., 1-4 hours).[13]
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-EGFR overnight at 4°C.[14] Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Stripping and Re-probing: To normalize the phospho-EGFR signal, strip the membrane and re-probe with an antibody for total EGFR and then for a loading control.[14]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total EGFR signal and then to the loading control.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of EGFR and its inhibition by the test compounds.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase assay buffer
-
Peptide substrate for EGFR
-
ATP
-
EGFR inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure (based on ADP-Glo™ Assay):
-
Reagent Preparation: Prepare serial dilutions of the EGFR inhibitor in kinase assay buffer. Prepare a master mix containing the peptide substrate and ATP.[15]
-
Kinase Reaction: In a 96-well plate, add the inhibitor dilutions. Add the kinase reaction master mix to each well. Initiate the reaction by adding the recombinant EGFR enzyme. Incubate at 30°C for 60 minutes.[15]
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[15]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[15]
Visualizing the EGFR Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Western Blot Experimental Workflow for p-EGFR.
Caption: Logical Flow for Comparative Analysis.
References
- 1. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]
- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Dihydrotanshinone I and Cryptotanshinone: A Comparative Pharmacokinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of two major lipophilic bioactive compounds derived from Salvia miltiorrhiza (Danshen): dihydrotanshinone I and cryptotanshinone (B1669641). Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for their development as potential therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed research and development decisions.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound I and cryptotanshinone in rats after oral administration of the pure compounds. The data is extracted from a comparative in vivo study by Wang et al. (2020)[1][2].
| Pharmacokinetic Parameter | This compound I | Cryptotanshinone |
| Cmax (ng/mL) | 28.4 ± 8.7 | 35.6 ± 9.8 |
| Tmax (h) | 0.5 | 0.75 |
| AUC0-t (ng·h/mL) | 102.3 ± 25.4 | 128.7 ± 31.2 |
| AUC0-∞ (ng·h/mL) | 115.8 ± 29.1 | 142.5 ± 36.8 |
| t1/2 (h) | 3.2 ± 0.8 | 3.5 ± 0.9 |
| CL/F (L/h/kg) | 2.5 ± 0.6 | 2.1 ± 0.5 |
| Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total body clearance. |
ADME Profiles: A Comparative Overview
Both this compound I and cryptotanshinone exhibit poor oral bioavailability, a common characteristic of tanshinones[3][4].
Absorption: Both compounds are poorly absorbed after oral administration. However, co-administration with other constituents from the liposoluble extract of Salvia miltiorrhiza has been shown to significantly increase their plasma concentrations in rats, suggesting potential for formulation strategies to enhance bioavailability[1][2].
Distribution: Following absorption, both this compound I and cryptotanshinone are distributed to various tissues. Studies on cryptotanshinone show distribution to the liver, lung, prostate, kidney, heart, plasma, spleen, and brain[3]. The tissue distribution of this compound I is less characterized but is expected to be similar due to its lipophilic nature.
Metabolism: Cryptotanshinone undergoes extensive metabolism, primarily through dehydrogenation to form tanshinone IIA, as well as hydroxylation[5][6]. The main enzymes involved in its metabolism include cytochrome P450 (CYP) isoforms CYP1A2, CYP2A6, CYP2C19, and CYP3A4, and UDP-glucuronosyltransferases (UGTs)[3][4]. To date, 45 metabolites of cryptotanshinone have been identified[3].
This compound I metabolism is less well-documented. However, studies suggest it undergoes metabolic transformations in vivo[7]. Its interactions with drug-metabolizing enzymes and the identification of its specific metabolites are areas requiring further investigation.
Excretion: Detailed excretion studies for both compounds are limited. For cryptotanshinone, a very small percentage of the administered dose is recovered unchanged in the urine, indicating extensive metabolism prior to excretion[6].
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
The following is a generalized protocol for the comparative pharmacokinetic analysis of this compound I and cryptotanshinone in rats, based on the study by Wang et al. (2020) and other similar methodologies[1][8][9][10].
1. Animal Model:
-
Male Sprague-Dawley rats (200-220 g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Rats are fasted for 12 hours prior to drug administration.
2. Drug Administration:
-
This compound I and cryptotanshinone (pure compounds) are suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
The compounds are administered orally via gavage at a specified dose.
3. Sample Collection:
-
Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
4. Sample Preparation:
-
Aliquots of plasma are mixed with a protein precipitation agent (e.g., acetonitrile) containing an internal standard.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and injected into the UPLC-MS/MS system.
5. UPLC-MS/MS Analysis:
-
Chromatographic System: An ultra-performance liquid chromatography system equipped with a suitable column (e.g., C18 column).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (containing a modifier like formic acid).
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) is used to quantify the parent drugs and internal standard based on their specific precursor-to-product ion transitions.
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each rat is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F).
Visualization of Biological Pathways
This compound I and cryptotanshinone have been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammation. The following diagrams illustrate their effects on these pathways.
References
- 1. This compound I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Charactering the metabolism of cryptotanshinone by human P450 enzymes and uridine diphosphate glucuronosyltransferases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Tanshinone IIA, Cryptotanshinone and Tanshinone I from Radix Salvia Miltiorrhiza in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics and tissue distribution of cryptotanshinone, tanshinone IIA, this compound I, and tanshinone I after oral administration of pure tanshinones and liposoluble extract of Salvia miltiorrhiza to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
Dihydrotanshinone I and Oxaliplatin: A Synergistic Combination Against Colorectal Cancer
A detailed comparison guide for researchers and drug development professionals on the synergistic anti-cancer effects of Dihydrotanshinone I (DHTS) in combination with oxaliplatin (B1677828) for the treatment of colorectal cancer (CRC), particularly in oxaliplatin-resistant cases.
This guide provides an objective comparison of the anti-cancer effects of this compound I (DHTS) and oxaliplatin, both as single agents and in combination, with a focus on colorectal cancer (CRC). The data presented is derived from preclinical studies and aims to inform researchers and professionals in the field of drug development about the potential of this combination therapy. The primary focus is on the ability of DHTS to sensitize oxaliplatin-resistant CRC cells to the cytotoxic effects of this first-line chemotherapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies, highlighting the enhanced efficacy of the combination treatment.
Table 1: In Vitro Cytotoxicity in HCT116 Human Colorectal Cancer Cells
| Treatment | Cell Line | IC50 (μM) | Resistance Index |
| Oxaliplatin | HCT116 | 8.03 ± 1.98 | N/A |
| Oxaliplatin | HCT116/OXA | 60.88 ± 4.58 | 7.58 |
| This compound I (DHTS) | HCT116/OXA | Data not provided | N/A |
| This compound I (DHTS) + Oxaliplatin | HCT116/OXA | Data not provided | N/A |
Data sourced from a study on oxaliplatin-resistant HCT116 cells.[1] The resistance index is the ratio of the IC50 of the resistant cell line to the parental cell line.[1]
Table 2: Effects on Cell Cycle Distribution in HCT116/OXA Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | Data not specified | Data not specified | Data not specified |
| This compound I (DHTS) | Data not specified | Increased | Increased |
DHTS was observed to block the cell cycle in the S and G2/M phases in a concentration-dependent manner in oxaliplatin-resistant HCT116 cells.[1][2]
Table 3: In Vivo Tumor Growth Inhibition in HCT116/OXA Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Inhibition Rate (%) |
| Control | Data not specified | Data not specified | N/A |
| This compound I (DHTS) | Significantly reduced | Significantly reduced | Data not specified |
DHTS exhibited obvious inhibition of tumor growth in the HCT116/OXA xenograft model.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of DHTS and oxaliplatin.
Cell Viability Assay (CCK-8)
HCT116 and HCT116/OXA cells were seeded in 96-well plates. After 24 hours, the cells were treated with varying concentrations of oxaliplatin or DHTS for 48 hours. Subsequently, 10 μL of CCK-8 solution was added to each well, and the plates were incubated for an additional 2 hours. The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The IC50 values were calculated from the resulting dose-response curves.[1]
Live/Dead Cell Staining
HCT116 and HCT116/OXA cells were treated with oxaliplatin (50 μM) for 48 hours. The cells were then stained with Calcein-AM and Propidium Iodide (PI) to identify live and dead cells, respectively. Images were captured using a fluorescence microscope.[1]
Apoptosis Analysis by Flow Cytometry
Following treatment with the indicated agents, cells were harvested and washed with cold PBS. The cells were then resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V-positive) was quantified using a flow cytometer.[1]
Cell Cycle Analysis by Flow Cytometry
After treatment, cells were collected, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C. The fixed cells were then washed and resuspended in a solution containing RNase A and Propidium Iodide (PI). The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined.[1]
Western Blot Analysis
Tumor tissues from the xenograft model were lysed to extract total proteins. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and then incubated with primary antibodies against MRP1, SHP2, Bcl-xL, and other target proteins. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Immunohistochemistry (IHC)
Tumor tissues were fixed, embedded in paraffin, and sectioned. The sections were deparaffinized, rehydrated, and subjected to antigen retrieval. The slides were then incubated with primary antibodies against SHP2 and β-catenin. Following incubation with a secondary antibody and streptavidin-HRP, the sections were developed with DAB and counterstained with hematoxylin. The expression of the target proteins was observed under a microscope.[1]
In Vivo Xenograft Model
Female BALB/c nude mice were subcutaneously injected with HCT116/OXA cells. When the tumors reached a certain volume, the mice were randomly assigned to control and DHTS treatment groups. The DHTS group received daily intraperitoneal injections of DHTS. Tumor volume and body weight were measured regularly. At the end of the experiment, the mice were euthanized, and the tumors were excised, weighed, and used for further analysis.[1]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental design used to evaluate the synergistic effects of this compound I and oxaliplatin.
Caption: Proposed mechanism of DHTS in overcoming oxaliplatin resistance.
Caption: Experimental workflow for evaluating DHTS efficacy.
Conclusion
The available preclinical data suggests that this compound I has the potential to be an effective agent in overcoming oxaliplatin resistance in colorectal cancer.[1][2][3] DHTS appears to exert its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest at the S and G2/M phases, and the downregulation of key signaling pathways associated with drug resistance, such as SHP2 and Wnt/β-catenin.[1][2] These findings provide a strong rationale for further investigation into the combination of DHTS and oxaliplatin as a potential therapeutic strategy for patients with oxaliplatin-resistant colorectal cancer. Further studies are warranted to elucidate the precise molecular mechanisms and to evaluate the clinical efficacy and safety of this combination.
References
- 1. This compound I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells | MDPI [mdpi.com]
- 2. This compound I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the anti-inflammatory mechanisms of Dihydrotanshinone I and other tanshinones
An in-depth comparison of the anti-inflammatory properties of Dihydrotanshinone I, Tanshinone I, Tanshinone IIA, and Cryptotanshinone, supported by experimental data and mechanistic insights.
Introduction
Tanshinones, a class of bioactive compounds extracted from the roots of Salvia miltiorrhiza (Danshen), have long been a focal point of pharmacological research due to their diverse therapeutic properties. Among these, their potent anti-inflammatory effects have garnered significant attention from the scientific community. This guide provides a detailed comparative analysis of the anti-inflammatory mechanisms of four major tanshinones: this compound I, Tanshinone I, Tanshinone IIA, and Cryptotanshinone. By examining their effects on key signaling pathways and the production of inflammatory mediators, this document aims to offer researchers and drug development professionals a comprehensive resource to inform future studies and therapeutic strategies.
Quantitative Comparison of Anti-inflammatory Activity
The potency of different tanshinones in mitigating inflammatory responses has been quantified in various experimental settings. The following table summarizes the 50% inhibitory concentration (IC50) values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, providing a direct comparison of their anti-inflammatory efficacy.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Cryptotanshinone | Nitric Oxide (NO) | RAW 264.7 | 1.5 | [1] |
| This compound I | Nitric Oxide (NO) | RAW 264.7 | 5 | [1] |
| Tanshinone IIA | Nitric Oxide (NO) | RAW 264.7 | 8 | [1] |
| Tanshinone I | Nitric Oxide (NO) | RAW 264.7 | >50 | [1] |
Note: A lower IC50 value indicates higher potency.
In addition to nitric oxide, tanshinones effectively inhibit the production of pro-inflammatory cytokines. While direct IC50 comparisons for cytokine inhibition are not always available, studies have consistently demonstrated significant dose-dependent reductions. For instance, in LPS-stimulated THP-1 macrophages, one study showed that a 5µM concentration of a tanshinone derivative resulted in inhibitory effects of 56.3% for TNF-α, 67.6% for IL-1β, and 51.7% for IL-8.[2] Both Tanshinone I and Tanshinone IIA have also been shown to effectively suppress the release of TNF-α, IL-1β, and IL-6 in LPS-induced mouse mammary epithelial cells.[1]
Key Signaling Pathways in Tanshinone-Mediated Anti-inflammation
Tanshinones exert their anti-inflammatory effects by modulating several critical signaling cascades that orchestrate the inflammatory response. The primary pathways involved are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Some tanshinones also influence the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. This compound I, Tanshinone IIA, and Cryptotanshinone have all been shown to inhibit NF-κB activation.[3][4][5] They achieve this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes such as those for TNF-α, IL-6, and COX-2.[3][4] this compound I has also been shown to block TLR4 dimerization, an upstream event that initiates the NF-κB signaling cascade in response to LPS.[6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of TNF-α-induced NF-κB signaling pathway and anti-cancer therapeutic response of this compound I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryptotanshinone suppressed inflammatory cytokines secretion in RAW264.7 macrophages through inhibition of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exhibits an anti-inflammatory effect in vitro and in vivo through blocking TLR4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
A Head-to-Head Battle in Hepatocellular Carcinoma Models: Dihydrotanshinone I vs. Sorafenib
In the landscape of hepatocellular carcinoma (HCC) therapeutics, a compelling comparison emerges between the established multi-kinase inhibitor, sorafenib (B1663141), and the promising natural compound, Dihydrotanshinone I (DHTS). While direct head-to-head clinical studies are not yet available, a growing body of preclinical evidence allows for a comparative analysis of their efficacy and mechanisms of action in HCC models.
Sorafenib, the first approved systemic therapy for advanced HCC, has long been a cornerstone of treatment. However, its efficacy is often limited by drug resistance and adverse effects.[1] This has spurred the search for novel therapeutic agents, with natural compounds like this compound I, derived from the herb Salvia miltiorrhiza, demonstrating significant anti-tumor potential.[1][2] This guide provides a comprehensive comparison of DHTS and sorafenib, summarizing their performance in preclinical HCC models based on available experimental data.
Mechanism of Action: A Tale of Two Strategies
This compound I and sorafenib employ distinct yet partially overlapping strategies to combat HCC progression. Sorafenib acts as a multi-kinase inhibitor, primarily targeting the Raf/MEK/ERK signaling pathway to inhibit cell proliferation and tumor angiogenesis by blocking Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[3][4]
In contrast, this compound I exhibits a multi-targeted approach with several identified mechanisms of action. It has been shown to inhibit the JAK2/STAT3 signaling pathway, a key regulator of cancer cell proliferation and survival.[2][5] Furthermore, studies have identified the Epidermal Growth Factor Receptor (EGFR) as a potential target of DHTS, leading to the inhibition of its downstream signaling.[1] Another novel mechanism involves the targeting of Phosphoglycerate Mutase 1 (PGAM1), a key glycolytic enzyme, leading to the disruption of cancer cell metabolism.
In Vitro Efficacy: A Comparative Look at Cellular Effects
Preclinical studies have demonstrated the potent anti-cancer effects of both this compound I and sorafenib in various HCC cell lines.
Cell Viability and Proliferation
Both compounds effectively inhibit the proliferation of HCC cells in a dose-dependent manner. While direct comparative data is limited, individual studies provide insights into their potency.
| Compound | Cell Line(s) | IC50 / Effective Concentration | Treatment Duration | Reference(s) |
| This compound I | Huh-7, HepG2 | < 3.125 µM (Survival rate < 50%) | Not Specified | |
| SMMC7721 | ~2 µM | 24 hours | [2] | |
| Sorafenib | HepG2, Huh-7 | ~6 µmol/L | 48 hours |
Note: IC50 values are highly dependent on the cell line and experimental conditions and should be compared with caution.
Induction of Apoptosis
A critical mechanism for both agents is the induction of programmed cell death, or apoptosis.
| Compound | Cell Line(s) | Key Apoptotic Effects | Reference(s) |
| This compound I | Huh-7, HepG2, SMMC7721 | Dose-dependent increase in apoptosis, induction of DNA damage. | [1][2][6] |
| Sorafenib | Various HCC cell lines | Induces apoptosis through suppression of Mcl-1. | [7] |
Cell Cycle Arrest
Both this compound I and sorafenib have been shown to interfere with the cell cycle, leading to a halt in cell division.
| Compound | Cell Line(s) | Effect on Cell Cycle | Reference(s) |
| This compound I | SK-HEP-1 | G0/G1 phase arrest | [8] |
| Sorafenib | MHCC97-L, PLC/PRF/5 | Not specified | [7] |
In Vivo Performance: Evidence from Xenograft Models
Animal studies using HCC xenograft models further support the anti-tumor activity of both compounds.
| Compound | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
| This compound I | SMMC7721 xenograft | 5, 10, or 15 mg/kg (intraperitoneal) | Suppressed tumor growth by inhibiting p-STAT3. | [9] |
| Sorafenib | Patient-derived HCC xenograft | 30 mg/kg/day (oral) | Significant tumor growth inhibition in 7/10 models. | [10] |
| Patient-derived HCC xenograft | 50 and 100 mg/kg (oral) | Dose-dependent tumor growth inhibition. | [11] | |
| Huh-7 xenograft | 40 mg/kg/day (oral) | Decreased tumor growth by 40%. | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound I and sorafenib, as well as a typical experimental workflow for their evaluation.
References
- 1. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 3. Assessment of the main signaling pathways involved in the combined therapy of hepatocellular carcinoma using Sorafenib and NK cells in xenograft mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Dihydrotanshinone I: A Comparative Guide to Cross-Validation Using CRISPR-Cas9 and Alternative Methods
For Immediate Release
Shanghai, China – December 18, 2025 – In the quest for novel therapeutics, rigorous target validation is a cornerstone of preclinical drug development. Dihydrotanshinone I (DHT I), a pharmacologically active compound isolated from the herb Salvia miltiorrhiza, has demonstrated significant potential in various disease models, particularly in oncology. A multitude of studies have identified potential molecular targets for DHT I through computational and high-throughput screening methods. However, the cross-validation of these targets is critical to confirm their role in the mechanism of action of DHT I. This guide provides a comprehensive comparison of CRISPR-Cas9-based target validation with alternative methodologies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparing the Arsenal: CRISPR-Cas9 vs. Alternative Target Validation Techniques
The definitive validation of a drug's target hinges on demonstrating that genetic modulation of the putative target protein phenocopies the pharmacological effect of the compound. Modern molecular biology offers a diverse toolkit for this purpose, with CRISPR-Cas9 gene editing emerging as a powerful and precise method. This section compares CRISPR-Cas9 with other widely used techniques for validating the targets of this compound I.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key features and performance metrics of CRISPR-Cas9, RNA interference (siRNA/shRNA), and the Cellular Thermal Shift Assay (CETSA) for the validation of DHT I targets.
| Feature | CRISPR-Cas9 (Knockout) | RNA Interference (siRNA/shRNA) | Cellular Thermal Shift Assay (CETSA) |
| Mechanism of Action | Permanent gene knockout via DNA double-strand breaks. | Transient gene knockdown by targeting mRNA for degradation. | Measures direct binding of a ligand to its target protein by assessing changes in protein thermal stability. |
| Effect on Target | Complete and permanent loss of protein expression. | Partial and transient reduction in protein expression. | Confirms direct physical interaction between the drug and the target protein. |
| Specificity | High, determined by the guide RNA sequence. Off-target effects are a consideration but can be minimized with careful design and validation. | Moderate, prone to off-target effects due to partial sequence homology. | High for direct binding, but does not provide information on downstream functional effects. |
| Typical Validation Readout | Abolition or reduction of DHT I-induced cellular phenotype (e.g., apoptosis, reduced proliferation). | Attenuation of DHT I-induced cellular phenotype. | A shift in the melting temperature (Tm) of the target protein in the presence of DHT I. |
| Time to Result | Longer, requires generation and selection of stable knockout cell lines. | Shorter, transient effects can be observed within days of transfection. | Rapid, can be performed within a day. |
| Key Advantage | Provides definitive evidence of target necessity for drug action.[1][2] | Rapid and relatively easy to implement for initial validation screens. | Directly demonstrates drug-target engagement in a cellular context.[3][4] |
| Key Limitation | Potential for cellular compensation mechanisms to mask the phenotype. | Incomplete knockdown can lead to ambiguous results. Off-target effects are a significant concern. | Does not provide information on the functional consequences of target binding. |
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework for researchers, this section outlines detailed methodologies for CRISPR-Cas9-based target validation and the Cellular Thermal Shift Assay (CETSA).
CRISPR-Cas9-Mediated Knockout for DHT I Target Validation
This protocol describes the generation of a stable knockout cell line for a putative target of DHT I (e.g., EGFR in hepatocellular carcinoma cells) to assess its role in the drug's anti-proliferative effects.[5]
Objective: To determine if the knockout of a target gene confers resistance to this compound I treatment.
Materials:
-
Cas9-expressing cancer cell line (e.g., Huh-7)
-
Lentiviral vectors encoding guide RNAs (gRNAs) targeting the gene of interest and a non-targeting control
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
This compound I
-
Cell proliferation assay kit (e.g., MTT, CellTiter-Glo)
-
Antibodies for Western blot validation
Procedure:
-
gRNA Design and Cloning: Design and clone at least two independent gRNAs targeting a critical exon of the gene of interest into a lentiviral vector. A non-targeting control gRNA should also be prepared.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-containing lentiviral vector and packaging plasmids. Harvest the viral supernatant 48-72 hours post-transfection.
-
Transduction of Target Cells: Transduce the Cas9-expressing cancer cell line with the lentivirus at a low multiplicity of infection (MOI) in the presence of polybrene.
-
Selection of Knockout Cells: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation of Knockout: Expand individual clones and validate gene knockout at the DNA level (Sanger sequencing) and protein level (Western blot).
-
Phenotypic Assay: Treat the validated knockout and non-targeting control cell lines with a dose range of this compound I for 48-72 hours.
-
Data Analysis: Measure cell viability using a proliferation assay. A significant increase in the IC50 value in the knockout cells compared to the control cells indicates that the targeted gene is necessary for the anti-proliferative activity of DHT I.
Cellular Thermal Shift Assay (CETSA) for DHT I Target Engagement
This protocol is adapted from a study that successfully validated Estrogen Receptor Alpha (ESR1) as a direct target of DHT I.[6]
Objective: To confirm the direct binding of this compound I to its putative target protein in intact cells.
Materials:
-
Cancer cell line expressing the target protein (e.g., HCC cells for ESR1)
-
This compound I
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with this compound I or DMSO for a specified time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Lyse the cells through freeze-thaw cycles or sonication.
-
Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of the target protein by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature for the DHT I-treated samples compared to the DMSO control indicates that DHT I binds to and stabilizes the target protein.
Visualizing the Molecular Landscape
To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by this compound I and the experimental workflows for target validation.
Signaling Pathway of this compound I in Cancer
// Nodes DHT [label="this compound I", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges DHT -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#202124"]; DHT -> STAT3 [label="Inhibits Phosphorylation", color="#EA4335", fontcolor="#202124"]; EGFR -> PI3K [color="#34A853"]; PI3K -> AKT [color="#34A853"]; AKT -> mTOR [color="#34A853"]; mTOR -> Proliferation [color="#34A853"]; STAT3 -> pSTAT3 [label="Phosphorylation", style=dashed, color="#5F6368"]; pSTAT3 -> Proliferation [color="#34A853"]; DHT -> Apoptosis [label="Induces", color="#34A853", fontcolor="#202124"];
{rank=same; PI3K; STAT3;} } dot Caption: A simplified signaling pathway illustrating the inhibitory effects of this compound I on key oncogenic pathways such as EGFR/PI3K/AKT and STAT3, leading to decreased cell proliferation and induction of apoptosis.
Experimental Workflow for CRISPR-Cas9 Target Validation
// Nodes Start [label="Start: Hypothesized DHT I Target", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; gRNA_Design [label="1. Design & Clone gRNAs\n(Targeting & Non-targeting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lentivirus [label="2. Produce Lentivirus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transduction [label="3. Transduce Cas9-expressing Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selection [label="4. Select & Expand Clones", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Validation [label="5. Validate Knockout\n(Sequencing & Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; Phenotype [label="6. Treat with DHT I", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="7. Analyze Cell Viability\n(Compare KO vs. Control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion: Target Validated?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> gRNA_Design [color="#5F6368"]; gRNA_Design -> Lentivirus [color="#5F6368"]; Lentivirus -> Transduction [color="#5F6368"]; Transduction -> Selection [color="#5F6368"]; Selection -> Validation [color="#5F6368"]; Validation -> Phenotype [color="#5F6368"]; Phenotype -> Analysis [color="#5F6368"]; Analysis -> Conclusion [color="#5F6368"]; } dot Caption: A stepwise workflow for the cross-validation of a this compound I target using CRISPR-Cas9-mediated gene knockout.
Conclusion
The cross-validation of drug targets is a non-negotiable step in the drug discovery pipeline. While methods like RNAi and CETSA provide valuable insights, CRISPR-Cas9 gene editing offers an unparalleled level of precision and certainty in confirming the functional importance of a target for a drug's mechanism of action. By providing a permanent and complete loss of function, CRISPR-Cas9 can deliver a clear and unambiguous verdict on target validity. For a promising natural compound like this compound I, the rigorous application of CRISPR-Cas9, in conjunction with orthogonal methods, will be instrumental in elucidating its precise molecular mechanisms and advancing its journey towards clinical application.
References
- 1. selectscience.net [selectscience.net]
- 2. biocompare.com [biocompare.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 5. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound I targets ESR1 to induce DNA double-strand breaks and proliferation inhibition in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrotanshinone I: An In Vivo Comparative Analysis of its Anti-Tumor Efficacy in Nude Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor effects of Dihydrotanshinone I (DHTS), a lipophilic compound derived from Salvia miltiorrhiza, against various cancer types in nude mice xenograft models. The data presented is compiled from multiple preclinical studies, offering a comparative perspective on its efficacy, often benchmarked against standard chemotherapeutic agents.
Executive Summary
This compound I has demonstrated significant anti-tumor activity in vivo across a spectrum of cancers, including gallbladder, pancreatic, colorectal, and breast cancer. Its therapeutic effects are attributed to the modulation of multiple signaling pathways, leading to the inhibition of tumor growth and proliferation. This guide summarizes the quantitative outcomes of these preclinical studies, details the experimental protocols, and visualizes the key mechanisms of action.
Comparative Efficacy of this compound I in Nude Mice Xenograft Models
The following tables summarize the in vivo anti-tumor effects of this compound I in various cancer models, presenting key quantitative data on tumor growth inhibition.
Table 1: Hepatocellular Carcinoma (HCC)
| Cell Line | Treatment Group | Dosage | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Inhibition Rate (%) | Reference |
| SMMC7721 | Control | - | Not explicitly stated | ~1.5 | - | [1] |
| SMMC7721 | DHTS | 5 mg/kg | Not explicitly stated | ~1.0 | ~33% | [1] |
| SMMC7721 | DHTS | 10 mg/kg | Not explicitly stated | ~0.75 | ~50% | [1] |
| SMMC7721 | DHTS | 15 mg/kg | Not explicitly stated | ~0.5 | ~67% | [1] |
Table 2: Oxaliplatin-Resistant Colorectal Cancer
| Cell Line | Treatment Group | Dosage | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Inhibition Rate (%) | Reference |
| HCT116/OXA | Control | - | ~1800 | ~1.2 | - | [2] |
| HCT116/OXA | Oxaliplatin | 5 mg/kg | ~1600 | ~1.1 | Not significant | [2] |
| HCT116/OXA | DHTS | 40 mg/kg | ~800 | ~0.6 | ~50% (vs. control) | [2] |
Table 3: Breast Cancer
| Cell Line | Treatment Group | Dosage | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Inhibition Rate (%) | Reference |
| 4T1 | Control | - | ~1400 | ~1.0 | - | [3] |
| 4T1 | DHTS (Low Dose) | Not Stated | ~900 | ~0.6 | ~35.7% (Volume) | [3] |
| 4T1 | DHTS (High Dose) | Not Stated | ~600 | ~0.4 | ~57.1% (Volume) | [3] |
Note: Specific dosages for the low and high dose DHTS groups in the breast cancer study were not provided in the abstract.
Detailed Experimental Protocols
A standardized methodology for in vivo validation of anti-tumor effects in nude mice typically involves the following steps. Specific parameters from cited studies are included where available.
Cell Culture and Animal Models
-
Cell Lines: Human cancer cell lines such as SMMC7721 (Hepatocellular Carcinoma), HCT116/OXA (Oxaliplatin-Resistant Colorectal Cancer), NOZ (Gallbladder Cancer), Patu8988 and PANC-1 (Pancreatic Cancer), and 4T1 (murine Breast Cancer) are commonly used.[1][3][4][5]
-
Animals: Athymic nude mice (e.g., BALB/c nude mice), typically 4-6 weeks old, are utilized for their compromised immune system, which prevents the rejection of human tumor xenografts.
Xenograft Implantation
-
Subcutaneous Model: A suspension of cancer cells (typically 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL of saline or cell culture medium, sometimes mixed with Matrigel) is injected subcutaneously into the flank of the nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the commencement of treatment.
Drug Administration
-
This compound I (DHTS): DHTS is typically administered via intraperitoneal (i.p.) injection. Dosages in the referenced studies ranged from 5 mg/kg to 40 mg/kg, administered daily or on specific schedules for a defined period (e.g., 21-25 days).[1][2][3]
-
Control Group: The control group typically receives the vehicle (e.g., saline, DMSO) used to dissolve the therapeutic agent.
-
Standard Chemotherapy (for comparison):
Monitoring and Endpoint Analysis
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²)/2.
-
Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and often processed for further analysis (e.g., histology, Western blot).
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vivo Anti-Tumor Validation
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound I.
Signaling Pathways Modulated by this compound I
1. Keap1-Nrf2 Pathway in Gallbladder Cancer
This compound I has been shown to inhibit gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway.[4]
Caption: DHTS promotes Keap1-mediated degradation of Nrf2, inhibiting tumor growth.
2. Hedgehog/Gli Pathway in Pancreatic Cancer
In pancreatic cancer, this compound I has been found to suppress cancer progression by inhibiting the Hedgehog/Gli signaling pathway.[5][7]
Caption: DHTS inhibits the Hedgehog/Gli pathway, suppressing pancreatic cancer progression.
3. EGFR Downstream Signaling in Hepatocellular Carcinoma
Studies suggest that this compound I inhibits the proliferation of hepatocellular carcinoma cells by targeting EGFR and its downstream signaling.[8][9]
Caption: DHTS suppresses HCC cell proliferation by inhibiting EGFR signaling.
Conclusion
The in vivo data from nude mice xenograft models strongly support the anti-tumor potential of this compound I across multiple cancer types. Its ability to significantly inhibit tumor growth, as evidenced by reductions in tumor volume and weight, is comparable to or, in the case of chemoresistant cancers, superior to standard therapeutic agents. The multifaceted mechanism of action, involving the modulation of key signaling pathways such as Keap1-Nrf2, Hedgehog/Gli, and EGFR, underscores its potential as a novel therapeutic candidate. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in oncology.
References
- 1. Frontiers | this compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound I Inhibits Pancreatic Cancer Progression via Hedgehog/ Gli Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound I Inhibits Pancreatic Cancer Progression via Hedgehog/ Gli Signal Pathway | Bentham Science [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrotanshinone I: A Comparative Analysis of its Anticancer Effects on Diverse Cancer Cell Lines
For Immediate Release
Dihydrotanshinone I (DHTI), a lipophilic compound extracted from the root of Salvia miltiorrhiza (Danshen), has emerged as a promising candidate in oncology research. This guide provides a comparative analysis of DHTI's effects on various cancer cell lines, offering researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential. The data presented herein is compiled from multiple preclinical studies, highlighting the compound's impact on cell viability, apoptosis, and cell cycle progression, alongside its mechanisms of action.
Comparative Efficacy of this compound I Across Cancer Cell Lines
The cytotoxic effects of this compound I have been evaluated across a spectrum of cancer cell lines, revealing varying degrees of sensitivity. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below. These values demonstrate DHTI's broad-spectrum anticancer activity.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Osteosarcoma | U-2 OS | 3.83 ± 0.49 | 24 | [1] |
| 1.99 ± 0.37 | 48 | [1] | ||
| Cervical Cancer | HeLa | Not explicitly stated, but showed effect | 24 & 48 | [1] |
| Gastric Cancer | AGS | 2.05 | 16 (inhibition of HIF1) | [2] |
| Hepatocellular Carcinoma | Huh-7 | < 3.125 | Not specified | [3] |
| HepG2 | < 3.125 | Not specified | [3] | |
| Colorectal Cancer | HCT116 | Not explicitly stated, but showed effect | Not specified | [4] |
| HCT116/OXA | Not explicitly stated, but showed effect | 48 | [4] | |
| Triple-Negative Breast Cancer | MDA-MB-468 | 2 | 24 | [5] |
| MDA-MB-231 | 1.8 | 72 | [5] | |
| Breast Cancer | 4T1 | 6.97 | Not specified | [6] |
| MCF-7 | 34.11 | Not specified | [6] | |
| SKBR3 | 17.87 | Not specified | [6] | |
| Ovarian Cancer | A2780 | < 10 | 48 | [7] |
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
This compound I exerts its anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.
Induction of Apoptosis
Studies have consistently shown that DHTI is a potent inducer of apoptosis in various cancer cells. For instance, in human gastric cancer AGS cells, DHTI treatment leads to an increase in apoptotic cells and the activation of caspase-3 and caspase-8, key executioners of the apoptotic cascade.[8] Similarly, in hepatocellular carcinoma cell lines Huh-7 and HepG2, DHTI treatment resulted in a significant, dose-dependent increase in apoptosis, with up to 40% of HepG2 cells undergoing apoptosis at a concentration of 5.0 µM.[3] This pro-apoptotic effect is often mediated by the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins such as Bcl-2.[3]
Cell Cycle Arrest
DHTI has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at different phases. In human osteosarcoma U-2 OS cells, DHTI induces cell cycle arrest at the G0/G1 phase by downregulating the expression of key cell cycle regulators like CDK2, CDK4, cyclin D1, and cyclin E1, while upregulating the cell cycle inhibitor p21.[1] In contrast, studies on gastric cancer cells (AGS and HGC27) and hepatocellular carcinoma cells (SMMC7721) have demonstrated that DHTI can cause cell cycle arrest at the G2/M phase.[9][10][11] Furthermore, in oxaliplatin-resistant colorectal cancer cells (HCT116/OXA), DHTI was found to block the cell cycle in both the S and G2/M phases.[4] This differential effect on the cell cycle suggests that the mechanism of action of DHTI may be cell-type specific.
Signaling Pathways Modulated by this compound I
The anticancer activities of this compound I are underpinned by its ability to modulate various intracellular signaling pathways critical for cancer cell survival, proliferation, and migration.
Figure 1. A generalized experimental workflow for assessing the in vitro anticancer effects of this compound I.
In osteosarcoma U-2 OS cells , DHTI has been shown to inhibit cell migration and enhance cell adhesion through the modulation of the hyaluronan-CD44 mediated CXCL8–PI3K/AKT–FOXO1 and IL6–STAT3–P53 signaling pathways.[1]
Figure 2. Signaling pathways modulated by this compound I in U-2 OS osteosarcoma cells.
For gastric cancer cells , DHTI induces necroptosis and G2/M cell cycle arrest by targeting PTPN11 and subsequently modulating the p38/JNK and p38/CDC25C/CDK1 pathways.[9] In AGS gastric cancer cells specifically, the induction of apoptosis is mediated by reactive oxygen species (ROS)-induced oxidative stress.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound I inhibits ovarian cancer cell proliferation and migration by transcriptional repression of PIK3CA gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound I Induces Apoptosis Through Reactive Oxygen Species–Mediated Oxidative Stress in AGS Human Gastric Cancer Cells | PDF [slideshare.net]
- 9. This compound I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 11. This compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the specificity of Dihydrotanshinone I for NLRP3 inflammasome
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, making it a prime target for therapeutic intervention. Dihydrotanshinone I (DHT), a natural compound, has emerged as a specific inhibitor of the NLRP3 inflammasome. This guide provides a comparative analysis of DHT's specificity against other inflammasome subtypes and benchmarks its performance against the well-established NLRP3 inhibitor, MCC950, supported by experimental data and detailed protocols.
Performance Comparison: this compound I vs. MCC950
This compound I demonstrates a high degree of specificity for the NLRP3 inflammasome. Experimental evidence indicates that while DHT effectively blocks both canonical and non-canonical NLRP3 activation, it does not affect the activation of AIM2 or NLRC4 inflammasomes.[1][2] This specificity is crucial for researchers studying the precise role of the NLRP3 inflammasome in various pathological conditions, as it minimizes off-target effects.
MCC950 is a widely used and potent small-molecule inhibitor of the NLRP3 inflammasome.[3][4] It serves as a valuable benchmark for evaluating new NLRP3 inhibitors. Like DHT, MCC950 specifically inhibits NLRP3 without affecting AIM2, NLRC4, or NLRP1 inflammasomes.[3][4]
The following table summarizes the inhibitory activities of this compound I and MCC950 on different inflammasomes.
| Inhibitor | Target Inflammasome | Potency (IC50) | Specificity | Key Findings |
| This compound I | NLRP3 | Not explicitly reported, but shows dose-dependent inhibition of IL-1β and caspase-1 activity at concentrations between 2.5 and 10 μM.[2] | High | Specifically inhibits canonical and non-canonical NLRP3 activation.[1][2] Does not inhibit AIM2 or NLRC4 inflammasome activation at 10 μM.[1] Suppresses NLRP3-induced ASC oligomerization.[5] |
| MCC950 | NLRP3 | ~7.5 nM (murine BMDMs)[4] ~8.1 nM (human HMDMs)[4] | High | Specifically inhibits canonical and non-canonical NLRP3 activation.[3] Does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes at concentrations up to 10 μM.[3][4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental design for validating inhibitor specificity, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Replicating Antiviral Activity of Dihydrotanshinone I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of Dihydrotanshinone I (DHT), a natural compound isolated from Salvia miltiorrhiza, with other antiviral agents. The information presented is based on published findings and is intended to assist researchers in replicating and expanding upon these studies.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the reported in vitro efficacy of this compound I and comparator antiviral compounds against various viruses. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, including cell lines, virus strains, and assay methodologies.
Table 1: Antiviral Activity Against SARS-CoV-2 and MERS-CoV
| Compound | Virus | Cell Line | Assay Method | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound I | SARS-CoV-2 (Various VOCs) | Not specified in abstract | Pseudovirus Entry Assay | 0.3 - 4.0 | >50 (in AGS cells, normoxic) | >12.5 - >167 | |
| This compound I | MERS-CoV | Not specified in abstract | Not specified in abstract | Entry-blocking effect observed | Not specified | Not specified | |
| Remdesivir | SARS-CoV-2 (Ancestral WA1) | Vero E6 | Not specified | ~6.6 | >100 | >15 | |
| Remdesivir | SARS-CoV-2 (Delta, Omicron) | Not specified | ELISA, Plaque Reduction | 0.30 to 0.62-fold of WA1 | Not specified | Not specified |
Table 2: Antiviral Activity Against Other Viruses
| Compound | Virus | Cell Line | Assay Method | MIC (µg/mL) | Cytotoxicity Data | Reference |
| This compound I | Newcastle Disease Virus (NDV) | Baby Hamster Kidney (BHK) | Syncytium Formation Inhibition | 10 | Not specified | |
| Cryptotanshinone | Newcastle Disease Virus (NDV) | Baby Hamster Kidney (BHK) | Syncytium Formation Inhibition | 20 | Not specified | |
| Cryptotanshinone | Influenza A Virus | Not specified | Not specified | >90% inhibition at 10 µM | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments cited in the literature on this compound I's antiviral activity.
Pseudovirus Entry Assay (for SARS-CoV-2)
This assay is used to determine the ability of a compound to inhibit the entry of a virus into host cells. It utilizes pseudoviruses, which are non-replicating viral particles expressing the spike protein of the target virus (e.g., SARS-CoV-2) and a reporter gene (e.g., luciferase or GFP).
Materials:
-
HEK293T cells
-
HEK293T-ACE2 expressing cells
-
Lentiviral or VSV backbone plasmids
-
Plasmid encoding SARS-CoV-2 Spike protein
-
Transfection reagent
-
This compound I and control compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Pseudovirus Production: Co-transfect HEK293T cells with the lentiviral/VSV backbone plasmids and the SARS-CoV-2 Spike protein plasmid using a suitable transfection reagent.
-
Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection and filter through a 0.45 µm filter.
-
Infection and Inhibition:
-
Seed HEK293T-ACE2 cells in a 96-well plate.
-
Pre-incubate the pseudoviruses with serial dilutions of this compound I or control compounds for 1 hour at 37°C.
-
Add the virus-compound mixture to the cells.
-
-
Quantification: After 48-72 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.
Time-of-Drug-Addition Assay
This assay helps to determine the stage of the viral life cycle that is targeted by an antiviral compound.
Protocol:
-
Synchronize the infection of susceptible host cells with the virus.
-
Add the antiviral compound (this compound I) at different time points post-infection (e.g., 0, 2, 4, 6, 8 hours).
-
After a single round of viral replication, quantify the viral yield (e.g., by plaque assay or qPCR).
-
The time point at which the addition of the drug no longer inhibits viral replication indicates the latest stage of the viral life cycle that is targeted. For a viral entry inhibitor like DHT, its effectiveness is expected to diminish if added after the virus has already entered the cells.
Immunofluorescence Assay for Viral Glycoprotein (B1211001) Trafficking
This method is used to visualize the effect of a compound on the intracellular transport of viral proteins.
Materials:
-
Baby Hamster Kidney (BHK) cells
-
Newcastle Disease Virus (NDV) or Vesicular Stomatitis Virus (VSV)
-
This compound I and control compounds (e.g., Brefeldin A, Monensin)
-
Primary antibody against the viral glycoprotein (e.g., NDV G-protein)
-
Fluorophore-conjugated secondary antibody
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Seed BHK cells on coverslips in a 24-well plate.
-
Infect the cells with NDV or VSV.
-
At a specific time post-infection (e.g., 1.5 hours), add this compound I or control compounds.
-
After a further incubation period (e.g., 4.5 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with a blocking solution (e.g., 3% BSA in PBS).
-
Incubate with the primary antibody against the viral glycoprotein.
-
Wash and incubate with the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Visualize the subcellular localization of the viral glycoprotein using a fluorescence microscope. Intracellular accumulation of the glycoprotein would suggest inhibition of its trafficking.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and experimental workflows.
Caption: Proposed dual antiviral and anti-inflammatory mechanism of this compound I against SARS-CoV-2.
Caption: this compound I inhibits viral glycoprotein trafficking at the Golgi apparatus.
Caption: Workflow for determining the antiviral activity of this compound I using a pseudovirus entry assay.
Dihydrotanshinone I for Neuroprotection: A Comparative Analysis Against Leading Natural Compounds
For Immediate Release
A comprehensive review of experimental data highlights the neuroprotective potential of Dihydrotanshinone I, a natural compound derived from Salvia miltiorrhiza, in comparison to other well-established neuroprotective agents from natural sources: resveratrol, curcumin, and quercetin (B1663063). This guide synthesizes quantitative data from in vitro studies to provide researchers, scientists, and drug development professionals with a comparative overview of their efficacy in mitigating neuronal damage, oxidative stress, inflammation, and apoptosis.
Comparative Efficacy in Neuroprotection
The neuroprotective effects of these four natural compounds have been evaluated across various in vitro models, employing neuronal cell lines such as SH-SY5Y and PC12, and microglial cells like BV-2. These studies utilize common neurotoxins and stressors like 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), and lipopolysaccharide (LPS) to mimic the pathological conditions of neurodegenerative diseases.
Neuronal Viability and Protection
The ability of a compound to preserve neuronal viability in the face of toxic insults is a primary indicator of its neuroprotective potential. The following table summarizes the effective concentrations and observed protective effects of this compound I and its counterparts.
| Compound | Cell Line | Insult | Effective Concentration | Key Findings |
| This compound I (as Tanshinone I) | SH-SY5Y | 6-OHDA (100 µM) | 1, 2.5, 5 µM | Dose-dependently reduced 6-OHDA-induced cell death.[1] |
| Resveratrol | SH-SY5Y | Dopamine (300-500 µM) | 5 µM | Attenuated dopamine-induced cytotoxicity.[2] |
| Curcumin | SH-SY5Y | 6-OHDA | Pretreatment | Improved cell viability.[3] |
| Quercetin | SH-SY5Y | 6-OHDA | 50 nM | Significantly enhanced cell viability compared to higher doses.[4] |
Attenuation of Oxidative Stress
Oxidative stress is a key pathological mechanism in many neurodegenerative diseases. The capacity of these natural compounds to mitigate oxidative damage is a crucial aspect of their neuroprotective action.
| Compound | Cell Line | Insult | Effective Concentration | Key Findings on Oxidative Stress |
| This compound I (as Tanshinone I) | SH-SY5Y | 6-OHDA (100 µM) | 1, 2.5, 5 µM | Attenuated the increase in reactive oxygen species (ROS).[1] |
| Resveratrol | PC12 | DTPA-Fe²⁺ / t-BuOOH | 25 µM | Reduced ROS and increased cellular glutathione (B108866) levels.[5] |
| Curcumin | SH-SY5Y | 6-OHDA | Pretreatment | Significantly reduced ROS.[3] |
| Quercetin | SH-SY5Y | H₂O₂ | Concentration-dependent | Suppressed H₂O₂-mediated cytotoxicity.[6] |
Anti-Inflammatory Effects in Microglia
Neuroinflammation, primarily mediated by microglial cells, contributes significantly to neuronal damage. The anti-inflammatory properties of these compounds are therefore critical to their neuroprotective profile.
| Compound | Cell Line | Insult | Effective Concentration | Key Findings on Inflammation |
| This compound I | BV-2 | LPS | Not specified | Suppressed the expression of iNOS, IL-1β, and TNF-α.[7] |
| Resveratrol | Primary Microglia | LPS (0.5 µg/mL) | 5 µM | Significantly inhibited LPS-induced release of TNF-α, IL-1β, and IL-6. |
| Curcumin | BV-2 | LTA (5 mg/ml) | 5, 10, 20 µM | Inhibited the secretion of TNF-α, PGE2, and Nitric Oxide. |
| Quercetin | PC12 | 6-OHDA | Not specified | Inhibited NO over-production and iNOS over-expression. |
Inhibition of Apoptosis
Preventing programmed cell death, or apoptosis, in neurons is a key therapeutic goal in neurodegenerative disease research. This table outlines the anti-apoptotic efficacy of the compared compounds.
| Compound | Cell Line | Insult | Effective Concentration | Key Findings on Apoptosis |
| This compound I | K562/ADR | This compound I | Not specified | Induced cell growth arrest and apoptosis. |
| Resveratrol | PC12 | Aβ(25–35) | Not specified | Decreased Bax and caspase-3 expression. |
| Curcumin | SH-SY5Y | 6-OHDA | Pretreatment | Reduced p53 phosphorylation and decreased the Bax/Bcl-2 ratio.[3] |
| Quercetin | SH-SY5Y | H₂O₂ | Concentration-dependent | Repressed Bax expression and enhanced Bcl-2 expression.[6] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound I, resveratrol, curcumin, and quercetin are mediated by their modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.
Caption: Key neuroprotective signaling pathways of the four natural compounds.
Experimental Workflows
Standardized experimental workflows are essential for the reproducible evaluation of neuroprotective compounds. The following diagram illustrates a typical workflow for assessing the efficacy of a test compound against a neurotoxic insult in a neuronal cell line.
Caption: A generalized workflow for in vitro neuroprotection studies.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used. For inflammation studies, murine microglial BV-2 cells are standard.
-
Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Preparation: this compound I, resveratrol, curcumin, and quercetin are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Experimental Procedure: Cells are seeded in multi-well plates. After reaching 70-80% confluency, the cells are pre-treated with the test compounds for a specified duration (e.g., 1-24 hours) before the addition of the neurotoxic agent (e.g., 6-OHDA, H₂O₂, LPS).
Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
After treatment, the culture medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
-
Lactate Dehydrogenase (LDH) Assay:
-
LDH release into the culture medium is a marker of cell membrane damage.
-
After treatment, the culture supernatant is collected.
-
The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
The amount of LDH release is proportional to the number of damaged cells.
-
Apoptosis Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cells are fixed and permeabilized.
-
The cells are then incubated with a mixture containing TdT and fluorescently labeled dUTP, which incorporates at the 3'-hydroxyl ends of fragmented DNA.
-
Apoptotic cells are visualized and quantified using fluorescence microscopy or flow cytometry.
-
-
Caspase-3 Activity Assay:
-
Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Cell lysates are prepared, and the protein concentration is determined.
-
The caspase-3 activity is measured using a fluorogenic or colorimetric substrate specific for caspase-3.
-
The fluorescence or absorbance is measured over time to determine the enzymatic activity.
-
Oxidative Stress Assays
-
Reactive Oxygen Species (ROS) Measurement:
-
Intracellular ROS levels are often measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cells are loaded with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.
-
-
Superoxide (B77818) Dismutase (SOD) Activity Assay:
-
SOD is a major antioxidant enzyme.
-
Cell lysates are prepared, and the SOD activity is measured using a commercial kit, often based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.
-
-
Malondialdehyde (MDA) Assay:
-
MDA is a marker of lipid peroxidation.
-
Cell lysates are reacted with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored adduct.
-
The absorbance of the adduct is measured at 532 nm.
-
Anti-Inflammatory Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatants of microglial cells are quantified using specific ELISA kits.
-
The assay is performed according to the manufacturer's protocol, which typically involves the capture of the cytokine by a specific antibody coated on the microplate, followed by detection with a labeled secondary antibody.
-
The absorbance is read at 450 nm, and the cytokine concentration is determined from a standard curve.
-
References
- 1. Neuroprotective Effects of Tanshinone I Against 6-OHDA-Induced Oxidative Stress in Cellular and Mouse Model of Parkinson's Disease Through Upregulating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of tanshinone IIA on radiation-induced microglia BV-2 cells inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of this compound I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pharmacological activities of this compound I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15,16-dihydrotanshinone I suppresses the activation of BV-2 cell, a murine microglia cell line, by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrotanshinone I: A Comparative Transcriptomic Analysis in Cancer Cells
A detailed examination of the molecular impact of Dihydrotanshinone I on gene expression and cellular signaling in cancer.
This compound I (DHTS), a lipophilic compound isolated from the root of Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent anti-tumor activities. This guide provides a comparative overview of the transcriptomic effects of DHTS on cancer cells, supported by experimental data from published studies. We delve into the differentially expressed genes, affected signaling pathways, and the experimental methodologies employed to uncover these molecular changes. This information is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic basis of DHTS's therapeutic potential.
Quantitative Transcriptomic Data Summary
The following tables summarize the key quantitative findings from transcriptomic analyses of cells treated with this compound I.
Table 1: Transcriptomic Profile of U-2 OS Osteosarcoma Cells Treated with this compound I
A study by Liang et al. (2022) investigated the transcriptomic changes in human osteosarcoma U-2 OS cells after treatment with 6.25 µM of this compound I (referred to as DS-1 in the study) for 24 hours. While the complete list of differentially expressed genes (DEGs) was not publicly available, the study reported the following key statistics[1]:
| Metric | Value |
| Total Genes Detected | 23,517 |
| Upregulated Genes | 4,104 |
| Downregulated Genes | 4,643 |
The study highlighted significant changes in genes associated with cell cycle, DNA replication, and cell adhesion-related signaling pathways[1].
Table 2: Key Signaling Pathways and Associated Gene Expression Trends in U-2 OS Cells
Based on the analysis by Liang et al. (2022), this compound I treatment led to significant alterations in several key signaling pathways. The table below indicates the general trend of gene expression changes within these pathways[1].
| Signaling Pathway | Predominant Gene Expression Trend | Key Genes Mentioned |
| Cell Cycle | Downregulation | CDK4, CDK2, Cyclin D1, Cyclin E1 (downregulated); p21 (upregulated) |
| Adherens Junction | Upregulation | - |
| Focal Adhesion | Not specified | - |
| CD44-mediated Signaling | Upregulation | CD44 |
| Chemokine Signaling | Modulation | CXCL8, IL6 |
Table 3: Transcriptomic Insights from Breast Cancer Cells Treated with this compound I
In a separate study by Lin et al. (2022), the effect of this compound I (referred to as DHT) on breast cancer cells was investigated, including a transcriptomic analysis. This study focused on the role of DHT in inhibiting lung metastasis and its interplay with neutrophil extracellular traps (NETs)[2][3].
| Cell Line | Treatment Context | Key Finding | Implicated Gene |
| 4T1 (murine breast cancer) | PMA-induced gene expression changes | DHT reversed the changes | TIMP1 (Tissue Inhibitor of Metalloproteinases 1) |
This study suggests that TIMP1 may be a crucial mediator of DHT's anti-metastatic effects in breast cancer[2][3]. A direct comparison of the full DEG lists between the osteosarcoma and breast cancer studies is not possible due to data availability, but these findings point to both shared and potentially distinct mechanisms of action in different cancer types.
Experimental Protocols
The following provides a detailed, representative methodology for a comparative transcriptomics study of this compound I, based on the procedures described in the cited literature and standard RNA-sequencing practices.
1. Cell Culture and Treatment:
-
Cell Line: Human osteosarcoma U-2 OS cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. Subsequently, the medium is replaced with fresh medium containing either this compound I (e.g., at a concentration of 6.25 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours)[1].
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), with A260/280 ratios ideally between 1.8 and 2.0.
-
RNA integrity is evaluated using an Agilent Bioanalyzer or a similar instrument to ensure high-quality RNA (RNA Integrity Number, RIN > 7.0).
3. RNA-Sequencing (RNA-Seq) Library Preparation and Sequencing:
-
Library Preparation: An appropriate amount of total RNA (e.g., 1 µg) is used for library construction. This typically involves poly(A) mRNA selection, RNA fragmentation, reverse transcription to cDNA, end repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate a sufficient number of reads per sample for robust statistical analysis.
4. Bioinformatics Analysis:
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Read Alignment: The cleaned reads are aligned to a reference human genome (e.g., hg38) using a splice-aware aligner such as HISAT2 or STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Statistical analysis to identify differentially expressed genes between the this compound I-treated and control groups is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: To understand the biological implications of the differentially expressed genes, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed using tools such as DAVID or g:Profiler.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound I and a typical experimental workflow for a transcriptomics study.
Conclusion
The available transcriptomic data reveals that this compound I exerts a significant and multifaceted impact on the gene expression profiles of cancer cells. In osteosarcoma cells, it induces widespread changes in gene expression, leading to cell cycle arrest and modulation of adhesion and migration-related pathways. The upregulation of CD44 and the subsequent alteration of downstream signaling involving PI3K/AKT/FOXO1 and IL-6/STAT3/p53 appear to be key mechanisms of its action[1]. Furthermore, evidence from breast cancer cell studies suggests that DHTS can also influence the tumor microenvironment by affecting pathways related to metastasis, with TIMP1 emerging as a potential key player[2][3].
While the current body of transcriptomic research on this compound I is still growing, the existing data strongly supports its potential as a multi-targeting anti-cancer agent. Future comparative transcriptomic studies across a broader range of cancer cell lines and in combination with other therapeutic agents will be invaluable in further elucidating its mechanisms of action and paving the way for its clinical application. The detailed experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers aiming to build upon this promising area of cancer drug discovery.
References
- 1. This compound I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dihydrotanshinone
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. Dihydrotanshinone I, a lipophilic diterpenoid compound extracted from Salvia miltiorrhiza, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, promoting a safe and compliant laboratory environment.
Immediate Safety and Hazard Summary
This compound I is classified as harmful if swallowed and very toxic to the aquatic environment.[1][2][3] Adherence to proper disposal protocols is crucial to prevent harm to personnel and the ecosystem. Avoid releasing this compound into the environment.[1][2]
| Hazard Classification | GHS Pictograms | Disposal Consideration |
| Acute toxicity, oral (Category 4) | GHS07: Exclamation mark | Do not ingest. In case of accidental ingestion, seek immediate medical attention. |
| Hazardous to the aquatic environment, acute hazard (Category 1) | GHS09: Environmental hazard | Do not dispose of down the drain or in regular trash. Prevent release to the environment. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, from the point of generation to final collection.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all components of the this compound waste stream. This includes unused or expired pure compounds, contaminated personal protective equipment (PPE), and solutions containing the compound.
-
Segregate at the Source: Do not mix this compound waste with other waste streams. It should be collected in a designated hazardous waste container.[4] Incompatible materials must be stored separately to prevent dangerous reactions.[4]
2. Waste Collection and Container Management:
-
Use Appropriate Containers: Collect this compound waste in a chemically compatible, leak-proof container with a secure lid.[5][6] The original container may be used if it is in good condition.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound I," and the associated hazard pictograms (Exclamation Mark, Environmental Hazard).[5][7]
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[4][5]
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5]
-
Secondary Containment: It is best practice to place the primary waste container within a secondary containment system to prevent the spread of material in case of a leak.
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons, but may be less for acutely toxic waste).[5]
4. Spill Management:
-
Personal Protective Equipment (PPE): In the event of a spill, wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1]
-
Containment and Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[2][8] For liquid spills, absorb the solution with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and place it in the waste container.[1]
-
Decontamination: Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the decontamination materials as hazardous waste.[1]
5. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound waste through regular trash or down the drain.[5][9] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal at an approved waste disposal facility.[2][10]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. This compound I - Wikipedia [en.wikipedia.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. youtube.com [youtube.com]
- 8. This compound I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
- 10. echemi.com [echemi.com]
Personal protective equipment for handling Dihydrotanshinone
Essential Safety and Handling Guide for Dihydrotanshinone
This guide provides crucial safety, handling, and disposal protocols for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and environmental protection in the laboratory.
Hazard Identification and Classification
This compound is classified with specific hazards that necessitate careful handling. The primary routes of occupational exposure are inhalation and dermal contact.[1]
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2][3][4] |
| Hazardous to the Aquatic Environment, Acute Hazard | H400 | Very toxic to aquatic life. | [1][2][4] |
| Hazardous to the Aquatic Environment, Long-term Hazard | H410 | Very toxic to aquatic life with long lasting effects. | [3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and essential barrier against exposure.[5] The following equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale and Source |
| Eye Protection | Safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[3][6] |
| Hand Protection | Chemical-resistant gloves. | Inspect gloves prior to use. Double gloving is recommended. While specific material is not cited, nitrile gloves are a common choice for handling chemical powders.[2][3][5] |
| Body Protection | Impervious clothing (e.g., lab coat). | To protect skin from contact with the substance.[2][6] |
| Respiratory Protection | Required when handling powder or if ventilation is inadequate. | Use a NIOSH-approved N95/N100 particulate respirator or equivalent to prevent inhalation of dust.[1][5] If exposure limits are exceeded or irritation occurs, a full-face respirator may be necessary.[6] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical to minimize exposure and maintain the integrity of the compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that an emergency eye-wash station and safety shower are accessible.[2]
-
Ventilation : Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to control airborne dust or aerosols.[1][3][7]
-
Donning PPE : Put on all required PPE as specified in the table above before entering the handling area.
-
Handling the Compound :
-
Post-Handling :
Storage Conditions
-
Keep the container tightly sealed.[2]
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2]
-
Recommended Storage Temperature :
Emergency Procedures: Accidental Release Measures
In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.
Spill Response Protocol
-
Evacuate : Immediately evacuate non-essential personnel from the spill area.[1][2]
-
Ventilate : Ensure the area is well-ventilated.
-
Wear Full PPE : Don all recommended personal protective equipment, including respiratory protection.[2]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[2] Critically, prevent the substance from entering drains or water courses.[2][6]
-
Clean-up :
-
Solid Spills : Carefully sweep or scoop up the material, avoiding dust generation.[1][3] Place the collected material into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[3][6]
-
Liquid Spills : Cover and absorb the spill with a non-combustible, inert material such as diatomite or universal binders.[2][8] Collect the absorbed material and place it into the designated hazardous waste container.
-
-
Decontamination : Scrub the spill surface and any contaminated equipment with alcohol.[2][8] All cleaning materials must also be disposed of as hazardous waste.
Disposal Plan
The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.[9] this compound and its containers must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
-
Waste Segregation : Do not mix hazardous waste with non-hazardous waste.[10]
-
Solid Waste : Collect unused this compound powder, contaminated disposable PPE (gloves, masks, lab coats), and cleaning materials in a designated, leak-proof, and clearly labeled solid hazardous waste container.[8]
-
Liquid Waste : Collect any solutions containing this compound in a separate, labeled liquid hazardous waste container. Ensure the container is compatible with the solvent used.[8]
-
-
Container Labeling : All waste containers must be sealed and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard pictograms (e.g., "Acute Toxicity," "Hazardous to the Environment").[8][11]
-
Final Disposal : Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[3][4][8] In-laboratory chemical deactivation is not recommended without a validated protocol.[8] Do not dispose of this compound down the drain or in general trash.[6]
Workflow and Logic Diagrams
The following diagram illustrates the procedural workflow for safely handling this compound.
Caption: Workflow for Handling this compound Safely.
References
- 1. This compound I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
